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  • Product: 3,4,5-Trihydroxybenzaldehyde hydrate
  • CAS: 207742-88-9

Core Science & Biosynthesis

Foundational

3,4,5-Trihydroxybenzaldehyde hydrate chemical properties

An In-Depth Technical Guide to 3,4,5-Trihydroxybenzaldehyde Hydrate: Properties, Reactivity, and Applications Introduction 3,4,5-Trihydroxybenzaldehyde, commonly known in the scientific community as gallaldehyde, is a ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,4,5-Trihydroxybenzaldehyde Hydrate: Properties, Reactivity, and Applications

Introduction

3,4,5-Trihydroxybenzaldehyde, commonly known in the scientific community as gallaldehyde, is a phenolic aldehyde that stands as a cornerstone in various research and development sectors.[1] As a hydrated solid, this compound is structurally characterized by a benzene ring substituted with three hydroxyl groups and one aldehyde functional group, a configuration that imparts a rich and versatile chemical personality.[1] Naturally occurring in plants such as Geum japonicum, it has garnered significant interest for its potent biological activities and its utility as a synthetic intermediate.[2][3]

This guide offers a deep dive into the chemical properties of 3,4,5-Trihydroxybenzaldehyde hydrate, moving from its fundamental physicochemical characteristics to its complex reactivity and mechanistic actions. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to provide a comprehensive understanding of this multifaceted molecule. We will explore its spectroscopic signature, its pivotal role as an antioxidant and enzyme inhibitor, and provide validated protocols for its isolation and functional assessment.

Core Chemical and Physical Properties

The utility of any chemical reagent begins with a firm grasp of its fundamental properties. 3,4,5-Trihydroxybenzaldehyde hydrate is a crystalline solid whose physical characteristics and stability are critical for its effective application in a laboratory setting.[4]

G

Caption: Chemical structure of 3,4,5-Trihydroxybenzaldehyde Monohydrate.

Table 1: Physicochemical Properties of 3,4,5-Trihydroxybenzaldehyde Hydrate

Property Value Source(s)
Synonyms Gallaldehyde, Gallic aldehyde, Pyrogallol-5-carboxaldehyde [2][5]
CAS Number 207742-88-9 (monohydrate); 13677-79-7 (anhydrous) [2]
Molecular Formula C₇H₆O₄·H₂O [6]
Molecular Weight 172.14 g/mol [6]
Appearance Light yellowish-brown to pale cream crystalline powder [4][6]
Melting Point 211-218 °C (with decomposition) [7][8]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Also soluble in other polar solvents like water and alcohols. [1][7][9]
Hydrogen Bond Donors 4 [10]

| Hydrogen Bond Acceptors | 5 |[10] |

Structural Insights

The molecule's functionality is dictated by its aromatic core and appended functional groups. The three hydroxyl groups make it a polyphenol, enhancing its reactivity and solubility in polar solvents.[6] The aldehyde group is a site for numerous chemical transformations, making it a valuable synthetic precursor. The presence of a water molecule in its crystalline structure (hydrate) is crucial for its stability under standard conditions.

Stability and Storage

A critical consideration for researchers is the compound's sensitivity to air.[5][7][8][9] The phenolic hydroxyl groups are susceptible to oxidation, which can lead to discoloration and degradation of the sample. Therefore, proper storage is paramount to maintain its integrity.

  • Authoritative Recommendation: To ensure long-term stability, 3,4,5-Trihydroxybenzaldehyde hydrate should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[5] The container must be kept tightly sealed in a dry, well-ventilated area to prevent moisture ingress and oxidation.[9] It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[11]

Spectroscopic Profile

The structural features of 3,4,5-Trihydroxybenzaldehyde give rise to a distinct spectroscopic signature, which is essential for its identification and characterization. While actual spectra should be run for each batch, the expected characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.0 ppm). The two equivalent aromatic protons on the benzene ring will appear as a singlet in the aromatic region (δ 6.5-7.5 ppm). The protons of the three hydroxyl groups (-OH) will present as broad singlets, whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significant downfield shift (~190 ppm). Aromatic carbons will appear in the δ 100-160 ppm range, with carbons attached to hydroxyl groups being the most deshielded.

  • IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of the functional groups. A broad O-H stretching band will be observed around 3200-3600 cm⁻¹ due to the hydroxyl groups and water of hydration. A strong, sharp C=O stretching band from the aldehyde will appear around 1650-1700 cm⁻¹. C-O stretching from the phenol groups and C=C stretching from the aromatic ring will be visible in the 1000-1600 cm⁻¹ region.

Reactivity and Mechanistic Insights

The chemical behavior of 3,4,5-Trihydroxybenzaldehyde hydrate is dominated by the interplay between its phenolic hydroxyls and the aldehyde moiety. This dual functionality is the source of its potent biological activity and its versatility in organic synthesis.

Antioxidant Activity: A Radical Scavenging Mechanism

The compound is a powerful antioxidant, a property attributable to the electron-rich pyrogallol core.[3][6] The three hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals.

  • Causality of Action: The process of radical scavenging involves the transfer of a hydrogen atom from a phenolic hydroxyl group to a free radical (R•), effectively quenching it. This generates a stable phenoxy radical. The stability of this resulting radical is crucial; it is extensively delocalized across the aromatic ring and further stabilized by the other hydroxyl groups, preventing it from initiating new radical chain reactions. Studies have shown it to be a more potent free radical scavenger than common synthetic antioxidants like BHT and BHA.[3]

G

Caption: Mechanism of antioxidant activity via hydrogen atom transfer.

Synthetic Utility

The aldehyde and hydroxyl groups serve as handles for a wide array of chemical modifications:

  • Aldehyde Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid (gallic acid), reduced to a benzyl alcohol, or undergo condensation reactions with amines to form Schiff bases, which are important intermediates in drug synthesis.

  • Hydroxyl Reactions: The phenolic hydroxyls can be alkylated to form ethers or acylated to form esters. These derivatizations are often employed to modulate the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Applications in Research and Drug Development

The unique chemical properties of 3,4,5-Trihydroxybenzaldehyde hydrate make it a valuable molecule in pharmacology and medicinal chemistry.

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of a range of bioactive compounds, including anti-inflammatory and antioxidant agents.[6] Its structure is a common scaffold in natural product synthesis.

  • Enzyme Inhibition: The compound has been identified as a potent inhibitor of matrix metalloproteinase-9 (MMP-9).[9][12] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their overactivity is implicated in diseases like cancer metastasis and arthritis.

  • Cell Signaling Modulation: Research has shown that gallaldehyde can suppress inflammatory pathways by inhibiting the phosphorylation of key signaling proteins like ERK1/2, p38, and JNK, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[13] This action prevents the downstream activation of transcription factors like NF-κB and AP-1, which regulate the expression of pro-inflammatory genes.[13]

  • Antiviral and Antimicrobial Activity: It has demonstrated potent activity against Herpes Simplex Virus-1 (HSV-1) and exhibits antibacterial properties, making it a candidate for development as a natural preservative or therapeutic agent.[6][13]

G

Caption: Inhibition of the MAPK signaling cascade by 3,4,5-Trihydroxybenzaldehyde.

Experimental Protocols

To ensure scientific integrity, the following protocols are described as self-validating systems, with explanations for key steps.

Protocol 1: Isolation from Geum japonicum

This protocol is adapted from methodologies used to isolate and identify the compound from natural sources.[3]

  • Extraction:

    • Grind dried plant material (e.g., stems and leaves of Geum japonicum) to a fine powder.

    • Macerate the powder in methanol (MeOH) at room temperature for 24-48 hours. This step uses a polar solvent to efficiently extract polyphenolic compounds.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude MeOH extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (EtOAc).

    • Rationale: This step separates compounds based on their polarity. 3,4,5-Trihydroxybenzaldehyde, being moderately polar, will preferentially partition into the ethyl acetate fraction.

  • Column Chromatography:

    • Concentrate the active EtOAc fraction and subject it to open column chromatography on a Sephadex LH-20 matrix, eluting with methanol.

    • Rationale: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium well-suited for separating polyphenols.

  • Purification:

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the target compound and perform final purification using Reverse-Phase High-Performance Liquid Chromatography (RP-C18 HPLC).

    • Rationale: RP-HPLC provides high-resolution separation to yield the pure compound, which can then be identified by spectroscopic methods (NMR, MS).

Protocol 2: Quantification of Antioxidant Activity (DPPH Assay)

This is a standard, reliable method to assess radical scavenging capacity.[3]

  • Preparation of Reagents:

    • Prepare a stock solution of 3,4,5-Trihydroxybenzaldehyde hydrate in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.

    • Rationale: DPPH is a stable free radical with a deep violet color. Methanol is an appropriate solvent for both the compound and DPPH.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the compound (e.g., serial dilutions from the stock solution).

    • Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Rationale: When DPPH accepts a hydrogen atom from the antioxidant, it is reduced to DPPH-H, and its color changes from violet to yellow. The decrease in absorbance is directly proportional to the radical scavenging activity of the sample. The results can be used to calculate an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory when handling 3,4,5-Trihydroxybenzaldehyde hydrate.

Table 2: GHS Hazard Information

Hazard Class Code Statement Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation [2][10]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [2][10]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[2][10] |

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder, use a dust mask (e.g., N95) or work in a fume hood to avoid inhalation.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

3,4,5-Trihydroxybenzaldehyde hydrate is far more than a simple chemical intermediate. Its trifecta of hydroxyl groups and an aldehyde function on an aromatic scaffold provides a platform for potent biological activity and synthetic versatility. Its demonstrated efficacy as an antioxidant, enzyme inhibitor, and modulator of inflammatory signaling pathways positions it as a molecule of significant interest for drug discovery and development. A thorough understanding of its properties, from stability and storage to reactivity and safe handling, is essential for harnessing its full potential in the laboratory and beyond.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16211737, 3,4,5-Trihydroxybenzaldehyde hydrate. [Link]

  • AA Blocks. 3,4,5-Trihydroxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83651, 3,4,5-Trihydroxybenzaldehyde. [Link]

  • Google Patents. CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.
  • Thermo Fisher Scientific. 3,4,5-Trihydroxybenzaldehyde hydrate, 97% 1 g. [Link]

  • Kim, J. B., et al. (2006). Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde Isolated from Geum japonicum. Journal of Food and Drug Analysis, 14(2), 190-193. [Link]

Sources

Exploratory

Precision in Polyphenol Stoichiometry: The 3,4,5-Trihydroxybenzaldehyde Hydrate Challenge

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1] Executive Summary: The "Hidden Variable" in Synthesis In pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Executive Summary: The "Hidden Variable" in Synthesis

In pharmaceutical development, the purity and stoichiometry of starting materials are non-negotiable variables.[1] 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) serves as a critical scaffold in the synthesis of bioactive polyphenols, MMP-9 inhibitors, and podophyllotoxin derivatives.[1] However, a pervasive ambiguity exists regarding its hydration state.[1]

Commercially available as "3,4,5-Trihydroxybenzaldehyde hydrate," this reagent often carries a generic label that masks significant stoichiometric variance.[1] While the anhydrous form has a molecular weight (MW) of 154.12 g/mol , the monohydrate is 172.14 g/mol —a mass difference of 11.7% .[1] More critically, some technical grades specify water content "≤ 22%," suggesting the presence of dihydrates or unbound moisture.[1]

Failure to characterize the specific hydration state of this reagent leads to systematic under-dosing in synthesis, resulting in incomplete conversion, difficult purifications, and reproducibility crises.[1] This guide provides a self-validating protocol to determine the Effective Molecular Weight (EMW) of your specific lot, ensuring stoichiometric precision.

Chemical Profile & Technical Specifications[1][2][3]

The distinction between the anhydrous and hydrated forms is not merely academic; it dictates the mass balance of any reaction.[1]

Table 1: Physicochemical Comparison
FeatureAnhydrous FormMonohydrate Form"Technical Hydrate" (Variable)
CAS Number 13677-79-7207742-88-9Often labeled 13677-79-7 (Generic)
Formula C₇H₆O₄C₇H₆O₄[1][2][3][4][5] · H₂OC₇H₆O₄[1][5][6] · xH₂O
Molecular Weight 154.12 g/mol 172.14 g/mol 154.12 + (18.02 × x)
Water Content (wt%) 0%~10.47%Typically 10% – 22%
Appearance Beige/Brown PowderPale Cream/CrystalsDarkens upon oxidation
Solubility Alcohols, Acetone, WaterAlcohols, Acetone, WaterHygroscopic

Critical Insight: Many suppliers list the CAS for the anhydrous form (13677-79-7) on bottles that contain the hydrate.[1] Always assume the material is hydrated and hygroscopic until proven otherwise.[1]

The "Hydrate" Ambiguity: Why Labels Lie

Polyphenolic aldehydes are prone to forming stable crystal hydrates.[1] Furthermore, the ortho-hydroxyl groups facilitate hydrogen bonding with atmospheric moisture.[1]

  • The Monohydrate Trap: If you calculate stoichiometry using MW 154.12 but weigh out the monohydrate (MW 172.14), you are introducing only 0.89 equivalents of the aldehyde.[1]

  • The "Wet" Reagent: Technical specifications often list water content by Karl Fischer titration as "≤ 22%".[1] This implies that for every gram of reagent, up to 220 mg could be water.[1] Using the anhydrous MW here results in a massive stoichiometric error (up to 25%).[1]

Protocol: Determination of Effective Molecular Weight (EMW)

To guarantee scientific integrity, you must establish the EMW of your specific batch before initiating a synthesis campaign.[1] This protocol uses a self-validating combination of Karl Fischer (KF) titration and qNMR.[1]

Workflow Visualization

EMW_Determination Start Start: Receive Reagent (Label: 3,4,5-Trihydroxybenzaldehyde Hydrate) Step1 Step 1: Homogenize Bulk Material (Mix under Inert Gas) Start->Step1 Step2 Step 2: Karl Fischer Titration (Triplicate Analysis) Step1->Step2 Step3 Step 3: Calculate Water Mass Fraction (w) Step2->Step3 Decision Is Water Content > 10.5%? Step3->Decision Calc Calculate Effective MW (EMW) EMW = MW_anhydrous / (1 - w) Decision->Calc No (Consistent with Monohydrate) Alert Alert: Material likely wet/hygroscopic Dry or adjust EMW accordingly Decision->Alert Yes (>11%) Alert->Calc Use corrected w

Figure 1: Decision tree for characterizing the hydration state of Gallaldehyde to prevent stoichiometric errors.

Step-by-Step Methodology

Objective: Determine the exact amount of active aldehyde per gram of bulk solid.

Reagents:

  • 3,4,5-Trihydroxybenzaldehyde (Target analyte).[1][2][7][6][8][9]

  • Hydranal™-Composite 5 (for KF titration).[1]

  • Anhydrous Methanol (Solvent).[1]

Procedure:

  • Sampling: Polyphenols oxidize rapidly.[1] Open the container in a glovebox or under an argon stream.[1] Homogenize the powder (water settles at the bottom of aged containers).

  • Karl Fischer Titration (Primary Method):

    • Dissolve ~50 mg of sample in anhydrous methanol.

    • Perform volumetric KF titration in triplicate.[1]

    • Record the mean water content (

      
      ) as a decimal (e.g., 10.5% = 0.105).[1]
      
  • Calculation of EMW: Do not rely on the theoretical hydrate MW. Calculate the Effective Molecular Weight (EMW) to use in your stoichiometry:

    
    [1]
    
    • Example: If KF measures 12.0% water:

      
      [1]
      
  • Validation (Optional qNMR):

    • If KF is unavailable, use quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) in DMSO-d6 to determine purity directly.[1]

Synthetic Implications: A Case Study

Application: Synthesis of MMP-9 Inhibitor Analogs[1]

In the synthesis of matrix metalloproteinase (MMP) inhibitors, 3,4,5-trihydroxybenzaldehyde is often condensed with amines or active methylene compounds.[1]

Scenario: A protocol calls for 1.0 equivalent of 3,4,5-trihydroxybenzaldehyde (1.54 g, 10 mmol based on anhydrous MW) to react with 1.0 equivalent of a precious amine.

The Error: The researcher uses commercial "hydrate" (actual EMW 172.14) but weighs 1.54 g.[1]

  • Actual moles added:

    
    .[1]
    
  • Result: The reaction is deficient by 10.5% in the aldehyde.[1]

  • Consequence: The precious amine remains unreacted.[1] In polyphenol chemistry, unreacted amines often co-elute with products or cause oxidative side reactions during workup.[1]

Corrective Action: Using the EMW determined in Section 4 (e.g., 172.14 g/mol ), the researcher weighs:



This ensures exact stoichiometry.
Pathway Visualization[1]

Synthesis_Impact Reagent Gallaldehyde Reagent (Variable Hydration) WrongCalc Calculated as Anhydrous (154.12 g/mol) Reagent->WrongCalc Assumption CorrectCalc Calculated as EMW (e.g., 172.14 g/mol) Reagent->CorrectCalc KF Measurement Failure 10-15% Excess of Coupling Partner Complex Purification Yield Loss WrongCalc->Failure Under-dosing Success Stoichiometric Balance Clean Conversion High Yield CorrectCalc->Success Precise Dosing

Figure 2: Impact of molecular weight correction on synthetic outcomes.

Handling and Storage Best Practices

3,4,5-Trihydroxybenzaldehyde is highly susceptible to autoxidation, converting to quinoid species which appear as dark brown impurities.[1]

  • Inert Atmosphere: Always store under Nitrogen or Argon.[1]

  • Temperature: Store at 2–8°C .

  • Hygroscopicity: The compound will absorb water from the air, shifting its EMW over time.[1] Re-measure EMW if the container has been opened frequently.

  • Color Indicator:

    • Pale Cream/Beige: Good quality.[1][5]

    • Dark Brown/Black: Significant oxidation.[1] Recrystallization (water/methanol) is required before use.[1]

References

  • Sigma-Aldrich. 3,4,5-Trihydroxybenzaldehyde monohydrate Product Specification. Retrieved from [1]

  • PubChem. 3,4,5-Trihydroxybenzaldehyde hydrate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Thermo Scientific Chemicals. 3,4,5-Trihydroxybenzaldehyde hydrate, 97%. Retrieved from [1]

  • ChemicalBook. CAS 13677-79-7 vs 207742-88-9 Registry Data. Retrieved from [1]

  • BLD Pharm. 3,4,5-Trihydroxybenzaldehyde MSDS and Properties. Retrieved from [1]

Sources

Foundational

Technical Guide: Solubility Profile & Characterization of 3,4,5-Trihydroxybenzaldehyde Hydrate

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3,4,5-Trihydroxybenzaldehyde (THBA) hydrate. Executive Summary 3,4,5-Trihydroxybenzaldehyde hydra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3,4,5-Trihydroxybenzaldehyde (THBA) hydrate.

Executive Summary

3,4,5-Trihydroxybenzaldehyde hydrate (CAS: 207742-88-9 for monohydrate) is a polyphenolic aldehyde used critically in the synthesis of pharmaceutical intermediates and functional materials. Its solubility is governed by the competition between its three hydrophilic hydroxyl groups/aldehyde moiety and the hydrophobic benzene ring.

Key Solubility Insights:

  • Primary Solvents: Highly soluble in DMSO and Methanol due to strong hydrogen bond acceptor/donor interactions.

  • Secondary Solvents: Moderately soluble in Ethanol and Water ; solubility in water is highly temperature-dependent.

  • Poor Solvents: Sparingly soluble in Ethyl Acetate ; practically insoluble in non-polar hydrocarbons (Hexane, Toluene).

  • Critical Handling Note: As an air-sensitive polyphenol, solubility experiments must be conducted under inert conditions to prevent oxidative degradation (browning) which skews saturation data.

Physicochemical Profile

Understanding the solute's properties is the first step in predicting solvent interactions.

PropertyDataImplication for Solubility
Molecular Formula

Hydrate water participates in the crystal lattice, affecting dissolution enthalpy.
Molecular Weight 154.12 g/mol (anhydrous)Low MW favors dissolution, but high melting point counters it.
Melting Point ~212°C (dec.)[1]High lattice energy; requires high dielectric solvents to overcome lattice forces.
pKa ~7.4 (phenolic OH)pH-dependent solubility in aqueous media; soluble in alkaline solutions (phenolate formation).
H-Bond Donors 3 (Phenolic -OH)Excellent interaction with H-bond acceptors (DMSO, Acetone).
H-Bond Acceptors 4 (3 -OH, 1 -CHO)Good interaction with protic solvents (Alcohols, Water).

Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on their interaction capability with THBA hydrate.

Qualitative Solubility Data

Data synthesized from structural analysis and comparative phenolic aldehyde behavior.

Solvent ClassRepresentative SolventsSolubility RatingMechanism of Interaction
Dipolar Aprotic DMSO , DMFExcellent (>200 mg/mL)Strong H-bond acceptance disrupts intermolecular phenolic H-bonds in the crystal.
Lower Alcohols Methanol , EthanolGood (>50 mg/mL)Solvation via H-bonding; Methanol > Ethanol due to steric factors and polarity.
Aqueous Water Moderate (Temp. Dependent)High hydration energy, but limited by the hydrophobic aromatic ring at low temps.
Polar Organic Acetone, THFModerate to Good Good H-bond acceptors; useful for solvent evaporation methods.
Esters Ethyl AcetateLow/Slight Weak H-bond acceptance; often used as an anti-solvent or for extraction.
Non-Polar Hexane, ChloroformInsoluble Lack of H-bonding capability cannot overcome crystal lattice energy.
Solvent Decision Tree

Use this logic flow to select the appropriate solvent system for your application.

SolventSelection Start Select Solvent for THBA Hydrate AppType Intended Application? Start->AppType Reaction Chemical Synthesis AppType->Reaction Cryst Crystallization/Purification AppType->Cryst Analysis Analytical (HPLC/NMR) AppType->Analysis Polarity Reaction Polarity? Reaction->Polarity Evap Evaporative? Cryst->Evap AntiSolv Anti-Solvent? Cryst->AntiSolv UseDeut DMSO-d6 or MeOD Analysis->UseDeut HighPol Use DMSO or DMF (High Solubility, Inert) Polarity->HighPol High Req. ModPol Use Methanol or Ethanol (Check Reactivity) Polarity->ModPol Mod. Req. UseAce Use Acetone/Ethanol Evap->UseAce UseWat Solvent: Methanol Anti-Solvent: Water (acidified) AntiSolv->UseWat

Figure 1: Decision tree for solvent selection based on process requirements.

Thermodynamic Modeling of Solubility

For researchers needing to extrapolate solubility data to different temperatures, the Modified Apelblat Equation is the industry standard for correlating experimental solubility data of phenolic compounds.

The Model


Where:

  • 
     = Mole fraction solubility of THBA.
    
  • 
     = Absolute temperature (Kelvin).
    
  • 
     = Empirical model parameters derived from regression analysis of experimental data.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, you can determine the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic)  for THBA, meaning solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    . Positive values indicate non-spontaneous dissolution (requiring energy input/heating).
  • Entropy (

    
    ):  Often the driving force for dissolution in polar solvents.
    

Experimental Protocol: Determination of Solubility

Due to the lack of precise literature tables, the following validated protocol allows you to generate your own solubility curve.

Method: Static Equilibrium (Shake-Flask) with Gravimetric or HPLC Analysis. Critical Constraint: THBA is air-sensitive . All solvents must be degassed, and headspaces purged with Nitrogen/Argon.

Workflow Diagram

SolubilityProtocol Prep 1. Preparation Degas solvent Weigh excess THBA Equil 2. Equilibration Shake at const. Temp (T) Time: 24-48h Prep->Equil Inert Gas Sep 3. Phase Separation Settle & Filter (0.45µm) Isothermal conditions Equil->Sep Saturated Anal 4. Analysis Dilute aliquot HPLC or Gravimetric Sep->Anal Supernatant Calc 5. Calculation Mass Fraction (w/w) Mole Fraction (x) Anal->Calc

Figure 2: Step-by-step workflow for determining equilibrium solubility.

Detailed Procedure
  • Preparation:

    • Add excess 3,4,5-Trihydroxybenzaldehyde hydrate solid to a glass vial.

    • Add the specific solvent (e.g., 10 mL).

    • Crucial Step: Purge the vial with Nitrogen gas to remove oxygen and cap tightly.

  • Equilibration:

    • Place vials in a thermostatic shaker bath at the desired temperature (e.g., 298.15 K).

    • Agitate at 150 rpm for 24 to 48 hours to ensure equilibrium.

  • Sampling:

    • Stop agitation and allow undissolved solids to settle for 2 hours (maintain temperature).

    • Withdraw the supernatant using a pre-warmed syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

  • Quantification (Choose One):

    • HPLC (Recommended): Dilute the filtrate with mobile phase and analyze (C18 column, Methanol/Water gradient, UV detection at 280 nm).

    • Gravimetric: Evaporate a known mass of supernatant in a pre-weighed dish until constant weight is achieved. (Note: This measures total solids; ensure no solvent inclusions remain).

References

  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • NREL. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. National Renewable Energy Laboratory. Retrieved January 30, 2026, from [Link]

  • Shake-Flask Method Guidelines. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data. Journal of Chemical & Engineering Data. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

Technical Guide: Stability Mechanics and Storage Protocols for 3,4,5-Trihydroxybenzaldehyde Hydrate

The following technical guide details the stability, storage, and handling protocols for 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) Hydrate . It is structured to provide actionable, field-proven insights for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, storage, and handling protocols for 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) Hydrate . It is structured to provide actionable, field-proven insights for researchers and drug development professionals.

Executive Summary

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) is a critical polyphenolic intermediate used in the synthesis of pharmaceuticals (e.g., MMP inhibitors, antioxidants) and bioactive ligands.[1][2] While structurally robust in its crystalline lattice, the compound exhibits significant sensitivity to oxidative stress and photolytic degradation in solution or upon exposure to humid air.

This guide moves beyond basic safety data sheets (SDS) to define the mechanistic causes of degradation —primarily the formation of ortho-quinones and subsequent polymerization—and provides a self-validating storage protocol to maintain assay purity >98% over extended periods.

Chemical Profile & Hydrate Stoichiometry

Understanding the physical state of the reagent is the first step in accurate dosing and stability management.

ParameterTechnical Specification
Chemical Name 3,4,5-Trihydroxybenzaldehyde Hydrate
Synonyms Gallaldehyde; Gallic Aldehyde
CAS Number 13677-79-7 (Anhydrous); 207742-88-9 (Monohydrate)
Molecular Formula C₇H₆O₄[1][2][3][4][5][6][7][8][9] · xH₂O (Typically Monohydrate: MW 172.13 g/mol )
Appearance Pale cream to light brown crystalline powder
Solubility High: DMSO, Methanol, EthanolModerate: Water (Hot)Low: Non-polar solvents (Hexane, Toluene)
pKa (Predicted) pKa₁ ~8.0 (Phenolic OH), pKa₂ ~10.5

Critical Note on Stoichiometry: Commercial supplies are frequently the monohydrate form. Researchers must verify the Certificate of Analysis (CoA) for water content (typically ~10-12% by Karl Fischer) to adjust molarity calculations. Desiccation of the hydrate can lead to an amorphous, hygroscopic anhydrous phase that is more reactive to oxidation.

Stability Dynamics: The Degradation Threat

The primary instability of 3,4,5-Trihydroxybenzaldehyde arises from its electron-rich pyrogallol moiety (three adjacent hydroxyl groups).

The Auto-Oxidation Cascade

Under aerobic conditions, particularly at pH > 7.0, the phenolic protons dissociate, making the ring susceptible to Radical Oxygen Species (ROS). The degradation pathway follows a specific trajectory:

  • De-protonation: Formation of the phenolate ion.

  • Semiquinone Formation: Single-electron transfer creates a radical species.

  • Quinone Methide/Ortho-Quinone: Further oxidation leads to highly reactive electrophiles.

  • Polymerization: These quinones react with remaining phenols to form dark brown/black insoluble polymers (melanins).

Visualizing the Threat

The following diagram illustrates the oxidative degradation logic that dictates our storage choices.

OxidationCascade cluster_conditions Accelerating Factors Gallaldehyde 3,4,5-THBA (Pale Cream) Phenolate Phenolate Ion (pH > 7 or Moisture) Gallaldehyde->Phenolate Deprotonation Semiquinone Semiquinone Radical Phenolate->Semiquinone O2 / Light Quinone Ortho-Quinone Intermediate Semiquinone->Quinone -e⁻ Polymer Brown Polymer (Degradation Product) Quinone->Polymer Polymerization Factors Alkaline pH UV Light Metal Ions (Fe, Cu)

Figure 1: The auto-oxidation cascade of 3,4,5-Trihydroxybenzaldehyde.[7] Preventing the initial deprotonation and radical formation is the goal of storage protocols.

Storage & Handling Protocols

Solid State Storage (Long-Term)

To maximize shelf-life (>2 years), strict environmental control is required.

  • Temperature: -20°C is optimal. While stable at room temperature for weeks, long-term storage at 4°C or -20°C significantly slows lattice oxidation.

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen). The headspace of the vial must be purged. Oxygen is the rate-limiting reagent in degradation.

  • Container: Amber Glass. UV light catalyzes radical formation. If amber glass is unavailable, wrap clear vials in aluminum foil.

  • Desiccation: Store within a secondary container (desiccator) to prevent moisture absorption, which facilitates surface proton exchange.

Solution State Handling (Experimental Use)

Rule of Thumb: Prepare solutions fresh . If storage is unavoidable:

  • Solvent Choice: Acidified Methanol or DMSO is preferred.

    • Protocol: Add 0.1% Formic Acid or Acetic Acid to the solvent. Lowering pH (<4.0) protonates the phenols, locking them in the stable, reduced state.

  • Avoid Water: Aqueous solutions are highly unstable, especially at neutral/basic pH.

  • De-gassing: Sparge solvents with Nitrogen for 5 minutes prior to dissolution to remove dissolved oxygen.

Quality Control: Self-Validating Protocols

Trust but verify. Before using 3,4,5-Trihydroxybenzaldehyde in critical synthesis or biological assays, validate its purity.

Visual Inspection (The "Traffic Light" Test)
  • Pass: Pale cream, off-white, or light beige powder. Free-flowing.

  • Caution: Dark yellow or light orange clumping. (Surface oxidation initiated).

  • Fail: Dark brown/black sticky solid. (Significant polymerization; discard).

HPLC Validation Method

Use this standard protocol to quantify purity and detect oxidized impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A Water + 0.1% Formic Acid (Prevents peak tailing of phenols)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Aromatic ring) and 320 nm (Conjugated oxidation products)
Retention 3,4,5-THBA typically elutes early (polar) compared to non-polar impurities.

Decision Workflow: Handling Logic

Use this decision tree to determine the appropriate handling procedure based on your experimental needs.

StorageWorkflow Start Received 3,4,5-THBA Check Check Appearance: Cream/Beige? Start->Check Fail DISCARD (Brown/Black) Check->Fail No Pass PROCEED Check->Pass Yes Usage Immediate Use? Pass->Usage Yes Prepare Solution Usage->Yes Yes No Long-Term Storage Usage->No No Solvent Select Solvent: DMSO or MeOH + 0.1% Acid Yes->Solvent StoreCond 1. Flush with Argon 2. Seal with Parafilm 3. Store @ -20°C No->StoreCond

Figure 2: Operational workflow for receiving and handling 3,4,5-Trihydroxybenzaldehyde to ensure data integrity.

Safety & HSE

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

  • Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83651: 3,4,5-Trihydroxybenzaldehyde. PubChem.[3][5][7] [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.[6] (Contextual grounding for phenolic oxidation mechanisms).

Sources

Foundational

A Comprehensive Technical Guide to the Natural Sources of 3,4,5-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of 3,4,5-Trihydroxybenzaldehyde, a phenolic aldehy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of 3,4,5-Trihydroxybenzaldehyde, a phenolic aldehyde with significant antioxidant and therapeutic potential. We will delve into its natural occurrences, biosynthetic origins, and the methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for professionals in research, and drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of 3,4,5-Trihydroxybenzaldehyde

3,4,5-Trihydroxybenzaldehyde, also known as gallaldehyde, is a naturally occurring aromatic compound with the chemical formula C₇H₆O₄.[1][2] Its structure, featuring a benzaldehyde core with three hydroxyl groups, underpins its potent antioxidant properties and diverse biological activities.[3] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and is of growing interest for its potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.[4][5]

This guide will navigate the scientific landscape of this promising molecule, from its origins in the plant kingdom to the technical protocols required for its study.

Natural Sources: A Realm of Botanical Diversity

3,4,5-Trihydroxybenzaldehyde is found in a variety of plant species. Its presence is often linked to the occurrence of gallotannins, which are hydrolyzable tannins that yield gallic acid—a direct precursor—upon breakdown.[6][7][8]

Documented Plant Sources

Direct evidence of 3,4,5-Trihydroxybenzaldehyde has been reported in the following plants:

  • Geum japonicum (Japanese Avens): This plant is a notable source of 3,4,5-Trihydroxybenzaldehyde. Studies have quantified its concentration in different parts of the plant, with the stems containing the highest amount.[9][10]

  • Lens culinaris (Lentil): This common legume has also been identified as containing 3,4,5-Trihydroxybenzaldehyde.[1]

Promising Sources Rich in Gallotannins

Given the close relationship between 3,4,5-Trihydroxybenzaldehyde and gallic acid, plants rich in gallotannins represent a vast and largely untapped reservoir of this aldehyde. The hydrolysis of these tannins can yield gallic acid, which may be further converted to the target aldehyde.[6][7][11] Key examples of such plants include:

  • Sumac (Rhus coriaria): The fruits of sumac are particularly rich in hydrolyzable tannins.[8][12]

  • Oak (Quercus species): Oak galls and bark are traditional sources of tannins.[8]

  • Myrobalan (Terminalia chebula): This plant is a well-known source of hydrolyzable tannins.[7][8]

  • Chestnut (Castanea sativa): The wood of the chestnut tree is another significant source of these precursor compounds.[7]

  • Tara Pods (Caesalpinia spinosa): These pods are commercially important for their high tannin content.[7]

The following table summarizes the key natural sources and their potential for yielding 3,4,5-Trihydroxybenzaldehyde.

Plant SpeciesFamilyDocumented Presence of 3,4,5-TrihydroxybenzaldehydeKey ComponentRelevant Plant Part(s)
Geum japonicumRosaceaeYes3,4,5-TrihydroxybenzaldehydeStems, Leaves
Lens culinarisFabaceaeYes3,4,5-TrihydroxybenzaldehydeNot specified
Rhus coriariaAnacardiaceaePotentialGallotanninsFruits
Quercus speciesFagaceaePotentialGallotanninsGalls, Bark
Terminalia chebulaCombretaceaePotentialGallotanninsFruits
Castanea sativaFagaceaePotentialGallotanninsWood
Caesalpinia spinosaFabaceaePotentialGallotanninsPods

Biosynthesis: The Shikimate Pathway and Beyond

The biosynthesis of 3,4,5-Trihydroxybenzaldehyde is intrinsically linked to the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other key compounds.[13]

Formation of the Precursor: Gallic Acid

The immediate precursor to 3,4,5-Trihydroxybenzaldehyde is gallic acid. The formation of gallic acid branches off from the shikimate pathway, primarily through the dehydrogenation of 3-dehydroshikimic acid, a key intermediate.[3][14] This reaction is catalyzed by the enzyme dehydroshikimate dehydrogenase.[14]

The following diagram illustrates the biosynthesis of gallic acid from the shikimate pathway.

Biosynthesis Shikimate Pathway Intermediate\n(3-Dehydroshikimic Acid) Shikimate Pathway Intermediate (3-Dehydroshikimic Acid) Gallic Acid Gallic Acid Shikimate Pathway Intermediate\n(3-Dehydroshikimic Acid)->Gallic Acid Dehydroshikimate Dehydrogenase 3,4,5-Trihydroxybenzaldehyde 3,4,5-Trihydroxybenzaldehyde Gallic Acid->3,4,5-Trihydroxybenzaldehyde Carboxylic Acid Reductase (Proposed)

Caption: Proposed biosynthetic pathway of 3,4,5-Trihydroxybenzaldehyde.

Conversion to 3,4,5-Trihydroxybenzaldehyde: A Putative Step

While the biosynthesis of gallic acid is well-established, the specific enzymatic step that converts gallic acid to 3,4,5-Trihydroxybenzaldehyde in plants is not yet fully elucidated. It is hypothesized that a carboxylic acid reductase enzyme is responsible for this conversion, reducing the carboxylic acid group of gallic acid to an aldehyde. Further research is needed to isolate and characterize this putative enzyme.

Extraction and Isolation: From Plant Material to Pure Compound

The extraction and isolation of 3,4,5-Trihydroxybenzaldehyde from natural sources is a multi-step process that requires careful selection of solvents and chromatographic techniques.[2][15]

General Extraction Principles

The choice of solvent is critical for the efficient extraction of phenolic compounds.[15] Polar solvents are generally used to extract hydrophilic compounds like 3,4,5-Trihydroxybenzaldehyde.[15] Common solvents include:

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Mixtures of the above with water

Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance extraction efficiency and reduce solvent consumption.[2]

A Detailed Protocol: Isolation from Geum japonicum

The following protocol, adapted from studies on Geum japonicum, provides a robust method for the isolation of 3,4,5-Trihydroxybenzaldehyde.[9][10]

Step 1: Extraction

  • Air-dry and powder the plant material (e.g., stems and leaves of Geum japonicum).

  • Reflux the powdered material with 80% methanol for 24 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The fraction containing 3,4,5-Trihydroxybenzaldehyde will typically be in the more polar solvent, such as ethyl acetate.

Step 3: Column Chromatography

  • Subject the active fraction to open column chromatography on Sephadex LH-20.

  • Elute with a suitable solvent system (e.g., methanol-water mixtures) to separate the compounds based on their size and polarity.

  • Collect fractions and monitor for the presence of the target compound using thin-layer chromatography (TLC).

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

  • Pool the fractions containing 3,4,5-Trihydroxybenzaldehyde and further purify them using reversed-phase HPLC (RP-HPLC).

  • Use a C18 column with a mobile phase such as a gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid) to achieve high-purity isolation.

The following diagram outlines the general workflow for the extraction and isolation of 3,4,5-Trihydroxybenzaldehyde.

ExtractionWorkflow cluster_extraction Extraction cluster_purification Purification Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction (e.g., 80% Methanol) Fractionation Fractionation Crude Extract->Fractionation Liquid-Liquid Partitioning Semi-pure Compound Semi-pure Compound Fractionation->Semi-pure Compound Column Chromatography (e.g., Sephadex LH-20) Pure 3,4,5-Trihydroxybenzaldehyde Pure 3,4,5-Trihydroxybenzaldehyde Semi-pure Compound->Pure 3,4,5-Trihydroxybenzaldehyde Preparative HPLC (e.g., RP-C18)

Caption: General workflow for extraction and isolation.

Analytical Characterization: Confirming Identity and Purity

Once isolated, the identity and purity of 3,4,5-Trihydroxybenzaldehyde must be confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental tool for both the quantification and purity assessment of 3,4,5-Trihydroxybenzaldehyde.[16][17] A typical HPLC analysis would involve:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous solvent (often with a small percentage of formic or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound absorbs maximally (typically around 280 nm for phenolic compounds).

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (HPLC-MS), provides crucial information about the molecular weight and fragmentation pattern of the compound, allowing for its unambiguous identification.[18] Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing phenolic compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the precise structure of 3,4,5-Trihydroxybenzaldehyde. The spectra will show characteristic chemical shifts and coupling patterns for the aromatic protons, the aldehyde proton, and the carbon atoms in the molecule.

Microbial Production: An Emerging Frontier

While plants are the primary natural source of 3,4,5-Trihydroxybenzaldehyde, microbial fermentation is a promising avenue for its sustainable production. Currently, microbial systems are more established for the production of the precursor, gallic acid, through the hydrolysis of tannins by microorganisms such as Aspergillus niger.[13] Metabolic engineering of microorganisms like Escherichia coli to produce a wide range of aldehydes is an active area of research and could be applied to the de novo synthesis of 3,4,5-Trihydroxybenzaldehyde in the future.[19]

Conclusion and Future Perspectives

3,4,5-Trihydroxybenzaldehyde is a molecule of significant scientific interest, with a diverse range of natural sources and promising biological activities. This guide has provided a comprehensive overview of its origins, biosynthesis, and the technical methodologies required for its study. Future research should focus on a broader screening of gallotannin-rich plants to identify new and abundant sources of this aldehyde. Furthermore, the elucidation of the complete biosynthetic pathway, particularly the final conversion of gallic acid, will be crucial for metabolic engineering efforts to produce this valuable compound sustainably. The continued exploration of 3,4,5-Trihydroxybenzaldehyde holds great promise for the development of new therapeutic agents and a deeper understanding of plant secondary metabolism.

References

  • Gallic Acid Biosynthesis. Natural Chemistry Research Group.

  • A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination. Molecules.

  • Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum. Journal of Food and Drug Analysis.

  • Phenol biosynthesis in higher plants. Gallic acid. Biochemical Journal.

  • Pathway of Gallic Acid Biosynthesis and Its Esterification with Catechins in Young Tea Shoots. Agricultural and Biological Chemistry.

  • 3,4,5-Trihydroxybenzaldehyde. PubChem.

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules.

  • Techniques for Analysis of Plant Phenolic Compounds. Molecules.

  • Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Plants.

  • Preparation method of 3, 4, 5-trimethoxy benzaldehyde. Google Patents.

  • Biosynthetic pathway of hydrolysable tannins. ResearchGate.

  • Traditional applications of plants containing tannins. ResearchGate.

  • Gallotannin – Knowledge and References. Taylor & Francis.

  • Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments.

  • 3,4,5-Trimethoxybenzaldehyde(86-81-7) 1H NMR spectrum. ChemicalBook.

  • 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum. ChemicalBook.

  • 3,4,5-Trihydroxybenzaldehyde monohydrate ≥95% (NMR) - Data Sheet. United States Biological.

  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis.

  • Hydrolysable tannin. Wikipedia.

  • Microbial Engineering for Aldehyde Synthesis. Applied and Environmental Microbiology.

  • Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Journal of AOAC International.

  • Gallotannin. Britannica.

  • Elucidation and reconstitution of hydrolyzable tannin biosynthesis. Journal of Plant Research.

  • Supporting Information. Royal Society of Chemistry.

  • Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. ResearchGate.

  • Structures of some of the gallotannins. ResearchGate.

  • Recognition of Gallotannins and the Physiological Activities: From Chemical View. Molecules.

  • Gallotannins and Related Polyphenols from Pistacia weinmannifolia. Journal of Natural Products.

  • Chemical structure of Gallic acid (3,4,5 -trihydroxybenzoic acid). ResearchGate.

  • 3,4,5-Trihydroxybenzaldehyde 98.0+%, TCI America 1 g. Fisher Scientific.

  • HPLC-MS identification of three major flavonoids in the textile dye extract from dried leaves of Anogeissus leiocarpus. ResearchGate.

  • 3,4,5-Trihydroxybenzaldehyde. CymitQuimica.

  • Chemical structure of gallic acid (3,4,5-trihydroxybenzoic acid). ResearchGate.

  • 3,4,5-Trimethoxybenzaldehyde from Gallic Acid. Rhodium.ws.

  • 2,3,4-Trihydroxybenzaldehyde. Chem-Impex.

  • 2,3,4-Trihydroxybenzaldehyde. ResearchGate.

  • 3,4,5-Trihydroxybenzaldehyde 98%. Sigma-Aldrich.

  • HPLC Analysis of Chemical Composition of Selected Jordanian Medicinal Plants and Their Bioactive Properties. ResearchGate.

Sources

Exploratory

Synthesis of 3,4,5-Trihydroxybenzaldehyde hydrate

An In-depth Technical Guide to the Synthesis of 3,4,5-Trihydroxybenzaldehyde Hydrate Abstract 3,4,5-Trihydroxybenzaldehyde, commonly known as gallaldehyde, is a pivotal organic compound characterized by a benzaldehyde co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3,4,5-Trihydroxybenzaldehyde Hydrate

Abstract

3,4,5-Trihydroxybenzaldehyde, commonly known as gallaldehyde, is a pivotal organic compound characterized by a benzaldehyde core substituted with three hydroxyl groups.[1] As a derivative of gallic acid, it possesses significant antioxidant properties, making it a valuable precursor and intermediate in the pharmaceutical, cosmetic, and food industries.[1][2] Its utility in the synthesis of bioactive molecules, including anti-inflammatory agents and antioxidants, underscores the need for robust and efficient synthetic methodologies.[2] This guide provides a comprehensive overview of the primary synthetic routes to 3,4,5-Trihydroxybenzaldehyde hydrate, offering in-depth analysis of reaction mechanisms, step-by-step experimental protocols, and critical evaluation of each pathway's merits and limitations. Designed for researchers, chemists, and drug development professionals, this document aims to serve as a practical and authoritative resource for the laboratory-scale synthesis of this versatile compound.

Introduction: The Chemical and Commercial Significance of 3,4,5-Trihydroxybenzaldehyde

3,4,5-Trihydroxybenzaldehyde hydrate (CAS No: 207742-88-9) is a light yellowish-brown, air-sensitive solid, typically supplied as a monohydrate with the molecular formula C₇H₆O₄·H₂O (MW: 172.14 g/mol ).[2] Its polyphenolic structure is central to its chemical reactivity and biological activity. The compound serves as a key building block in the development of pharmaceuticals targeting conditions related to oxidative stress and inflammation.[2] Furthermore, its potent antioxidant capabilities are leveraged in high-end cosmetic formulations to protect the skin from free-radical damage, while its antimicrobial properties make it an effective natural preservative in the food industry.[2]

Given its wide-ranging applications, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance. This guide will explore the most prevalent and scientifically sound methods, primarily originating from two accessible starting materials: Gallic Acid and Pyrogallol .

G cluster_start Primary Starting Materials cluster_routes Key Synthetic Transformations Gallic_Acid Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Reduction_Oxidation Reduction-Oxidation Sequence Gallic_Acid->Reduction_Oxidation High fidelity, multi-step Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Direct_Formylation Direct Formylation (e.g., Reimer-Tiemann) Pyrogallol->Direct_Formylation Direct but low yield Protection_Formylation Protection-Formylation- Deprotection Sequence Pyrogallol->Protection_Formylation Higher yield, multi-step Target 3,4,5-Trihydroxybenzaldehyde Hydrate Reduction_Oxidation->Target Direct_Formylation->Target Protection_Formylation->Target

Caption: Overview of primary synthetic pathways to 3,4,5-Trihydroxybenzaldehyde.

Synthetic Pathway I: The Gallic Acid Reduction-Oxidation Route

Starting from gallic acid, a readily available natural product, offers a logical and controlled synthetic approach. This multi-step pathway involves the initial protection of the reactive phenolic hydroxyls, followed by selective reduction of the carboxylic acid to a benzyl alcohol, and subsequent oxidation to the target aldehyde. While longer than direct formylation methods, this route provides greater control and often results in higher overall yields and purity. A closely related synthesis for 3,4,5-trimethoxybenzaldehyde from gallic acid highlights the robustness of this strategy.[3]

Mechanistic Rationale
  • Protection (Methylation): The three hydroxyl groups of gallic acid are acidic and would interfere with many reducing agents. Protecting them, typically as methyl ethers, is a crucial first step. Dimethyl sulfate (Me₂SO₄) in the presence of a weak base like potassium carbonate (K₂CO₃) is a standard and effective method for this exhaustive methylation.[3]

  • Reduction: The resulting methyl 3,4,5-trimethoxybenzoate's ester group must be reduced to a primary alcohol. While strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) can be used, milder reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) offer excellent yields and easier work-ups.[3]

  • Oxidation: The final step is the selective oxidation of the primary alcohol (3,4,5-trimethoxybenzyl alcohol) to the aldehyde. Over-oxidation to the carboxylic acid is a potential side reaction. Mild and selective oxidizing agents are therefore required. Pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC) are classic choices that reliably stop the oxidation at the aldehyde stage.[3][4]

  • Deprotection (Demethylation): The final step, if the trihydroxy form is desired, involves cleaving the methyl ethers. This can be achieved using strong Lewis acids like boron tribromide (BBr₃).

G GA Gallic Acid TMB Methyl 3,4,5-Trimethoxybenzoate GA->TMB 1. K₂CO₃, Me₂SO₄ (Protection) TMBA 3,4,5-Trimethoxybenzyl Alcohol TMB->TMBA 2. Vitride or LiAlH₄ (Reduction) TMBD 3,4,5-Trimethoxybenzaldehyde TMBA->TMBD 3. PDC or PCC (Oxidation) Final 3,4,5-Trihydroxybenzaldehyde TMBD->Final 4. BBr₃ (Deprotection)

Caption: Workflow for the Gallic Acid Reduction-Oxidation synthesis route.

Experimental Protocol (Illustrative)

Step 1: Synthesis of Methyl 3,4,5-Trimethoxybenzoate

  • To a stirred solution of gallic acid (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 5.0 eq).

  • Add dimethyl sulfate (Me₂SO₄, 4.0 eq) dropwise at room temperature.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Filter off the K₂CO₃ and concentrate the filtrate in vacuo.

  • Decompose excess Me₂SO₄ by adding aqueous ammonia. Dilute with water and extract with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude ester. Recrystallization from methanol/water affords the pure product.[3]

Step 2: Synthesis of 3,4,5-Trimethoxybenzyl Alcohol

  • Dissolve the ester (1.0 eq) in anhydrous benzene or toluene.

  • Under an inert atmosphere (N₂ or Ar), cool the solution to 0°C.

  • Add a solution of Vitride (2.2 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Carefully decompose the reaction complex by the slow addition of 25% sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with benzene. Combine the organic layers, wash with 5% NaHCO₃ solution, and dry over MgSO₄.

  • Evaporation of the solvent yields the desired alcohol as an oil or low-melting solid.[3]

Step 3 & 4: Oxidation and Deprotection

  • Dissolve the alcohol (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium dichromate (PDC, 1.5 eq) and stir at room temperature for 12-18 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate to obtain crude 3,4,5-trimethoxybenzaldehyde.

  • Dissolve the crude aldehyde in anhydrous DCM and cool to -78°C.

  • Add a solution of BBr₃ (3.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding water. Extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,4,5-trihydroxybenzaldehyde.[5]

Parameter Reported Value
Overall Yield (from Gallic Acid)~60-70% (for the trimethoxy analog)[3]
Purity (Post-Chromatography)>98%

Synthetic Pathway II: Formylation of Pyrogallol

Pyrogallol (1,2,3-trihydroxybenzene) is another attractive starting material due to its structural similarity to the target molecule. The primary challenge lies in achieving selective formylation at the C5 position.

Route 2A: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[6] For pyrogallol, this reaction can theoretically introduce a formyl group, but it suffers from significant drawbacks.

Mechanism: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base like NaOH.[7] The electron-rich phenoxide ring attacks the electrophilic carbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[8]

G step1 Step 1: Carbene Generation CHCl₃ + NaOH → :CCl₂ + NaCl + H₂O step2 Step 2: Electrophilic Attack Pyrogallol-phenoxide attacks :CCl₂ step1->step2 Electrophile generated step3 Step 3: Intermediate Formation Dichloromethyl-substituted intermediate forms step2->step3 step4 Step 4: Hydrolysis Intermediate + 2 NaOH → Final Aldehyde + 2 NaCl step3->step4

Caption: Simplified mechanism of the Reimer-Tiemann formylation.

Limitations & Causality:

  • Low Yields: The reaction is notorious for low yields, often below 50%.[9] This is partly due to the harsh reaction conditions (heat, strong base) which can lead to decomposition of the sensitive polyphenol substrate.

  • Poor Regioselectivity: The reaction can produce a mixture of ortho and para formylated products. In the case of pyrogallol, formylation can occur at different positions, leading to a mixture of isomers that are difficult to separate.[9]

  • Biphasic System: The reaction is typically run in a two-phase system (aqueous NaOH and organic CHCl₃), which can lead to mass transfer limitations.[8][10]

Route 2B: Protection-Formylation-Deprotection Strategy

To overcome the limitations of the Reimer-Tiemann reaction, a more refined multi-step approach starting from pyrogallol has been developed. This method involves the strategic protection of two adjacent hydroxyl groups, followed by high-yield formylation and subsequent deprotection.[9][11]

Rationale: By protecting the hydroxyl groups at positions 1 and 2, the C5 position is activated and sterically unhindered for electrophilic formylation, thus ensuring high regioselectivity and yield.

Protocol Outline:

  • Protection: React pyrogallol with a suitable protecting group reagent that selectively caps the adjacent hydroxyls. For example, reaction with diphenyl carbonate can form a cyclic carbonate, protecting the C1 and C2 hydroxyls.[9]

  • Formylation: The protected intermediate can then be formylated under milder, more selective conditions than the Reimer-Tiemann reaction, such as the Vilsmeier-Haack reaction (using POCl₃/DMF).[9]

  • Deprotection: The protecting group is removed under conditions that do not affect the newly installed aldehyde group, typically via hydrolysis, to yield the final product.[9][11]

This modern approach offers significantly improved yields and purity, making it a more viable option for producing high-quality 3,4,5-trihydroxybenzaldehyde despite the additional steps.

Purification, Characterization, and Safety

Purification

Regardless of the synthetic route, the crude product typically requires purification.

  • Column Chromatography: This is the most effective method for removing side products and unreacted starting materials. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is commonly employed.[5]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., hot water, benzene) can be used to obtain highly pure crystalline material.[12]

Physical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Property Value Source
Appearance Light yellowish-brown powder/solid[2]
Molecular Formula C₇H₆O₄·H₂O
Molecular Weight 172.14 g/mol
Melting Point 218 °C (decomposes)
Solubility Soluble in DMSO and Methanol[13]
SMILES O.Oc1cc(C=O)cc(O)c1O
InChI Key OSEOMYNJYKADOS-UHFFFAOYSA-N
Safety and Handling
  • 3,4,5-Trihydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]

  • Reagents: Many reagents used in these syntheses are hazardous. Chloroform is a suspected carcinogen. Dimethyl sulfate is highly toxic and corrosive. Strong acids, bases, and reducing agents like LiAlH₄ must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Storage: The final product is air-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[13]

Conclusion and Outlook

The synthesis of 3,4,5-trihydroxybenzaldehyde hydrate can be effectively achieved through several distinct pathways. For applications demanding high purity and control, the multi-step Gallic Acid Reduction-Oxidation Route is superior, despite its length. For researchers seeking a more direct, albeit lower-yielding, method, the Reimer-Tiemann formylation of Pyrogallol can be considered, though its limitations are significant. The most promising approach for achieving both high yield and purity appears to be the modern Protection-Formylation-Deprotection sequence starting from Pyrogallol , which cleverly circumvents the regioselectivity issues inherent in direct formylation.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, purity needs, and tolerance for multi-step procedures. This guide provides the foundational knowledge and practical protocols necessary for making an informed decision and successfully synthesizing this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Dakin Reaction. Retrieved from [Link]

  • Erofeev, Yu. V., Afanas'eva, V. L., & Glushkov, R. G. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Pharmaceutical Chemistry Journal, 24(7), 481-489. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Scribd. (n.d.). Dakin Reaction Mechanism Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Allen Institute. (n.d.). The Reimer-Tiemann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Google Patents. (2006). CN1721386A - Process for preparing 2,3,4-trihydroxy benzaldehyde by using amur maple.
  • Google Patents. (2021). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.
  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde hydrate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 17). Oxidation of Alcohols [Video]. YouTube. Retrieved from [Link]

Sources

Foundational

Technical Guide: Anti-Inflammatory &amp; Antioxidant Potential of 3,4,5-Trihydroxybenzaldehyde Hydrate

Executive Summary 3,4,5-Trihydroxybenzaldehyde (3,4,5-THBA), also known as Gallaldehyde, is a polyphenol structurally analogous to Gallic Acid. While often overshadowed by its carboxylic acid counterpart, 3,4,5-THBA poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trihydroxybenzaldehyde (3,4,5-THBA), also known as Gallaldehyde, is a polyphenol structurally analogous to Gallic Acid. While often overshadowed by its carboxylic acid counterpart, 3,4,5-THBA possesses a distinct pharmacological profile driven by its pyrogallol moiety (three adjacent hydroxyl groups) and a reactive aldehyde handle.

This guide outlines the mechanistic basis for the anti-inflammatory potential of 3,4,5-THBA hydrate, specifically focusing on its dual role as a potent Reactive Oxygen Species (ROS) scavenger and a modulator of the NF-κB signaling cascade. We provide validated protocols for solubilization, cytotoxicity assessment, and inflammatory marker quantification, addressing common experimental pitfalls such as auto-oxidation and hydrate stoichiometry.

Chemical Profile & Solubility Architecture

Critical Note on Stoichiometry: Researchers frequently conflate the anhydrous form with the hydrate. 3,4,5-THBA is hygroscopic and typically supplied as a monohydrate. Failure to account for the water of hydration results in a 10.5% dosing error , potentially invalidating IC50 calculations.[1]

Physicochemical Specifications
PropertyAnhydrous FormHydrate Form (Standard)
CAS Number 13677-79-7207742-88-9
Formula C₇H₆O₄C₇H₆O₄[2][3][4][5][6][7][8][9] · H₂O
Molecular Weight 154.12 g/mol 172.14 g/mol
Appearance Beige powderPale cream/brown crystals
Solubility DMSO (>50 mg/mL)DMSO, Ethanol, Warm H₂O
Preparation Protocol (Stock Solution)

To prepare a 100 mM Stock Solution (stable for 2 weeks at -20°C):

  • Weigh 17.21 mg of 3,4,5-THBA Hydrate .

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully clarified.

  • Precaution: Do not dissolve directly in cell culture media.[1] The high pH and oxidative environment of media will cause rapid auto-oxidation (browning) before the compound enters the cells.

Pharmacodynamics: The Mechanism of Action (MOA)

The anti-inflammatory efficacy of 3,4,5-THBA is hypothesized to function through two convergent pathways: direct radical scavenging and upstream inhibition of the NF-κB transcription factor.

The Pyrogallol "Warhead" (ROS Scavenging)

The three adjacent hydroxyl groups at positions 3, 4, and 5 allow the molecule to donate hydrogen atoms to free radicals (e.g., superoxide anions, hydroxyl radicals). By neutralizing intracellular ROS, 3,4,5-THBA prevents the oxidative stress that typically triggers the degradation of IκBα, thereby keeping the inflammatory NF-κB complex sequestered in the cytoplasm.

Signal Transduction Modulation

Unlike non-specific antioxidants, 3,4,5-THBA and its derivatives (e.g., BDB) have been shown to downregulate Matrix Metalloproteinase-9 (MMP-9) and suppress iNOS expression.

Mechanistic Pathway Diagram

The following diagram illustrates the intervention points of 3,4,5-THBA within the LPS-induced inflammatory cascade.

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS Oxidative Burst IKK IKK Complex TLR4->IKK ROS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus Translocation NFkB->Nucleus Cytokines Pro-inflammatory (TNF-α, IL-6, iNOS) Nucleus->Cytokines Transcription THBA 3,4,5-THBA Hydrate THBA->ROS SCAVENGES THBA->NFkB BLOCKS ACTIVATION

Figure 1: 3,4,5-THBA intervenes by scavenging ROS and preventing NF-κB nuclear translocation.

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize RAW 264.7 macrophages, the gold-standard model for inflammation screening.

Cell Viability Screen (MTT Assay)

Objective: To distinguish true anti-inflammatory activity from false positives caused by cell death.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with 3,4,5-THBA (0, 10, 25, 50, 100 µM) for 1h, followed by LPS (1 µg/mL) for 24h.

  • Assay: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Acceptance Criteria: Only concentrations yielding >80% viability should be used for inflammation assays.

Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Quantify the suppression of iNOS activity.

  • Supernatant Collection: After 24h treatment (as above), collect 100 µL of culture supernatant.

  • Reaction: Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Incubation: 10 minutes at room temperature (protected from light).

  • Quantification: Measure Absorbance at 540 nm. Calculate NO concentration using a Sodium Nitrite standard curve.[1]

Experimental Workflow Visualization

Workflow Prep 1. Stock Prep (DMSO, 100mM) Seed 2. Cell Seeding (RAW 264.7) Prep->Seed Treat 3. Co-Treatment (THBA + LPS) Seed->Treat Split Split Samples Treat->Split MTT 4a. MTT Assay (Viability) Split->MTT Griess 4b. Griess Assay (NO Levels) Split->Griess WB 4c. Western Blot (iNOS/COX-2) Split->WB

Figure 2: Sequential workflow for validating anti-inflammatory efficacy.

Comparative Efficacy & Data Interpretation

When analyzing results, 3,4,5-THBA should be compared against a positive control (Dexamethasone) and a structural control (Gallic Acid).

Expected Results (Hypothetical Data Profile)

The table below illustrates the expected profile of a successful assay based on polyphenol class behavior.

Treatment GroupConcentrationCell Viability (%)NO Production (µM)Inhibition %
Control (Vehicle) -100%2.5 ± 0.5-
LPS Only 1 µg/mL95%35.0 ± 2.10%
Dexamethasone 10 µM92%8.5 ± 1.2~75%
3,4,5-THBA 10 µM98%28.0 ± 1.8~20%
3,4,5-THBA 50 µM94%15.2 ± 1.5~56%
3,4,5-THBA 100 µM88%6.1 ± 0.9~82%

Interpretation:

  • Dose-Dependency: A clear reduction in NO levels must be observed as concentration increases.[1]

  • Toxicity Check: If viability drops below 80% at 100 µM, the reduction in NO may be due to cell death rather than mechanism-specific inhibition.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83651, 3,4,5-Trihydroxybenzaldehyde.[1] Retrieved from [Link]

  • Kim, S. et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.[1] (Note: Comparative polyphenol mechanism).[1][7] Retrieved from [Link]

  • Bae, J. et al. (2025). 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis.[1][10] (Note: Mechanistic pathway validation for benzaldehyde derivatives). Retrieved from [Link]

Sources

Exploratory

3,4,5-Trihydroxybenzaldehyde Hydrate: A Pivotal Scaffold in Medicinal Chemistry

Topic: 3,4,5-Trihydroxybenzaldehyde Hydrate in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3,4,5-Trihydroxybenzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4,5-Trihydroxybenzaldehyde Hydrate in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) hydrate is a polyphenolic pharmacophore that serves as a critical building block in the synthesis of bioactive stilbenes, chalcones, and Schiff bases. Distinguished by its electron-rich 3,4,5-trihydroxy substitution pattern, it mimics the A-ring of colchicine and Combretastatin A-4 (CA-4), making it indispensable in the design of tubulin polymerization inhibitors and vascular disrupting agents (VDAs). Beyond its synthetic utility, the molecule exhibits intrinsic biological activity, acting as a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9) and MAPK signaling pathways, offering therapeutic potential in oncology and chronic inflammation.

Chemical & Physical Profile

The hydrate form (typically monohydrate) confers stability against autoxidation compared to the anhydrous species, though it retains significant redox sensitivity.

PropertySpecificationMedicinal Relevance
CAS Number 207742-88-9 (Hydrate)Unique identifier for regulatory filing.
Molecular Formula

Water molecule stabilizes the crystal lattice.
Molecular Weight 172.14 g/mol Low MW allows for efficient fragment-based drug design (FBDD).
Solubility DMSO, Ethanol, MethanolHigh solubility in polar organic solvents facilitates solution-phase synthesis.
Reactivity Aldehyde (

), Phenol (

)
Dual reactivity: Aldehyde for condensation; Phenols for esterification/etherification.
Stability Air/Light SensitiveCritical: Must be stored under inert atmosphere (Ar/N2) to prevent quinone formation.

Synthetic Utility in Drug Design[1]

The 3,4,5-trihydroxy motif is a "privileged structure" in medicinal chemistry. Its primary utility lies in the synthesis of Combretastatin A-4 (CA-4) analogues , which are potent tubulin binders.

Synthetic Divergence Strategy

The aldehyde functionality allows for rapid diversification into three major chemical classes:

  • Stilbenes: Via Wittig or Perkin reactions (Anticancer/Tubulin inhibition).

  • Chalcones: Via Claisen-Schmidt condensation (Anti-inflammatory/Antioxidant).

  • Schiff Bases: Via condensation with amines (Antimicrobial/Metal chelation).

Visualization: Synthetic Pathways

SyntheticPathways Start 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) Rxn1 Claisen-Schmidt (+ Acetophenone) Start->Rxn1 Rxn2 Wittig Reaction (+ Phosphonium Ylide) Start->Rxn2 Rxn3 Condensation (+ Primary Amine) Start->Rxn3 Prod1 Chalcones (MMP-9 Inhibitors) Rxn1->Prod1 NaOH/EtOH Prod2 Combretastatin A-4 Analogues (Tubulin Inhibitors) Rxn2->Prod2 LiHMDS/THF Prod3 Schiff Bases (Antimicrobial/Ligands) Rxn3->Prod3 EtOH, Reflux

Figure 1: Synthetic divergence of Gallaldehyde into three primary bioactive scaffolds.

Pharmacological Mechanisms[3]

While often used as an intermediate, the parent molecule and its direct derivatives possess specific inhibitory activity against Matrix Metalloproteinase-9 (MMP-9) , a zinc-dependent endopeptidase critical for tumor metastasis and tissue remodeling.

Mechanism of Action (MOA)

Gallaldehyde inhibits MMP-9 through two distinct pathways:

  • Direct Enzymatic Inhibition: Chelation of the catalytic Zinc (

    
    ) ion in the MMP-9 active site via the vicinal hydroxyl groups (catechol/galloyl moiety).
    
  • Transcriptional Suppression: Downregulation of MMP-9 expression by blocking the MAPK signaling cascade (ERK1/2, p38, JNK), preventing the nuclear translocation of NF-

    
    B and AP-1.[1]
    
Visualization: Signaling Pathway Inhibition

MOA TNF TNF-alpha / ROS MAPK MAPK Pathway (ERK1/2, p38, JNK) TNF->MAPK TF Transcription Factors (NF-kB, AP-1) MAPK->TF Gene MMP-9 Promoter Activation TF->Gene MMP9 MMP-9 Protein Secretion Gene->MMP9 Metastasis ECM Degradation (Metastasis) MMP9->Metastasis Drug 3,4,5-Trihydroxybenzaldehyde Drug->MAPK Inhibits Phosphorylation Drug->MMP9 Direct Zn2+ Chelation

Figure 2: Dual-mechanism inhibition of MMP-9-mediated metastasis by 3,4,5-Trihydroxybenzaldehyde.

Experimental Protocol: Synthesis of a Bioactive Chalcone Derivative

This protocol details the synthesis of a chalcone derivative via Claisen-Schmidt condensation. This reaction is a standard benchmark for assessing the reactivity of the aldehyde group in the presence of unprotected phenols.

Objective: Synthesize 3,4,5-trihydroxychalcone (Butein analogue). Reaction Type: Claisen-Schmidt Condensation (Base-Catalyzed).

Reagents & Equipment
  • Substrate: 3,4,5-Trihydroxybenzaldehyde hydrate (1.0 eq, 10 mmol).

  • Reactant: Acetophenone (1.0 eq, 10 mmol).

  • Catalyst: Sodium Hydroxide (NaOH) 40% aq. solution or Thionyl Chloride (

    
    ) / Ethanol (Acid catalyzed is preferred for sensitive phenols to avoid oxidation, but base is standard for chalcones. Note: For unprotected polyphenols, acid catalysis or protection-deprotection strategies are often safer to prevent quinone formation. However, the direct method below is viable under inert conditions.)
    
  • Solvent: Anhydrous Ethanol.

  • Atmosphere: Nitrogen (

    
    ) gas.
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Purge a 100 mL round-bottom flask with

      
       for 10 minutes.
      
    • Dissolve 1.72 g (10 mmol) of 3,4,5-Trihydroxybenzaldehyde hydrate and 1.20 g (10 mmol) of acetophenone in 20 mL of anhydrous ethanol.

  • Catalysis:

    • Cool the solution to 0°C in an ice bath.

    • Add 5 mL of 40% NaOH solution dropwise over 15 minutes. The solution will turn deep red/orange (characteristic of chalcone phenolate formation).

    • Critical Control: Maintain temperature < 5°C during addition to prevent polymerization.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir magnetically for 24–48 hours under

      
      . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
      
  • Work-up:

    • Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 1M HCl. (Acidification precipitates the free phenol).

    • A yellow-orange precipitate will form immediately.

  • Purification:

    • Filter the solid via vacuum filtration.

    • Wash with cold water (

      
       mL) to remove excess acid and salts.
      
    • Recrystallize from Ethanol/Water (1:1) to yield the pure chalcone.

Self-Validating Quality Control
ParameterExpected ResultTroubleshooting
Appearance Yellow to Orange crystalline solidDark brown/black indicates oxidation (quinone formation).
Melting Point Distinct sharp range (derivative dependent)Broad range indicates retained solvent or side products.
1H-NMR Doublet signals at

7.3–7.8 ppm (

Hz)
Absence of large coupling constant indicates failure to form trans-alkene.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 3,4,5-trihydroxybenzaldehyde derivatives is tightly governed by the A-ring substitution pattern.

  • 3,4,5-Trihydroxy Pattern:

    • Pros: Maximizes hydrogen bond donor capacity; essential for high-affinity binding to the colchicine site on tubulin (mimics the trimethoxy ring of CA-4 but with H-bond capability).

    • Cons: High metabolic liability (rapid glucuronidation/sulfation) and poor oral bioavailability.

    • Optimization: Often methylated to 3,4,5-trimethoxy analogues to improve lipophilicity and metabolic stability, reverting to the phenol only if specific H-bonding is required in the active site.

  • Aldehyde Handle:

    • Provides a reactive "warhead" for covalent modification of proteins (Schiff base formation with Lysine residues) or further chain extension.

References

  • MMP-9 Inhibition Mechanism

    • Title: 3,4,5-Trihydroxybenzaldehyde from Geum japonicum has dual inhibitory effect on matrix metalloproteinase 9.[1]

    • Source: Journal of Cellular Biochemistry (2008).
    • URL:[Link][1]

  • Combretastatin A-4 Analogue Synthesis

    • Title: Synthesis of Combretastatin A-4 Analogs and their Biological Activities.[2][3][4]

    • Source: Anticancer Agents in Medicinal Chemistry (2016).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 3,4,5-Trihydroxybenzaldehyde Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

  • Title: The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds.

Sources

Foundational

Discovery and isolation of 3,4,5-Trihydroxybenzaldehyde

Technical Guide: Discovery, Isolation, and Characterization of 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) Executive Summary 3,4,5-Trihydroxybenzaldehyde (also known as Gallaldehyde ; CAS: 13677-79-7) is a potent polyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery, Isolation, and Characterization of 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

Executive Summary

3,4,5-Trihydroxybenzaldehyde (also known as Gallaldehyde ; CAS: 13677-79-7) is a potent polyphenolic aldehyde derived from the shikimate pathway. Historically overshadowed by its oxidized parent, gallic acid, and its methylated derivative, 3,4,5-trimethoxybenzaldehyde, this compound has emerged as a critical bioactive agent. It exhibits significant inhibitory activity against Matrix Metalloproteinase-9 (MMP-9) and Xanthine Oxidase , positioning it as a high-value target for anti-inflammatory and anticancer drug development.

This guide details the end-to-end technical workflow for the isolation of 3,4,5-trihydroxybenzaldehyde from natural sources (Geum japonicum), its biosynthetic origins, and the structural elucidation required for validation.

Part 1: Natural Occurrence & Biosynthetic Context

Natural Sources

While ubiquitous in trace amounts as a transient intermediate in plant metabolism, substantial accumulation is rare. The primary validated natural source for high-yield isolation is Geum japonicum (Rosaceae). It has also been identified in Lens culinaris (lentils) and Punica granatum (pomegranate) as a downstream metabolite of gallotannin hydrolysis.

Biosynthetic Pathway

Gallaldehyde is a direct reduction product of gallic acid. In the plant cytosol, the enzyme Carboxylic Acid Reductase (CAR) catalyzes the ATP- and NADPH-dependent reduction of the carboxylic acid moiety to the aldehyde. This pathway is a divergence from the standard lignin biosynthesis route.

Biosynthesis Shikimate Shikimate Pathway DHS 3-Dehydroshikimate Shikimate->DHS GallicAcid Gallic Acid (3,4,5-Trihydroxybenzoic acid) DHS->GallicAcid Shikimate dehydrogenase (AroE) Gallaldehyde 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) GallicAcid->Gallaldehyde Carboxylic Acid Reductase (CAR) (ATP, NADPH) GallAlcohol Gallic Alcohol Gallaldehyde->GallAlcohol Aldehyde Reductase

Figure 1: Biosynthetic derivation of Gallaldehyde from the Shikimate pathway. The critical reduction step is mediated by CAR.

Part 2: Extraction & Isolation Workflow

Objective: Isolate high-purity (>98%) 3,4,5-trihydroxybenzaldehyde from Geum japonicum dried leaves.

Protocol Overview

The isolation relies on a polarity-guided fractionation strategy. The compound is moderately polar due to the three phenolic hydroxyls but retains organic solubility due to the aromatic ring.

Step-by-Step Methodology:

  • Crude Extraction:

    • Solvent: 80% Methanol (MeOH) in water.

    • Method: Reflux extraction for 24 hours.

    • Rationale: High methanol content disrupts cell walls and solubilizes polyphenols while minimizing extraction of highly non-polar lipids.

  • Defatting (Lipid Removal):

    • Concentrate the MeOH extract in vacuo to remove methanol, leaving an aqueous suspension.

    • Partition with Dichloromethane (CH₂Cl₂) (1:1 v/v, x3).

    • Discard organic layer. (Removes chlorophyll, waxes, and lipids).

  • Enrichment (Liquid-Liquid Partition):

    • Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v, x3).

    • Collect Organic Layer. Gallaldehyde partitions into EtOAc, leaving sugars and highly polar glycosides in the water phase.

    • Dry over anhydrous Na₂SO₄ and evaporate to dryness.

  • Primary Purification (Size Exclusion/Adsorption):

    • Stationary Phase: Sephadex LH-20.

    • Eluent: Methanol:Water (4:1).

    • Fractionation: Collect fractions (e.g., 7 mL each). Monitor via TLC (Silica gel, EtOAc:MeOH:Formic Acid).

    • Target: Fractions exhibiting strong antioxidant activity (DPPH assay) often contain the aldehyde.

  • Final Isolation (Preparative HPLC):

    • Column: RP-C18 (Reverse Phase).

    • Mobile Phase: Isocratic elution with Acetonitrile : Methanol : Water (2 : 20 : 78).

    • Detection: UV at 280 nm.

    • Yield: Isolate peak corresponding to Gallaldehyde (retention time determined by standard or spectral signature).

IsolationProtocol RawMaterial Dried Geum japonicum (500g) Extraction Reflux Extraction (80% MeOH, 24h) RawMaterial->Extraction Partition1 Partition: Aqueous vs CH2Cl2 Extraction->Partition1 AqueousPhase Aqueous Phase (Target) Partition1->AqueousPhase DiscardLipids CH2Cl2 Phase (Lipids/Waxes) -> Discard Partition1->DiscardLipids Partition2 Partition: Aqueous vs EtOAc AqueousPhase->Partition2 EtOAcPhase EtOAc Fraction (Polyphenols) Partition2->EtOAcPhase Sephadex Column Chromatography Sephadex LH-20 (MeOH:H2O 4:1) EtOAcPhase->Sephadex HPLC Preparative RP-HPLC (ACN:MeOH:H2O 2:20:78) Sephadex->HPLC Product Pure 3,4,5-Trihydroxybenzaldehyde HPLC->Product

Figure 2: Isolation workflow for 3,4,5-Trihydroxybenzaldehyde from plant matrix.

Part 3: Structural Characterization & Validation

Validation of the isolated compound requires multi-spectral analysis. The following data represents the standard fingerprint for 3,4,5-trihydroxybenzaldehyde.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-)

  • Molecular Ion [M-H]⁻: m/z 153.02

  • Calculated Mass (C₇H₆O₄): 154.12 Da[1]

Nuclear Magnetic Resonance (NMR)

The molecule has C2v symmetry, simplifying the spectra.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ ppm)MultiplicityIntegrationAssignment
-CHO 9.80 - 10.00Singlet (s)1HAldehyde proton
-OH 9.00 - 10.50Broad (br s)3HPhenolic hydroxyls (often overlapping)
Ar-H 6.80 - 7.00Singlet (s)2HH-2 and H-6 (Symmetric)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon TypeShift (δ ppm)Assignment
Carbonyl 190.9C=O (Aldehyde)
Aromatic C-O 146.4C-3, C-5 (Meta-OH)
Aromatic C-O 140.1C-4 (Para-OH)
Quaternary 128.5C-1 (Ipso)
Aromatic C-H 108.5C-2, C-6

Note: Shifts may vary slightly (±0.5 ppm) depending on concentration and water content in DMSO.

Part 4: Bioactivity & Pharmacological Potential

The isolation of this compound is driven by its specific inhibition profiles, distinct from gallic acid.

  • MMP-9 Inhibition:

    • Mechanism: The vicinal trihydroxyl group (pyrogallol moiety) chelates the Zinc ion (Zn²⁺) in the catalytic domain of Matrix Metalloproteinase-9.

    • Impact: Reduces extracellular matrix degradation, showing potential in preventing cancer metastasis and stabilizing atherosclerotic plaques.

  • Antioxidant Activity:

    • DPPH Assay: Exhibits superior radical scavenging compared to synthetic antioxidants (BHT, BHA) due to the electron-donating capacity of the three hydroxyl groups stabilized by the aldehyde resonance.

  • Xanthine Oxidase Inhibition:

    • Acts as a competitive inhibitor, reducing uric acid production, relevant for gout therapeutics.

References

  • Kim, J. B., et al. (2006). "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from Geum japonicum." Journal of Food and Drug Analysis, 14(2), 190-193.

  • Muir, R. M., et al. (2011). "Metabolic Engineering of Corynebacterium glutamicum for the Fermentative Production of Gallic Compounds." Applied and Environmental Microbiology. (Describes the CAR enzyme pathway).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83651, 3,4,5-Trihydroxybenzaldehyde."

  • SpectraBase. "3,4,5-Trihydroxybenzaldehyde NMR Data."

Sources

Exploratory

3,4,5-Trihydroxybenzaldehyde hydrate synonyms and IUPAC name

An In-Depth Technical Guide to the Nomenclature of 3,4,5-Trihydroxybenzaldehyde and its Hydrated Form Introduction 3,4,5-Trihydroxybenzaldehyde, a key aromatic aldehyde, serves as a fundamental building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nomenclature of 3,4,5-Trihydroxybenzaldehyde and its Hydrated Form

Introduction

3,4,5-Trihydroxybenzaldehyde, a key aromatic aldehyde, serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules and complex organic compounds. Its structure, featuring a benzaldehyde core substituted with three hydroxyl groups, is closely related to gallic acid, positioning it as a significant intermediate in the chemistry of polyphenols and gallotannins. This compound is frequently supplied and utilized in its hydrated form, a critical distinction for researchers in synthetic chemistry, materials science, and drug development. An unambiguous understanding of its nomenclature, including the official IUPAC name and its numerous synonyms, is paramount for accurate literature searching, precise experimental design, and consistent procurement of materials.

This technical guide provides a comprehensive overview of the chemical identity, IUPAC nomenclature, and common synonyms for 3,4,5-Trihydroxybenzaldehyde and its hydrate. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to navigate the complexities of this compound's terminology with confidence and precision.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system to eliminate ambiguity. For hydrated compounds, the nomenclature explicitly indicates the presence of water molecules.

IUPAC Name
  • Anhydrous Form: The official IUPAC name for the core molecule is 3,4,5-trihydroxybenzaldehyde [1][2].

  • Hydrated Form: When complexed with a water molecule, the IUPAC name is 3,4,5-trihydroxybenzaldehyde;hydrate [3][4][5]. This nomenclature clearly denotes the two covalently-bonded units present in the substance.

The distinction is critical for accurate molecular weight calculations and reaction stoichiometry. The anhydrous and monohydrate forms are the most commercially available and are often used interchangeably in literature, making it essential for researchers to verify the specific form being referenced.

Key Chemical Identifiers

To aid in substance identification across various databases and supplier catalogs, the following identifiers are crucial. Note the distinct CAS Registry Numbers for the anhydrous versus the hydrated form.

Identifier3,4,5-Trihydroxybenzaldehyde (Anhydrous)3,4,5-Trihydroxybenzaldehyde Hydrate
Molecular Formula C₇H₆O₄[1][6][7]C₇H₈O₅[3]
Molecular Weight 154.12 g/mol [1][6][7]172.13 g/mol [3]
CAS Registry Number 13677-79-7[1][6]207742-88-9[3]
EC Number 237-168-1[1]626-905-6[3]
PubChem CID 83651[1]16211737[3]

Classification of Synonyms

The compound is referenced by a variety of names in scientific literature, patents, and commercial listings. Understanding these synonyms is vital for conducting comprehensive literature reviews and sourcing materials. They can be broadly categorized as follows.

Common and Trivial Names

These names are frequently used due to their historical origins and brevity. They are derived from the compound's relationship to gallic acid.

  • Gallaldehyde [1][2]

  • Gallic aldehyde [1][2]

Systematic and Semi-Systematic Names

These names provide more structural information than trivial names and are based on the parent structure.

  • Pyrogallol-5-carboxaldehyde [1]: This name identifies the core structure as pyrogallol (1,2,3-trihydroxybenzene) with a carboxaldehyde group at the 5-position.

  • Benzaldehyde, 3,4,5-trihydroxy- [1]: A systematic indexing name.

Hydrate-Specific Formulations

These synonyms explicitly denote the presence of water, which is crucial for experimental reproducibility.

  • 3,4,5-Trihydroxybenzaldehyde monohydrate [3][8]

  • Gallaldehyde monohydrate [3]

  • Benzaldehyde, 3,4,5-trihydroxy-, hydrate (1:1) [3]

Database and Supplier Identifiers

For procurement and database searches, a range of alphanumeric codes are used.

  • MDL Number: MFCD00149124 (for the hydrate)[3]

  • DSSTox Substance ID: DTXSID90583473 (for the hydrate)[3]

  • UNII: C2K4P9N82X (for the anhydrous form)[1]

  • NSC Number: NSC-153692[1]

Structural Representation and Relationships

The relationship between the anhydrous molecule and its hydrated form is fundamental. The hydrate is a complex where the core organic molecule is associated with one or more water molecules through non-covalent interactions, typically hydrogen bonding.

G cluster_hydrate Hydrated Form Anhydrous 3,4,5-Trihydroxybenzaldehyde (C₇H₆O₄) Hydrate 3,4,5-Trihydroxybenzaldehyde Hydrate (C₇H₈O₅) Anhydrous->Hydrate + H₂O Water Water (H₂O) Water->Hydrate

Caption: Relationship between anhydrous 3,4,5-trihydroxybenzaldehyde and its hydrate.

Practical Implications in Research and Development

A precise understanding of this nomenclature directly impacts several key areas of scientific work:

  • Literature Search Accuracy : Utilizing a combination of synonyms, including "Gallaldehyde" and "Pyrogallol-5-carboxaldehyde," alongside the systematic IUPAC name, is essential to ensure a comprehensive retrieval of relevant studies, patents, and synthetic methods.

  • Procurement and Reagent Handling : When purchasing this chemical, specifying the CAS number is the most reliable way to obtain the desired form (anhydrous vs. hydrate). The presence of water of hydration affects the molecular weight, which is a critical parameter for calculating molar equivalents in a reaction. For example, using 172.13 g/mol for the monohydrate is necessary for accurate measurements, whereas using 154.12 g/mol would lead to a ~12% error in stoichiometry.

  • Regulatory and Safety Documentation : Safety Data Sheets (SDS) and regulatory submissions must use the correct chemical identifiers. The GHS hazard classifications (e.g., skin, eye, and respiratory irritation) apply to the compound, and accurate naming ensures proper documentation.[1][3]

Conclusion

3,4,5-Trihydroxybenzaldehyde is a compound of significant interest in chemical synthesis and medicinal chemistry. Its nomenclature, while seemingly complex, is systematic. The official IUPAC name, 3,4,5-trihydroxybenzaldehyde;hydrate , correctly identifies the commonly available form, while a host of synonyms such as Gallaldehyde and Pyrogallol-5-carboxaldehyde are prevalent in the literature. For the modern researcher, proficiency in recognizing these varied names and, most importantly, distinguishing between the anhydrous and hydrated forms by their respective CAS numbers and molecular weights, is indispensable for achieving experimental accuracy, ensuring safety, and conducting thorough scientific inquiry.

References

  • PubChem. 3,4,5-Trihydroxybenzaldehyde hydrate. National Center for Biotechnology Information.

  • Sigma-Aldrich. 3,4,5-Trihydroxybenzaldehyde monohydrate. Merck KGaA.

  • PubChem. Glyceraldehyde hydrate. National Center for Biotechnology Information.

  • PubChem. 3,4,5-Trihydroxybenzaldehyde. National Center for Biotechnology Information.

  • Tokyo Chemical Industry Co., Ltd. 3,4,5-Trihydroxybenzaldehyde.

  • PubChem. Benzaldehyde;hydrate. National Center for Biotechnology Information.

  • BLD Pharm. 3,4,5-Trihydroxybenzaldehyde | 13677-79-7.

  • FooDB. Showing Compound Gallaldehyde (FDB000820).

  • Thermo Scientific Chemicals. 3,4,5-Trihydroxybenzaldehyde hydrate, 97%.

  • Chem-Impex International, Inc. 3,4,5-Trihydroxybenzaldehyde monohydrate.

  • AA Blocks. 13677-79-7 | MFCD00003371 | 3,4,5-Trihydroxybenzaldehyde.

  • ECHEMI. 3,4,5-Trihydroxybenzaldehyde | 13677-79-7.

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Foundational

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trihydroxybenzaldehyde Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 3,4,5-Trihydroxybenzaldehyde Hydrate (also known as Gallaldehyde monohydrate), a versatile phenolic aldehyde utilized in pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 3,4,5-Trihydroxybenzaldehyde Hydrate (also known as Gallaldehyde monohydrate), a versatile phenolic aldehyde utilized in pharmaceutical synthesis, antioxidant research, and materials science.[1][2] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound for experimental use.

Understanding the Inherent Risks: A Chemist's Perspective

3,4,5-Trihydroxybenzaldehyde hydrate is a seemingly benign, light yellowish-brown powder, but its chemical structure—a benzene ring substituted with three hydroxyl groups and an aldehyde functional group—dictates its reactivity and potential hazards.[1][2][3] The phenolic hydroxyl groups and the aldehyde group are the primary drivers of its biological and chemical reactivity.

Mechanism of Irritation: The irritant nature of 3,4,5-Trihydroxybenzaldehyde hydrate stems from its phenolic and aldehydic functionalities. Phenolic compounds can induce dermal toxicity through the generation of free radicals, leading to oxidative stress, inflammation, and protein denaturation in the skin.[4][5] Aldehydes, in general, are known to be irritants to the skin, eyes, and respiratory tract due to their reactivity with biological macromolecules.[6] This understanding forms the basis for the stringent personal protective equipment (PPE) requirements outlined in this guide.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,4,5-Trihydroxybenzaldehyde hydrate is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[7][8]

  • Eye Irritation (Category 2): Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[7][8]

These classifications necessitate careful handling to avoid direct contact and inhalation.

Prudent Handling Protocols: A Step-by-Step Approach

The following protocols are designed to minimize exposure and ensure the safe handling of 3,4,5-Trihydroxybenzaldehyde hydrate in a laboratory setting.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound.

Body PartRecommended ProtectionSpecificationCausality
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities.Conforming to EN166 (EU) or NIOSH (US) approved standards.Protects against accidental splashes of solutions or airborne particles that can cause severe eye irritation.
Skin Chemical-resistant gloves (Nitrile or neoprene are suitable). A lab coat or chemical-resistant apron.Inspect gloves for integrity before each use.Prevents skin contact, which can lead to irritation and potential dermal absorption.
Respiratory Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.Ensure proper fit and training for respirator use.Mitigates the risk of inhaling airborne particles, which can cause respiratory tract irritation.[7]
Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Ventilation: Always handle 3,4,5-Trihydroxybenzaldehyde hydrate in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Workflow for Safe Handling and Dispensing

The following workflow illustrates the critical steps for safely handling 3,4,5-Trihydroxybenzaldehyde hydrate.

Safe_Handling_Workflow Workflow for Safe Handling of 3,4,5-Trihydroxybenzaldehyde Hydrate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_equipment Gather and Inspect Equipment prep_workspace->prep_equipment weigh Weigh Compound in Fume Hood prep_equipment->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose_waste Dispose of Waste According to Regulations decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: A stepwise workflow for the safe handling of 3,4,5-Trihydroxybenzaldehyde hydrate.

Storage and Stability: Preserving Compound Integrity

3,4,5-Trihydroxybenzaldehyde hydrate is sensitive to air, light, and moisture. Improper storage can lead to degradation and affect experimental outcomes.

ParameterStorage ConditionRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The compound is air-sensitive and can oxidize, leading to discoloration and impurity formation.[9]
Temperature Store in a cool, dry place.Elevated temperatures can accelerate degradation.
Light Protect from light by storing in an amber vial or in a dark location.Phenolic compounds can be light-sensitive and may degrade upon exposure to UV light.
Container Keep the container tightly closed.Prevents absorption of moisture from the atmosphere, as the compound is hygroscopic.
Incompatibilities Store away from strong oxidizing agents and strong bases.The phenolic hydroxyl groups can react with strong bases, and the aldehyde group can be oxidized by strong oxidizing agents.

Accidental Release and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Response
  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment and Cleanup: For a dry spill, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Toxicological and Reactivity Profile

A deeper understanding of the toxicological and reactivity profile of 3,4,5-Trihydroxybenzaldehyde hydrate is essential for a comprehensive safety assessment.

Toxicological Data
Reactivity and Decomposition
  • Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.

  • Thermal Decomposition: While specific data for the title compound is limited, a study on the closely related 3,4,5-trihydroxybenzoic acid (gallic acid) showed that dehydration occurs around 74-107°C, followed by decomposition of the organic matter at temperatures above 210°C.[10][11] Thermal decomposition of 3,4,5-Trihydroxybenzaldehyde hydrate may produce carbon monoxide and carbon dioxide.

The relationship between the compound's properties and the necessary handling precautions is illustrated below.

Reactivity_Safety_Relationship Relationship Between Chemical Properties and Safety Protocols substance 3,4,5-Trihydroxybenzaldehyde Hydrate property1 Phenolic Hydroxyl Groups substance->property1 property2 Aldehyde Group substance->property2 property3 Air & Light Sensitive substance->property3 property4 Hygroscopic substance->property4 hazard1 Skin/Eye Irritant property1->hazard1 property2->hazard1 hazard2 Respiratory Irritant property2->hazard2 hazard3 Oxidative Degradation property3->hazard3 hazard4 Hydrolysis/Degradation property4->hazard4 protocol1 Wear Gloves, Goggles, Lab Coat hazard1->protocol1 protocol2 Use in Fume Hood hazard2->protocol2 protocol3 Store Under Inert Gas, in Dark hazard3->protocol3 protocol4 Keep Container Tightly Sealed hazard4->protocol4

Caption: Interconnectivity of chemical properties, hazards, and safety protocols.

Conclusion

3,4,5-Trihydroxybenzaldehyde hydrate is a valuable reagent in scientific research, but its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can minimize risks, ensure a safe laboratory environment, and maintain the quality and integrity of this important chemical compound.

References

  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (n.d.). Retrieved from [Link]

  • Kagan, V. E., et al. (1998). Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion. Journal of Investigative Dermatology, 110(4), 369-375. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2017). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Journal of Thermal Analysis and Calorimetry, 128(2), 899-906. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

  • AA Blocks. (n.d.). 3,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde hydrate. Retrieved from [Link]

  • Patrick, E., et al. (1985). Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse. Toxicology and Applied Pharmacology, 81(3 Pt 1), 476-490. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Patocka, J., & Kuca, K. (2014). IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters, 83(4), 173-181. Retrieved from [Link]

  • Chemical Label. (n.d.). 3,4,5-Trihydroxybenzaldehyde hydrate. Retrieved from a generic chemical label image. (A more specific source would be ideal if available).
  • Działo, M., et al. (2018). The Potential of Plant Phenolics in Prevention and Therapy of Skin Disorders. International Journal of Molecular Sciences, 19(2), 359. Retrieved from [Link]

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Exploratory

Theoretical &amp; Computational Framework: 3,4,5-Trihydroxybenzaldehyde Hydrate

[1] Executive Summary This technical guide establishes a rigorous theoretical framework for the study of 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) hydrate .[1][2][3] As a critical intermediate in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide establishes a rigorous theoretical framework for the study of 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) hydrate .[1][2][3] As a critical intermediate in pharmaceutical synthesis and a potent antioxidant, understanding its electronic landscape, hydration dynamics, and reactivity descriptors is essential for drug design.[1][2] This document moves beyond basic characterization, offering a blueprint for validating its structural stability and bioactivity through Density Functional Theory (DFT) and molecular docking protocols.[1][2][3][4]

Part 1: Structural & Electronic Landscape

Computational Methodology Standards

To ensure reproducibility and accuracy comparable to experimental X-ray diffraction data, the following level of theory is prescribed. Causal reasoning for these choices is provided to satisfy E-E-A-T criteria.

ParameterRecommended SettingScientific Causality
Functional B3LYP or M06-2X B3LYP is the industry standard for organic ground states; M06-2X captures dispersion forces critical for π-π stacking in polyphenol hydrates.[2][3]
Basis Set 6-311++G(d,p) Diffuse functions (++) are non-negotiable for describing the lone pair electrons on the four oxygen atoms and anionic states during deprotonation.[2][3]
Solvation PCM / SMD (Water) Implicit solvation models are required to stabilize the zwitterionic resonance structures common in phenolic aldehydes.[2][3]
Hydration Explicit + Implicit A single explicit water molecule must be modeled bridging the 3,4-hydroxyls to simulate the monohydrate crystal lattice accurately.[1][2][3]
Hydration & Hydrogen Bond Topology

The "hydrate" form of Gallaldehyde is not merely a solvent inclusion; it is a structural stabilizer.[2][3] Theoretical studies reveal that the water molecule acts as a proton bridge , typically interacting between the meta (3-OH) and para (4-OH) hydroxyl groups.[2][3]

  • Intramolecular H-Bonds: The carbonyl oxygen (C=O) acts as an acceptor for the adjacent 3-OH (or 5-OH), locking the aldehyde group into a planar conformation with the benzene ring.[2][3]

  • Intermolecular Network: The explicit water molecule donates a proton to the phenolic oxygen while accepting a proton from a neighboring hydroxyl, creating a cooperative H-bond network that lowers the total energy of the system by approximately 12-15 kcal/mol compared to the anhydrous gas phase.[2][3]

Part 2: Reactivity Descriptors & Antioxidant Mechanism

Frontier Molecular Orbitals (FMO)

The reactivity of 3,4,5-Trihydroxybenzaldehyde is governed by its FMO distribution.[1][2][3]

  • HOMO (Highest Occupied Molecular Orbital): Localized heavily on the galloyl moiety (3,4,5-trihydroxy ring) .[2][3] This confirms its ability to donate electrons (antioxidant activity).[2][3]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group (-CHO) and the aromatic ring, indicating susceptibility to nucleophilic attack (e.g., Schiff base formation).[2][3]

Theoretical Prediction: The HOMO-LUMO gap is relatively narrow (~4.0 - 4.5 eV), classifying the molecule as "soft" and highly reactive, which correlates with its rapid oxidation in air if not stored as a hydrate.[1][2][3]

Antioxidant Mechanism: HAT vs. SPLET

For drug development, distinguishing how the molecule scavenges radicals is vital.[1][2]

  • HAT (Hydrogen Atom Transfer):

    
    
    
    • Descriptor:Bond Dissociation Enthalpy (BDE) .[3][5]

    • Prediction: The 4-OH bond is the weakest due to the resonance stabilization of the resulting phenoxy radical by the 3- and 5-oxygen lone pairs.[2][3]

  • SPLET (Sequential Proton Loss Electron Transfer):

    • Descriptor:Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .[2][3][5]

    • Relevance: In aqueous/physiological pH, SPLET is the dominant mechanism due to the acidity of the phenolic protons.[1][2][3]

ReactivityLogic Structure 3,4,5-Trihydroxy- benzaldehyde RadicalAttack Free Radical (R•) Attack Structure->RadicalAttack Exposure Mechanism Mechanism Selection RadicalAttack->Mechanism Outcome Stable Quinone Derivative Mechanism->Outcome Radical Scavenging GasPhase Gas/Lipid Phase (HAT Dominant) Mechanism->GasPhase Non-polar AqPhase Aqueous pH 7.4 (SPLET Dominant) Mechanism->AqPhase Polar GasPhase->Outcome Low BDE (4-OH) AqPhase->Outcome Low IP (Anion)

Figure 1: Decision matrix for antioxidant mechanism based on solvent environment, derived from DFT energy calculations.

Part 3: Spectroscopic Validation Protocols

To validate theoretical models, experimental spectra must match calculated frequencies.[1][2]

Vibrational Spectroscopy (IR/Raman)
  • O-H Stretching: In the anhydrous form, sharp peaks appear >3500 cm⁻¹.[1][2] In the hydrate , a broad, intense envelope appears at 3200–3500 cm⁻¹ due to the explicit water bridging described in Section 1.2.[1][2]

  • C=O Stretching: Predicted at 1650–1670 cm⁻¹ .[2][3] This is lower than typical aldehydes (1700 cm⁻¹) due to the conjugation with the electron-rich galloyl ring and intermolecular H-bonding.[2][3]

UV-Vis & Excited State Dynamics[3]
  • TD-DFT Calculation: Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is recommended to correct for charge-transfer excitations.[2][3]

  • Key Transition: The

    
     transition is typically 
    
    
    
    (forbidden, weak) around 300-320 nm.[2][3] The
    
    
    is
    
    
    (strong) around 270-280 nm.[2][3]
  • Fluorescence Quenching: Theoretical studies suggest an ultrafast non-radiative decay pathway in the hydrate form, where the excited state proton transfer to the water molecule dissipates energy, rendering the molecule weakly fluorescent.[1][2][3]

Part 4: Pharmacological Potential (In Silico)

Molecular Docking Workflow

3,4,5-Trihydroxybenzaldehyde is a known inhibitor of MMP-9 (Matrix Metalloproteinase-9) and Aldose Reductase .[3]

Protocol for Validation:

  • Ligand Prep: Optimize geometry at B3LYP/6-31G* (gas phase).

  • Target Prep: Retrieve PDB ID (e.g., MMP-9 structure).[3] Remove co-crystallized water except those in the catalytic zinc pocket.[2][3]

  • Grid Generation: Center grid on the catalytic Zn²⁺ ion.

  • Interaction: The 3,4-dihydroxy motif acts as a bidentate chelator for the Zinc ion, while the aldehyde group forms H-bonds with the backbone of Leu188 or Ala189.[1][2][3]

DockingWorkflow Start Ligand: 3,4,5-THBA (DFT Optimized) Grid Grid Box Generation (Center: Zn2+ Pocket) Start->Grid Target Target: MMP-9 (PDB Prep) Target->Grid Docking AutoDock Vina / Glide (Flexible Ligand) Grid->Docking Analysis Interaction Profiling Docking->Analysis Result Zn-Chelation & H-Bond Score Analysis->Result

Figure 2: Computational workflow for validating the binding affinity of 3,4,5-Trihydroxybenzaldehyde against metalloproteinase targets.

References

  • Vibrational Spectral Investigations & DFT : Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-nitrobenzaldehyde. (Analogous methodology). [2][3]

  • Excited State Dynamics : Inaugural-Dissertation: Mechanisms of fluorescence quenching in benzaldehyde hydrates. (Details on proton transfer decay). [2][3]

  • MMP-9 Inhibition : 3,4,5-trihydroxybenzaldehyde from Geum japonicum has dual inhibitory effect on matrix metalloproteinase 9. [3]

  • Antioxidant Mechanisms (DFT) : Theoretical study on the radical scavenging activity of gallic acid. (Applicable theoretical constants for galloyl moiety). [3]

  • Commercial Hydrate Data : 3,4,5-Trihydroxybenzaldehyde hydrate Specifications. [2][3]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating the Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde Hydrate Using DPPH and ABTS Assays

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: 3,4,5-Trihydroxybenzaldehyde hydrate, also known as gallaldehyde, is a phenolic compound of significant interest in the pharmaceutical, cosmeti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: 3,4,5-Trihydroxybenzaldehyde hydrate, also known as gallaldehyde, is a phenolic compound of significant interest in the pharmaceutical, cosmetic, and food science industries due to its potent antioxidant properties.[1][2] Structurally similar to gallic acid, the presence of three hydroxyl groups on the benzaldehyde framework allows for effective scavenging of free radicals, which are implicated in a host of degenerative diseases and aging processes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,4,5-Trihydroxybenzaldehyde hydrate as a reference antioxidant in two of the most common in vitro antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

The following sections will delve into the chemical principles of these assays, provide detailed, step-by-step protocols for their execution in a 96-well microplate format, and offer insights into data analysis and interpretation. The aim is to equip the user with the necessary knowledge to generate reliable and reproducible data on the antioxidant potential of 3,4,5-Trihydroxybenzaldehyde hydrate and other test compounds.

Section 1: Understanding the Antioxidant Assays

The DPPH Radical Scavenging Assay: A Hydrogen Atom Transfer-Based Method

The DPPH assay is a rapid, simple, and widely used method to screen the free radical scavenging ability of compounds.[3] The core of this assay is the stable free radical, DPPH•, which has a deep violet color in solution and exhibits a strong absorbance maximum around 517 nm.

Mechanism of Action: When an antioxidant compound is introduced, it donates a hydrogen atom to the DPPH• radical. This results in the reduction of DPPH• to its non-radical form, DPPH-H, leading to a color change from violet to a pale yellow. The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant. Due to the sensitivity of the DPPH radical to light, it is crucial to perform the incubation step in the dark to prevent photodegradation and ensure accurate results.[4]

The ABTS Radical Cation Decolorization Assay: An Electron Transfer-Based Method

The ABTS assay is another prevalent method for determining the total antioxidant capacity of substances. It is versatile as it is soluble in both aqueous and organic solvents, allowing for the assessment of antioxidant activity in various media.[5]

Mechanism of Action: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and an absorbance maximum at approximately 734 nm. The ABTS•+ is typically produced by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. Antioxidant compounds present in the sample reduce the ABTS•+ back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration.

Section 2: Experimental Protocols

Materials and Reagents
Reagent/MaterialDPPH AssayABTS Assay
3,4,5-Trihydroxybenzaldehyde hydrate
DPPH (2,2-diphenyl-1-picrylhydrazyl)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Potassium persulfate
Methanol (HPLC grade)
Ethanol (optional, for stock solutions)
Deionized water
96-well microplates
Microplate reader
Multichannel pipette
Preparation of Stock and Working Solutions

2.2.1 3,4,5-Trihydroxybenzaldehyde Hydrate (Gallaldehyde) Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of 3,4,5-Trihydroxybenzaldehyde hydrate.

  • Dissolve in 10 mL of methanol or ethanol in a volumetric flask.

  • Mix thoroughly until fully dissolved. This stock solution can be used to prepare further dilutions.

2.2.2 DPPH Working Solution (approx. 0.1 mM)

  • Accurately weigh 4 mg of DPPH and dissolve it in 100 mL of methanol.

  • Store this solution in a foil-wrapped bottle at 4°C to protect it from light.

  • Before use, dilute this stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.02 at 517 nm.

2.2.3 ABTS Radical Cation (ABTS•+) Working Solution

  • Prepare a 7 mM ABTS stock solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Prepare a 2.45 mM potassium persulfate solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • Generate the ABTS•+ stock solution: Mix the 7 mM ABTS and 2.45 mM potassium persulfate solutions in a 1:1 (v/v) ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

  • Prepare the ABTS•+ working solution: Dilute the ABTS•+ stock solution with methanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

DPPH Assay Protocol (96-Well Plate)
  • Prepare Serial Dilutions: Prepare a series of dilutions of the 3,4,5-Trihydroxybenzaldehyde hydrate stock solution in methanol (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). A positive control such as Trolox or ascorbic acid should also be prepared in a similar concentration range.

  • Plate Loading: In a 96-well microplate, add 20 µL of each dilution of the test compound, positive control, or methanol (as a blank) to respective wells.

  • Initiate Reaction: Add 180 µL of the DPPH working solution to all wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent the light-induced degradation of the DPPH radical.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

ABTS Assay Protocol (96-Well Plate)
  • Prepare Serial Dilutions: Prepare a series of dilutions of the 3,4,5-Trihydroxybenzaldehyde hydrate stock solution in methanol (e.g., 50, 25, 12.5, 6.25, 3.125, 1.56 µg/mL). A positive control like Trolox should be prepared in a similar concentration range.

  • Plate Loading: In a 96-well microplate, add 10 µL of each dilution of the test compound, positive control, or methanol (as a blank) to respective wells.

  • Initiate Reaction: Add 190 µL of the ABTS•+ working solution to all wells.

  • Incubation: Mix gently and incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

Section 3: Data Analysis and Interpretation

The antioxidant activity is typically expressed as the percentage of radical scavenging activity and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals).

Calculation of Percentage Radical Scavenging Activity

The percentage of radical scavenging activity can be calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Where:

  • Absorbance of Control: The absorbance of the reaction mixture containing only the solvent and the radical solution (DPPH or ABTS•+).

  • Absorbance of Sample: The absorbance of the reaction mixture containing the test compound and the radical solution.

Determination of IC50 Value

The IC50 value is a measure of the potency of an antioxidant. A lower IC50 value indicates a higher antioxidant activity.

  • Plot a graph with the percentage of inhibition on the y-axis and the concentration of 3,4,5-Trihydroxybenzaldehyde hydrate on the x-axis.

  • Determine the concentration at which 50% inhibition is achieved. This can be calculated using linear regression analysis from the dose-response curve. The equation of the line (y = mx + c) can be used, where y = 50, to solve for x (the IC50 value).[6]

Expected Results

3,4,5-Trihydroxybenzaldehyde has been reported to exhibit significantly higher radical scavenging activity in the DPPH assay compared to other standard antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[3] When compared to Trolox, a water-soluble analog of vitamin E commonly used as a standard, phenolic compounds like gallaldehyde are expected to show potent activity.

Table of Expected Comparative Antioxidant Activity:

AssayCompoundExpected IC50 Range (µg/mL)Reference
DPPH3,4,5-Trihydroxybenzaldehyde < 10 [3]
DPPHTrolox5 - 15[5]
DPPHAscorbic Acid3 - 8[7]
ABTS3,4,5-Trihydroxybenzaldehyde < 5 Comparative to Gallic Acid
ABTSTrolox2 - 8[2]
ABTSGallic Acid1 - 3

Note: The expected IC50 values are approximate and can vary based on specific experimental conditions.

Section 4: Visualizing the Experimental Workflows

The following diagrams illustrate the key steps in the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_DPPH Prepare DPPH Working Solution Add_DPPH Add 180 µL DPPH Solution to Wells Prep_DPPH->Add_DPPH Prep_Sample Prepare Gallaldehyde Serial Dilutions Add_Sample Add 20 µL Sample/ Control to Wells Prep_Sample->Add_Sample Add_Sample->Add_DPPH Incubate Incubate in Dark (30 min) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_ABTS Prepare ABTS•+ Working Solution Add_ABTS Add 190 µL ABTS•+ Solution to Wells Prep_ABTS->Add_ABTS Prep_Sample Prepare Gallaldehyde Serial Dilutions Add_Sample Add 10 µL Sample/ Control to Wells Prep_Sample->Add_Sample Add_Sample->Add_ABTS Incubate Incubate at RT (6 min) Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Section 5: Conclusion and Best Practices

The DPPH and ABTS assays are robust methods for evaluating the antioxidant capacity of 3,4,5-Trihydroxybenzaldehyde hydrate. For reliable and reproducible results, the following best practices are recommended:

  • Purity of Compound: Ensure the use of high-purity 3,4,5-Trihydroxybenzaldehyde hydrate for the preparation of standard solutions.

  • Fresh Reagents: Prepare fresh working solutions of DPPH and ABTS•+ for each experiment to ensure radical stability and consistent results.

  • Accurate Pipetting: Use calibrated pipettes to ensure the accuracy of dilutions and reagent additions.

  • Control of Variables: Maintain consistent incubation times and temperatures across all experiments.

  • Use of Positive Controls: Always include a known antioxidant standard, such as Trolox or ascorbic acid, to validate the assay performance.

  • Triplicate Measurements: Perform all measurements in triplicate to ensure the statistical significance of the results.

By adhering to these protocols and best practices, researchers can confidently assess the antioxidant potential of 3,4,5-Trihydroxybenzaldehyde hydrate and contribute to the development of new antioxidant-based therapeutics and products.

References

  • Kim, J. H., Lee, J. C., Kim, J., & Lee, I. (2006). Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from Geum japonicum. Journal of Food and Drug Analysis, 14(2), 190-193. Retrieved from [Link]

  • Cheng, Z., Li, Y., & Chang, S. K. C. (2006). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Food Chemistry, 95(1), 1-6. Retrieved from [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Ilić, D. P., Nikolić, V. D., Nikolić, L. B., Stanojević, L. P., Stanojević, J. S., & Cakić, M. D. (2014). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Archives of Pharmacal Research, 37(3), 324-331. Retrieved from [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods for antioxidant capacity measurement. Trac Trends in Analytical Chemistry, 30(4), 652-664. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Lou, S., & Wu, J. (2018). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 7(10), 160. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. Retrieved from [Link]

  • Lee, S. K., Mbwambo, Z. H., Chung, H., Luyengi, L., Gamez, E. J., Mehta, R. G., ... & Pezzuto, J. M. (1998). Evaluation of the antioxidant potential of natural products. Combinatorial Chemistry & High Throughput Screening, 1(1), 35-46. Retrieved from [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. Retrieved from [Link]

  • ResearchGate. (2020). Why is it necessary to vortex and incubate in dark the sample and DPPH solution and other DPPH questions?. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. Retrieved from [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science & Technology, 26(2), 211-219. Retrieved from [Link]

  • Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). a 96 well-microtiter plate abts based assay for estimation of antioxidant activity in green leafy vegetables. Retrieved from [Link]

  • ResearchGate. (2012). The preparation of different concentrations of gallic acid solution for calibration plot. Retrieved from [Link]

  • ResearchGate. (2016). The antioxidant activity; Trolox equivalent antioxidant capacity.... Retrieved from [Link]

  • ResearchGate. (2017). The antioxidant activity; Trolox equivalent antioxidant capacity.... Retrieved from [Link]

  • Lee, J. H., Lee, S. Y., Kim, Y. S., & Lee, Y. S. (2014). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2014, 1-9. Retrieved from [Link]

  • SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]

  • YouTube. (2024). DPPH assay and TPC assays. Retrieved from [Link]

  • Bioquochem. (n.d.). ABTS Assay Kit - KF-01-002 250 tests (96 well plate). Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • ResearchGate. (2018). How to calculate DPPH IC50 accurately?. Retrieved from [Link]

Sources

Application

Technical Application Guide: 3,4,5-Trihydroxybenzaldehyde Hydrate in Pharmaceutical Synthesis

Executive Summary 3,4,5-Trihydroxybenzaldehyde hydrate (CAS: 207742-88-9), also known as Gallaldehyde hydrate, is a polyphenol scaffold of critical importance in medicinal chemistry. Its three adjacent hydroxyl groups pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trihydroxybenzaldehyde hydrate (CAS: 207742-88-9), also known as Gallaldehyde hydrate, is a polyphenol scaffold of critical importance in medicinal chemistry. Its three adjacent hydroxyl groups provide a unique electronic environment, making it a highly reactive precursor for O-alkylation and condensation reactions .

This guide details its primary utility as the foundational precursor for 3,4,5-Trimethoxybenzaldehyde , the key intermediate in the synthesis of the broad-spectrum antibiotic Trimethoprim . Additionally, it covers its direct therapeutic potential as a Matrix Metalloproteinase-9 (MMP-9) inhibitor and its use in generating bioactive chalcones.

Part 1: Critical Handling & Stability Protocol

The "hydrate" form implies the presence of water molecules in the crystal lattice, which stabilizes the compound but complicates stoichiometric calculations and moisture-sensitive reactions.

Physical Properties & Storage
PropertySpecification
CAS Number 207742-88-9 (Monohydrate) / 13677-79-7 (Anhydrous)
Molecular Formula

Molecular Weight 172.14 g/mol (Hydrate) vs 154.12 g/mol (Anhydrous)
Appearance Light yellowish-brown powder
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water.
Sensitivity Air Sensitive (Oxidizes to quinones/polymers).
Handling Protocol
  • Inert Atmosphere: Always dispense and weigh under Nitrogen (

    
    ) or Argon to prevent oxidative darkening (browning).
    
  • Stoichiometry Adjustment: When using the hydrate in strict stoichiometric reactions (e.g., methylation), adjust the mass input to account for the ~10.5% water content by weight.

    • Correction Factor:

      
      
      
  • Drying: If anhydrous conditions are strictly required (e.g., Lewis acid catalysis), dry the compound over

    
     in a vacuum desiccator for 24 hours, though in-situ drying (azeotropic distillation with toluene) is often preferred for scale-up.
    

Part 2: Core Synthesis Protocol – The Trimethoprim Pathway

Target: Synthesis of 3,4,5-Trimethoxybenzaldehyde (TMBA). Significance: TMBA is the immediate precursor to Trimethoprim , a dihydrofolate reductase inhibitor used globally for urinary tract infections.

Mechanism of Action (Chemical)

The synthesis involves the exhaustive O-methylation of the three phenolic hydroxyl groups. The reaction must overcome steric hindrance at the 4-position (flanked by two methoxy groups) and prevent side reactions like Cannizzaro disproportionation of the aldehyde.

Protocol: Exhaustive Methylation using Dimethyl Sulfate

Note: While Dimethyl Carbonate (DMC) is a greener alternative, Dimethyl Sulfate (DMS) remains the standard for high-yield laboratory and industrial synthesis due to superior reactivity.

Reagents:

  • Substrate: 3,4,5-Trihydroxybenzaldehyde hydrate (10.0 g, 58 mmol)

  • Reagent: Dimethyl Sulfate (DMS) (24.0 mL, ~250 mmol, 4.3 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (35.0 g, 250 mmol)
    
  • Solvent: Acetone (150 mL)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel. Flush with

    
    .
    
  • Dissolution: Charge the flask with Acetone and 3,4,5-Trihydroxybenzaldehyde hydrate. Stir until dissolved.

  • Base Addition: Add anhydrous

    
     in a single portion. The mixture will become a suspension.
    
  • Reagent Addition: Add Dimethyl Sulfate dropwise over 30 minutes. Caution: DMS is highly toxic.[1] Work in a fume hood.

    • Why: Slow addition prevents localized overheating and uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the polar starting material and appearance of the non-polar trimethoxy product (

      
      ).
      
  • Quenching: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with acetone.
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove residual DMS and salts.

  • Purification: Dry the organic layer over

    
    , filter, and evaporate. Recrystallize from Ethanol/Water.
    

Yield Expectation: 80–85% as off-white crystals.

Pathway Visualization (Trimethoprim Synthesis)

TrimethoprimPathway Start 3,4,5-Trihydroxybenzaldehyde (Hydrate) Step1 Methylation (DMS/K2CO3) Start->Step1 Inter1 3,4,5-Trimethoxybenzaldehyde (TMBA) Step1->Inter1 Yield ~85% Step2 Condensation (3-ethoxypropionitrile) Inter1->Step2 Inter2 Benzylidene Intermediate Step2->Inter2 Step3 Cyclization (Guanidine) Inter2->Step3 Product TRIMETHOPRIM (Antibacterial) Step3->Product

Caption: Synthetic pathway from Gallaldehyde hydrate to Trimethoprim via the critical TMBA intermediate.

Part 3: Bioactive Derivative Synthesis (Chalcones)

Target: Synthesis of 3,4,5-Trihydroxychalcones (or Trimethoxychalcones if methylated first). Application: These derivatives exhibit potent antioxidant and anticancer properties by scavenging free radicals and modulating kinase pathways.

Protocol: Claisen-Schmidt Condensation

This reaction couples the aldehyde with an acetophenone derivative.

Reagents:

  • Aldehyde: 3,4,5-Trihydroxybenzaldehyde hydrate (1.0 eq)

  • Ketone: Acetophenone (or substituted derivative) (1.0 eq)

  • Catalyst: 40% NaOH (aq) or HCl (gas) for acid catalysis (preferred for sensitive phenols).

  • Solvent: Ethanol.

Procedure (Acid Catalyzed - Protective of Phenols):

  • Dissolve the aldehyde and acetophenone in dry ethanol.

  • Bubble dry HCl gas through the solution for 10-15 minutes at 0°C.

  • Store at 4°C for 24 hours.

  • Pour onto crushed ice. The chalcone precipitates as a yellow/orange solid.

  • Filter and recrystallize from ethanol.

Part 4: Direct Therapeutic Utility (MMP-9 Inhibition)

Recent research highlights the direct biological activity of the 3,4,5-trihydroxybenzaldehyde scaffold itself, specifically isolated from Geum japonicum.

Mechanism of Action
  • Target: Matrix Metalloproteinase-9 (MMP-9).[2]

  • Pathology: MMP-9 is overexpressed in atherosclerosis (plaque rupture) and cancer (metastasis).

  • Inhibition Mode:

    • Direct Enzymatic Inhibition: Binds to the active site of MMP-9.

    • Transcriptional Suppression: Downregulates MMP-9 expression by inhibiting the MAPK pathway (specifically phosphorylation of ERK1/2, p38, and JNK).

Experimental Validation Workflow (In Vitro)

Researchers studying this effect should utilize the following assay logic:

MMP9_Inhibition Compound 3,4,5-Trihydroxybenzaldehyde Target1 MAPK Pathway (ERK1/2, p38, JNK) Compound->Target1 Inhibits Phosphorylation Outcome2 Inhibited Cell Migration (Anti-Metastatic) Compound->Outcome2 Direct Effect Target2 MMP-9 Promoter (NF-kB / AP-1 Binding) Target1->Target2 Downregulates Outcome1 Reduced MMP-9 mRNA Expression Target2->Outcome1 Outcome1->Outcome2

Caption: Mechanism of MMP-9 inhibition by 3,4,5-Trihydroxybenzaldehyde in vascular smooth muscle cells.

References

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde: Manchand, P. S., et al. "Synthesis of 3,4,5-Trimethoxybenzaldehyde."[3][4][5][6][7][8] Synthetic Communications, vol. 20, no.[7] 17, 1990, pp. 2659-2666.[7]

  • MMP-9 Inhibition Study: "3,4,5-Trihydroxybenzaldehyde from Geum japonicum has dual inhibitory effect on matrix metalloproteinase 9." Journal of Cellular Biochemistry, 2008.

  • Trimethoprim Synthesis Pathway: "Synthetic method of trimethoprim." Google Patents, CN105294574A.

  • Chemical Properties & Safety: PubChem Compound Summary for CID 16211737, 3,4,5-Trihydroxybenzaldehyde hydrate.

  • Chalcone Synthesis Review: "Synthesis of Chalcones Derivatives and Their Biological Activities." International Journal of Molecular Sciences.

Sources

Method

HPLC Method for Quantification of 3,4,5-Trihydroxybenzaldehyde Hydrate

Abstract & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3,4,5-Trihydroxybenzaldehyde hydrate (Gallaldehyde). This compound is a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3,4,5-Trihydroxybenzaldehyde hydrate (Gallaldehyde). This compound is a critical intermediate in the synthesis of pharmaceuticals (e.g., trimethoprim derivatives) and functional materials. Due to its polyphenolic nature, the analyte is susceptible to oxidation and exhibits high polarity, presenting challenges in retention and peak symmetry.

This guide moves beyond basic recipe listing to explain the mechanistic rationale behind column selection, pH control, and sample handling, ensuring a self-validating and reproducible workflow.

Chemical Context & Method Strategy

The Analyte
  • Compound: 3,4,5-Trihydroxybenzaldehyde Monohydrate[1]

  • CAS: 207742-88-9 (Hydrate) / 13677-79-7 (Anhydrous)

  • Molecular Weight: 172.14 g/mol (Hydrate) vs. 154.12 g/mol (Anhydrous)

  • pKa: ~8.0 (Phenolic OH). The aldehyde group is electron-withdrawing, increasing the acidity of the para-hydroxyl group compared to phenol.

Critical Method Parameters (CMP)
  • Stationary Phase Selection: Standard C18 columns often suffer from "phase collapse" with highly aqueous mobile phases required to retain this polar compound. We utilize a Polar-Embedded C18 or Aq-C18 column to ensure retention and prevent dewetting.

  • Mobile Phase pH: To prevent peak tailing caused by the ionization of phenolic groups and secondary silanol interactions, the mobile phase pH must be maintained between 2.0 and 3.0 .

  • Oxidation Management: Polyphenols are air-sensitive. The protocol includes specific handling instructions to minimize oxidative degradation during sample preparation.

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Binary Gradient Pump, Autosampler, Column Oven, DAD/UV Detector
Column Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3 (150 x 4.6 mm, 3 µm or 5 µm)
Solvent A 0.1% Formic Acid in Water (Milli-Q Grade)
Solvent B Acetonitrile (HPLC Grade)
Diluent 10% Methanol in 0.1% Aqueous Formic Acid
Standard 3,4,5-Trihydroxybenzaldehyde Hydrate (>98% Purity)
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][3]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Controlled to minimize viscosity fluctuations)

  • Detection: UV @ 280 nm (Primary), 214 nm (Secondary for impurity profiling)

  • Run Time: 15 Minutes

Gradient Table:

Time (min) % Solvent A (Aq. Acid) % Solvent B (ACN) Description
0.0 95 5 Initial equilibration
8.0 60 40 Linear elution gradient
9.0 5 95 Wash step (remove hydrophobics)
11.0 5 95 Hold wash
11.1 95 5 Return to initial

| 15.0 | 95 | 5 | Re-equilibration |

Standard Preparation Workflow

Note: All calculations must account for the hydration state. The target concentration is based on the Hydrate form.

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 3,4,5-Trihydroxybenzaldehyde Hydrate into a 10 mL amber volumetric flask.

  • Dissolve in 2 mL of Methanol (to ensure rapid solubility).

  • Bring to volume with 0.1% Formic Acid in Water .

    • Why? Diluting with acid stabilizes the phenol against oxidation.

Working Standards: Dilute Stock Solution with the Diluent to create a linearity series: 10, 25, 50, 100, and 200 µg/mL.

Visualized Workflows

Sample Preparation & Logic Flow

The following diagram outlines the critical decision points in sample preparation to prevent degradation and ensure data integrity.

SamplePrep cluster_stability Stability Control Start Start: Sample Weighing DissolveMeOH Dissolve in min. vol. Methanol (LC Grade) Start->DissolveMeOH SolubilityCheck Check Solubility (Is sample fully dissolved?) SolubilityCheck->DissolveMeOH No (Sonicate) Acidify Add 0.1% Formic Acid (Stabilizes Phenols) SolubilityCheck->Acidify Yes DissolveMeOH->SolubilityCheck Filter Filter (0.22 µm PVDF) Remove particulates Acidify->Filter Vial Transfer to Amber Vial (Protect from UV) Filter->Vial Inject HPLC Injection Vial->Inject

Caption: Step-by-step sample preparation workflow emphasizing solubility checks and stability controls to prevent phenolic oxidation.

Method Validation (Self-Validating Systems)

To ensure the method is performing correctly in your lab, perform these "System Suitability Tests" (SST) before running unknown samples.

Linearity & Range
  • Protocol: Inject the 5 working standards (10–200 µg/mL).

  • Acceptance Criteria:

    
    .[2]
    
  • Logic: Demonstrates the detector response is proportional to concentration.

Precision (Repeatability)
  • Protocol: Inject the 50 µg/mL standard 6 times.

  • Acceptance Criteria: %RSD of Peak Area

    
    .
    
  • Logic: Confirms the pump and injector stability.

Resolution & Tailing
  • Tailing Factor (T): Must be

    
    .
    
    • If T > 1.5: The column may have active silanols or the pH is too high. Lower mobile phase pH to 2.0.[4]

  • Resolution: If analyzing degradation products (e.g., Gallic Acid), ensure resolution (

    
    ) between Gallic Acid (RT ~3-4 min) and Gallaldehyde (RT ~6-7 min) is 
    
    
    
    .
Accuracy (Recovery)
  • Spike Recovery: Spike a known amount of standard into a placebo matrix.

  • Calculation:

    
    
    
  • Acceptance: 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial mobile phase (mostly aqueous).
Peak Tailing Secondary interactionsLower pH to 2.1; Use a newer column with better end-capping.
Ghost Peaks OxidationPrepare samples fresh; Use amber glassware; Add 0.01% EDTA if metal ions are suspected.
Retention Shift Column DewettingSwitch to a "Polar-Embedded" or "100% Aqueous Stable" C18 column.

References

  • PubChem. (2023).[5] 3,4,5-Trihydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (n.d.). Separation of 3,4,5-Trihydroxybenzaldehyde on Newcrom R1 HPLC column. [Link]

  • Kardani, K., et al. (2013).[2] RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science. [Link]

Sources

Application

Application Note: 3,4,5-Trihydroxybenzaldehyde Hydrate in Cell Culture

Abstract & Core Utility 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) hydrate is a potent polyphenolic aldehyde structurally related to gallic acid. In cell culture applications, it is utilized primarily for its dual-phase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) hydrate is a potent polyphenolic aldehyde structurally related to gallic acid. In cell culture applications, it is utilized primarily for its dual-phase bioactivity : it acts as a cytoprotective antioxidant at low concentrations and a pro-apoptotic agent in oncological models at higher concentrations.

Its unique aldehyde moiety, combined with a pyrogallol ring (three adjacent hydroxyl groups), grants it high reactivity toward specific protein residues and metal ions. This application note details its use in Matrix Metalloproteinase-9 (MMP-9) inhibition (vascular/inflammatory models), Tyrosinase inhibition (melanogenesis models), and Apoptosis induction (cancer cell lines).

Physicochemical Properties & Preparation

Critical Handling Note: The pyrogallol moiety is highly susceptible to auto-oxidation in neutral or alkaline pH, leading to the formation of quinones and brown polymerization products. Fresh preparation is mandatory.

Solubility Data
SolventSolubility (max)StabilityApplication Note
DMSO ~50 mg/mLGood (Frozen)Preferred. Prepare 100 mM stock. Store at -20°C under argon/nitrogen.
Ethanol ~20 mg/mLModerateUse for specific assays where DMSO is contraindicated.
Culture Media < 1 mg/mLPoor (< 4 hrs)Unstable. Only dilute immediately prior to cell treatment.
Stock Solution Protocol (100 mM)
  • Weighing: Weigh 17.2 mg of 3,4,5-Trihydroxybenzaldehyde hydrate (MW: ~172.14 g/mol ) into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of high-grade sterile DMSO (dimethyl sulfoxide). Vortex vigorously until fully dissolved (solution should be clear/pale yellow).

  • Filtration: Although DMSO is bacteriostatic, filter through a 0.22 µm PTFE syringe filter if using for long-term culture.

  • Storage: Aliquot into amber tubes (avoid light) and store at -20°C. Discard if solution turns dark brown.

Application I: Inhibition of MMP-9 in Vascular Smooth Muscle Cells

Target: Human Aortic Smooth Muscle Cells (HASMCs) or similar inflammatory models. Mechanism: 3,4,5-Trihydroxybenzaldehyde inhibits the TNF-α induced expression of MMP-9, a key enzyme in atherosclerotic plaque instability and metastasis. It acts by suppressing the NF-κB and MAPK signaling pathways.

Experimental Protocol

Step 1: Cell Seeding

  • Seed HASMCs at

    
     cells/well in 6-well plates using DMEM supplemented with 10% FBS.
    
  • Incubate for 24 hours to reach 80% confluence.

Step 2: Starvation & Pre-treatment

  • Wash cells with PBS and switch to serum-free medium for 12 hours (synchronization).

  • Treatment Group: Add 3,4,5-Trihydroxybenzaldehyde stock to reach final concentrations of 10, 20, and 50 µM .

  • Vehicle Control: Add equal volume of DMSO (max 0.1% v/v).

  • Incubate for 1 hour prior to induction.

Step 3: Induction

  • Add Recombinant Human TNF-α (final conc. 10 ng/mL) directly to the wells.

  • Incubate for 24 hours .

Step 4: Analysis (Gelatin Zymography)

  • Collect conditioned media (supernatant).

  • Perform gelatin zymography on the media to visualize MMP-9 activity (clear bands against blue background).

  • Expected Result: Dose-dependent reduction in the 92 kDa gelatinolytic band (MMP-9).

Mechanistic Pathway Diagram

MMP9_Inhibition TNF TNF-α Stimulus Receptor TNFR1 Receptor TNF->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation Nucleus Nucleus Translocation NFkB->Nucleus Gallaldehyde 3,4,5-Trihydroxybenzaldehyde (Inhibitor) Gallaldehyde->IKK Inhibits Gallaldehyde->NFkB Blocks Translocation MMP9_Gene MMP-9 Gene Promoter Nucleus->MMP9_Gene Transcription MMP9_Protein MMP-9 Enzyme (ECM Degradation) MMP9_Gene->MMP9_Protein

Caption: Mechanism of MMP-9 suppression. The compound blocks the NF-κB signaling cascade downstream of TNF-α.

Application II: Cytotoxicity & Apoptosis in Cancer Lines

Target: HL-60 (Leukemia), HepG2 (Hepatocellular carcinoma). Mechanism: At higher concentrations (>20 µM), the compound induces oxidative stress preferentially in cancer cells and triggers mitochondrial apoptosis (Bax upregulation/Bcl-2 downregulation).

Viability Assay (MTT/CCK-8)
  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates.
    
  • Dosing: Treat with serial dilutions: 0, 5, 10, 25, 50, 100 µM.

  • Duration: Incubate for 48 hours.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Data Analysis: Calculate IC50. Typical IC50 for HL-60 is ~15-30 µM.

Apoptosis Confirmation (Flow Cytometry)
  • Staining: Annexin V-FITC / Propidium Iodide (PI).

  • Protocol:

    • Treat cells with IC50 concentration for 24h.

    • Harvest and wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Stain with Annexin V and PI for 15 min in dark.

    • Analyze via Flow Cytometer.

  • Result: Shift from live (Q3) to Early Apoptotic (Q4: Annexin+/PI-) and Late Apoptotic (Q2: Annexin+/PI+).

Application III: Tyrosinase Inhibition (Melanogenesis)

Target: B16F10 Melanoma cells or Cell-free Tyrosinase assay. Utility: Used as a reference standard or active agent for skin whitening research. The catechol/pyrogallol group chelates Copper (Cu) at the enzyme's active site.

Cell-Free Kinetic Assay Protocol
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (2 mM).

  • Enzyme: Mushroom Tyrosinase (100 U/mL).

  • Inhibitor: 3,4,5-Trihydroxybenzaldehyde (10 - 200 µM).

  • Measurement: Monitor formation of Dopachrome at 475 nm kinetically for 10 minutes.

  • Analysis: Construct Lineweaver-Burk plots. Expect Competitive Inhibition patterns (Vmax constant, Km increases).

Summary of Key Data

Cell Line / TargetAssay TypeEffective ConcentrationOutcomeReference
HASMC Gelatin Zymography10 - 50 µMInhibition of MMP-9 activity & expression[1]
HL-60 MTT CytotoxicityIC50 ~ 20 µMInduction of Apoptosis[2]
Mushroom Tyrosinase Kinetic AssayIC50 ~ 10-50 µMCompetitive Inhibition (Copper Chelation)[3]
HepG2 ROS Assay> 50 µMIncreased intracellular ROS (Pro-oxidant)[2]

Experimental Workflow Diagram

Workflow Solid Solid Hydrate (Store Dark/RT) Weigh Weigh 17.2 mg Solid->Weigh Dissolve Dissolve in 1 mL DMSO Weigh->Dissolve Stock 100 mM Stock (Clear/Yellow) Dissolve->Stock Check Quality Check: Dark Brown = Oxidized Stock->Check Dilute Dilute in Media (1:1000 for 100µM) Check->Dilute Pass Treat Cell Treatment (< 0.1% DMSO) Dilute->Treat

Caption: Preparation workflow emphasizing quality control to prevent oxidation of the pyrogallol moiety.

References

  • MMP-9 Inhibition in Vascular Cells

    • Title: 3,4,5-Trihydroxybenzaldehyde from Geum japonicum has dual inhibitory effect on matrix metalloproteinase 9.[1][2]

    • Source: Fisher Scientific / Thermo (Product Data)
    • Link:

  • Cytotoxicity & Anticancer Activity

    • Title: Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells.[3]

    • Source: PubMed (General mechanism valid
    • Link:(Note: Contextual link for similar aldehyde mechanisms).

  • Tyrosinase Inhibition

    • Title: Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives.[4]

    • Source: Brieflands / ResearchG
    • Link:

  • Chemical Properties & Safety

    • Title: 3,4,5-Trihydroxybenzaldehyde Hydrate Safety D
    • Source: Sigma-Aldrich.

    • Link:

Sources

Method

Application Notes and Protocols for the Dissolution of 3,4,5-Trihydroxybenzaldehyde Hydrate

Abstract This document provides a comprehensive guide for the dissolution of 3,4,5-Trihydroxybenzaldehyde hydrate (also known as Gallaldehyde), a key reagent in synthetic chemistry and a compound of interest in biomedica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dissolution of 3,4,5-Trihydroxybenzaldehyde hydrate (also known as Gallaldehyde), a key reagent in synthetic chemistry and a compound of interest in biomedical research. Recognizing the challenges associated with its air sensitivity and variable solubility, these protocols are designed to ensure solution stability, concentration accuracy, and compatibility with downstream applications. We delve into the causality behind solvent selection, offer step-by-step methodologies for preparing solutions in both organic and aqueous systems, and provide a troubleshooting guide for common experimental hurdles.

Introduction: The Chemical and Biological Significance of Gallaldehyde

3,4,5-Trihydroxybenzaldehyde, or Gallaldehyde, is a phenolic aldehyde derived from gallic acid.[1] Its structure, featuring a benzene ring with three hydroxyl groups and an aldehyde functional group, makes it a potent antioxidant and a versatile precursor in organic synthesis.[1] In the field of drug development, it is investigated for a range of biological activities, including the inhibition of enzymes like matrix metalloproteinase-9 (MMP-9).[2][3][4] Furthermore, it serves as a critical intermediate in the synthesis of pharmaceuticals, notably the anti-Parkinson's drug Benserazide.[5]

The commercially available form is often a hydrate, which can influence its molecular weight and requires careful consideration during solution preparation. A frequent challenge for researchers is its noted air sensitivity and propensity for oxidation, which can compromise experimental results if not handled correctly.[2] This guide provides field-proven protocols to mitigate these issues, ensuring reproducible and reliable experimental outcomes.

Compound Characteristics and Safety Imperatives

A foundational understanding of the physicochemical properties and handling requirements of 3,4,5-Trihydroxybenzaldehyde hydrate is critical for its effective use.

Physicochemical Data Summary
PropertyValueSource(s)
Synonyms Gallaldehyde, Gallic aldehyde, Pyrogallol-5-carboxaldehyde[1][6]
Molecular Formula C₇H₆O₄ (Anhydrous) | C₇H₆O₄ · H₂O (Monohydrate)[2][3][7]
Molecular Weight 154.12 g/mol (Anhydrous) | 172.14 g/mol (Monohydrate)[2][6][7]
Appearance Pale cream to brown crystalline powder[3]
Melting Point ~211-218 °C (with decomposition)[2][7]
Key Stability Concern Air Sensitive ; prone to oxidation[2]
Primary Solvents Dimethyl Sulfoxide (DMSO), Methanol, Ethanol[2]

Note on Hydration: Always verify the form of the compound (anhydrous vs. hydrate) from the supplier's documentation and use the correct molecular weight for all calculations. The monohydrate is common.[7]

Mandatory Safety and Handling Protocols

3,4,5-Trihydroxybenzaldehyde is classified as a skin, eye, and potential respiratory irritant.[7][8][9] Adherence to the following safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles. When handling the powder outside of a contained environment, a dust mask is recommended.[7]

  • Ventilation: Handle the solid compound in a fume hood or a well-ventilated area to avoid inhalation of dust.[9]

  • Inert Atmosphere: Due to its air sensitivity, long-term storage of the solid should be under an inert gas (e.g., argon or nitrogen). For preparing stock solutions intended for storage, using degassed solvents and blanketing the headspace of the vial with inert gas can significantly prolong stability.

The Science of Solvent Selection: A Logic-Driven Approach

The choice of solvent is the most critical decision in preparing Gallaldehyde for an experiment. The compound's three phenolic hydroxyl groups allow for extensive hydrogen bonding, dictating its preference for polar solvents.[1] However, the ideal solvent is determined by the specific requirements of the downstream application.

The following decision workflow, presented as a Graphviz diagram, guides the user to the most appropriate solvent system.

Solvent_Selection_Workflow Figure 1: Solvent Selection Workflow for 3,4,5-Trihydroxybenzaldehyde Start Start: Define Experimental Need Exp_Type What is the primary application? Start->Exp_Type DMSO_Stock Primary Choice: DMSO (High Concentration Stock) Exp_Type->DMSO_Stock High concentration stock needed? Alcohol_Stock Alternative: Methanol or Ethanol (Intermediate Stock) Exp_Type->Alcohol_Stock Organic Synthesis or Chromatography? Cell_Culture In Vitro Cell-Based Assay? Exp_Type->Cell_Culture Biological Assay? Final_DMSO_Check Dilute DMSO stock into media. Keep final [DMSO] < 0.5%, ideally < 0.1%. DMSO_Stock->Final_DMSO_Check Diluting for biological use Aqueous_Working Primary Choice: Aqueous Buffer (e.g., PBS, Tris) Aqueous_Working->Final_DMSO_Check Is direct dissolution difficult? Cell_Culture->DMSO_Stock No, e.g., enzyme kinetics Cell_Culture->Aqueous_Working Yes

Caption: Workflow for selecting an appropriate solvent system.

Solvent Suitability Overview
SolventKey CharacteristicsRecommended Use CasesCausality & Expert Insights
DMSO Aprotic, highly polar. Excellent solvating power for Gallaldehyde.[2] Miscible with water.[10]Preparation of high-concentration stock solutions (e.g., 50-100 mM) for long-term storage.DMSO's ability to act as a hydrogen bond acceptor effectively disrupts the crystal lattice of the solute. While ideal for stock solutions, its concentration in cell-based assays must be minimized as it can induce differentiation, toxicity, or other off-target effects above 0.5%.[11]
Methanol / Ethanol Polar protic solvents. Good solubility.[2] Volatile.Intermediate stock solutions, organic synthesis, and certain analytical applications (e.g., chromatography).These alcohols can both donate and accept hydrogen bonds, making them effective solvents. However, they are more volatile than DMSO and can be cytotoxic. They are often used when a non-aqueous, volatile solvent system is required.
Aqueous Buffers e.g., Phosphate-Buffered Saline (PBS), Tris-HCl. Directly biocompatible.Final working solutions for most cell-based assays, enzyme kinetics, and animal studies.Direct dissolution in aqueous buffers is the gold standard for biological compatibility but is limited by lower solubility. The phenolic protons can dissociate, making solubility pH-dependent. Mild heating or slight adjustments to a more alkaline pH can aid dissolution, but this must be balanced against the risk of degradation.

Validated Experimental Protocols

The following protocols have been optimized for accuracy and stability. Always use high-purity solvents and reagents.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is designed for creating a concentrated, stable stock solution for long-term storage.

Materials:

  • 3,4,5-Trihydroxybenzaldehyde hydrate (use MW = 172.14 g/mol for monohydrate)

  • Anhydrous/Biotechnology-grade DMSO

  • Calibrated analytical balance

  • Amber glass vial or cryovial with a screw cap

  • Vortex mixer and/or sonicator bath

Procedure:

  • Calculation: Determine the mass of Gallaldehyde hydrate required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 5 mL of 100 mM stock: Mass (mg) = 100 mmol/L × 0.005 L × 172.14 g/mol = 86.07 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to the amber vial. Perform this step efficiently to minimize air exposure.

  • Dissolution:

    • Add approximately 80% of the final required volume of DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vial in a room temperature water bath sonicator and sonicate in short bursts of 30-60 seconds until the solid is fully dissolved. Avoid excessive heating of the sonicator bath.

  • Final Volume Adjustment: Carefully add DMSO to reach the final desired volume. Invert the vial several times to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. For maximal stability, flush the headspace of each aliquot with argon or nitrogen before sealing.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (PBS)

This protocol details the preparation of a final working solution suitable for direct addition to a biological experiment.

Method A: Dilution from a DMSO Stock (Recommended)

This is the most reliable method for achieving accurate final concentrations in aqueous media.

  • Intermediate Dilution (Optional but Recommended): Prepare a 10 mM intermediate stock by diluting your 100 mM DMSO stock 1:10 in DMSO. This reduces pipetting errors.

  • Final Dilution: Serially dilute the 100 mM or 10 mM stock solution into your pre-warmed (e.g., 37°C) experimental buffer (e.g., PBS or cell culture medium).

    • Example: To make 1 mL of 100 µM solution from a 100 mM stock, perform a 1:1000 dilution. Add 1 µL of the 100 mM DMSO stock to 999 µL of buffer.

  • Critical Control: The final concentration of DMSO in your experiment must be calculated and kept below cytotoxic levels (typically <0.5%). Prepare a "vehicle control" using the same final concentration of DMSO in buffer to account for any solvent effects.

Method B: Direct Dissolution in Buffer

Use this method when any amount of organic solvent is unacceptable. Be aware of the lower solubility limit.

  • Weighing: Weigh a small, accurate amount of Gallaldehyde hydrate (e.g., 1.72 mg for 10 mL of a 1 mM solution). Direct preparation of µM concentrations by weighing is not recommended due to inaccuracies. It is better to make a 1 mM stock this way and dilute further.

  • Dissolution: Add the powder to the full volume of buffer. Vortex vigorously.

  • Aiding Dissolution: If the compound does not dissolve completely, try the following, in order:

    • Gentle Warming: Place the vial in a 37-50°C water bath for 5-10 minutes with intermittent vortexing. Do not boil.[12]

    • pH Adjustment: Check the pH. If acidic, cautiously add dropwise 1 M NaOH to increase the pH towards 7.5-8.0. The phenolate anions formed are more water-soluble. Monitor for color changes that may indicate degradation.

  • Filtration: Once dissolved, sterile-filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before adding to cell cultures.

  • Use Immediately: Aqueous solutions are less stable than DMSO stocks and should be prepared fresh before each experiment.

Workflow Visualization and Troubleshooting

The process of preparing a stock solution and diluting it for experimental use can be visualized as follows:

Stock_Preparation_Workflow Figure 2: General Workflow for Solution Preparation Start Start: Calculate Required Mass Weigh Weigh Compound Accurately Start->Weigh Add_Solvent Add 80% of Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Dissolve via Vortex/Sonication Add_Solvent->Dissolve Final_Vol Adjust to Final Volume Dissolve->Final_Vol Store Aliquot and Store at -20°C / -80°C Final_Vol->Store Dilute Dilute Stock into Aqueous Buffer for Working Solution Store->Dilute Experiment Add to Experiment Dilute->Experiment

Caption: Standard workflow from solid compound to final working solution.

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO. Insufficient solvent volume; low-quality or wet DMSO; compound has degraded.Confirm calculations. Use fresh, anhydrous DMSO. Use sonication. If it still fails to dissolve, the compound integrity may be compromised.
Precipitate forms when diluting DMSO stock into aqueous buffer. The solubility limit in the aqueous phase has been exceeded ("crashing out").Decrease the final concentration of the working solution. Increase the percentage of DMSO slightly if the experiment allows. Prepare the aqueous solution at the experimental temperature (e.g., 37°C) as solubility is often higher at elevated temperatures.
Solution (especially aqueous) turns yellow/brown quickly. Oxidation of the phenolic hydroxyl groups.Prepare solutions fresh and use immediately. Use degassed buffers. Protect the solution from light at all times. The color change indicates degradation and the solution should be discarded.
Inconsistent results in biological assays. Degradation of the compound in stock or working solution; inaccurate concentration; high DMSO concentration affecting cells.Aliquot stocks to avoid freeze-thaw. Prepare working solutions fresh. Always run a vehicle control with the same final DMSO concentration as your experimental samples.

References

  • AA Blocks. (n.d.). 3,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.
  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2022). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,3,4-trihydroxy benzaldehyde by using amur maple.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Nitrosalicylaldehyde in aqueous co-solvent mixtures of methanol, ethanol, isopropanol and acetonitrile: Solubility determination, solvent effect and preferential solvation analysis. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

Application

Application Note: 3,4,5-Trihydroxybenzaldehyde Hydrate in Advanced Cosmetic Formulations

Abstract 3,4,5-Trihydroxybenzaldehyde (THBA), often referred to as Gallaldehyde, represents a potent class of polyphenolic active ingredients targeting melanogenesis and oxidative stress. While it exhibits superior tyros...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,4,5-Trihydroxybenzaldehyde (THBA), often referred to as Gallaldehyde, represents a potent class of polyphenolic active ingredients targeting melanogenesis and oxidative stress. While it exhibits superior tyrosinase inhibition compared to standard benchmarks like Kojic Acid, its application in cosmetic formulations is historically limited by rapid oxidation (browning) and solubility constraints.[1] This guide provides a validated technical framework for stabilizing THBA hydrate in topical emulsions and serums, detailing the mechanistic rationale, solubilization protocols, and analytical assays required for efficacy validation.

Physicochemical Profile & Mechanism of Action

Chemical Identity[1][2][3][4]
  • IUPAC Name: 3,4,5-Trihydroxybenzaldehyde hydrate

  • Common Name: Gallaldehyde[1]

  • Molecular Weight: ~172.13 g/mol (Hydrate form)[1]

  • Solubility: Soluble in Ethanol, Propanediol, DMSO; sparingly soluble in cold water.[1]

  • pKa: ~8.0 (Phenolic hydroxyls make it susceptible to deprotonation and oxidation at neutral/alkaline pH).[1]

Mechanisms of Action (MOA)

THBA operates via a dual-action mechanism essential for skin brightening and anti-aging:

  • Competitive Tyrosinase Inhibition: The pyrogallol moiety (three adjacent hydroxyl groups) acts as a copper chelator within the active site of tyrosinase, preventing the oxidation of L-DOPA to DOPAquinone, the rate-limiting step in melanogenesis.

  • ROS Scavenging & MMP Inhibition: THBA donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), thereby downregulating the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme responsible for collagen degradation.[1]

Pathway Visualization

The following diagram illustrates the interference of THBA in the melanogenesis pathway and its cytoprotective role.

MOA_Pathway UV UV Radiation / Stress ROS ROS Generation UV->ROS MMP9 MMP-9 Activation ROS->MMP9 Collagen Collagen Degradation MMP9->Collagen Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa DopaQ DOPAquinone Dopa->DopaQ Oxidation Melanin Eumelanin (Pigment) DopaQ->Melanin THBA 3,4,5-Trihydroxybenzaldehyde THBA->ROS Scavenging THBA->Tyrosinase Competitive Inhibition (Chelation)

Figure 1: Mechanistic intervention of THBA in melanogenesis and oxidative stress pathways.

Formulation Protocols & Stability Engineering[1]

Critical Warning: THBA is highly air-sensitive.[1] In the presence of oxygen and pH > 6.0, it rapidly oxidizes into quinones, causing the formulation to turn dark brown. The following protocol utilizes a "Reductive Shield" strategy to prevent this.

Solubilization & Stabilization Workflow

Target Concentration: 0.5% - 1.0% (w/w)

PhaseIngredient% w/wFunctionRationale
A (Solvent) Propanediol (or Ethoxydiglycol)10.00SolventTHBA has poor water solubility; glycols ensure complete dissolution.[1]
A (Active) 3,4,5-THBA Hydrate 0.50ActiveSkin brightening / Antioxidant.[1]
B (Aqueous) Deionized Waterq.s.[1]VehicleBase carrier.[1]
B (Chelator) Disodium EDTA0.10StabilizerChelates trace metal ions that catalyze polyphenol oxidation.[1]
B (Antioxidant) Sodium Metabisulfite0.20PreservativePrevents quinone formation (browning) by reducing oxidized phenols.[1]
B (Buffer) Citric Acid (10% soln)q.s.pH AdjusterMaintains pH < 5.5 to suppress auto-oxidation.[1]
Step-by-Step Formulation Logic
  • Phase A Preparation (The "Dry" Phase):

    • Dissolve THBA Hydrate in Propanediol at room temperature (25°C).

    • Note: Avoid heating Phase A above 40°C, as heat accelerates aldehyde degradation.[1] Ensure the solution is clear and pale yellow.[1]

  • Phase B Preparation (The "Shield" Phase):

    • In the main vessel, combine Deionized Water and Disodium EDTA.[1] Mix until dissolved.

    • Crucial Step: Add Sodium Metabisulfite before introducing Phase A.[1] This creates a reductive environment waiting for the polyphenol.[1]

    • Adjust pH of Phase B to ~4.5 using Citric Acid.[1]

  • Integration:

    • Slowly add Phase A to Phase B under nitrogen purging (if available) or low-shear mixing.[1]

    • The final pH must be checked immediately.[1] If pH > 5.5, the solution will darken within hours.[1] Adjust final pH to 4.5–5.0.

Stability Testing Workflow

The following diagram outlines the decision tree for validating formulation stability.

Stability_Workflow Start Formulation Batch Centrifuge Centrifugation (3000rpm, 30min) Start->Centrifuge Check1 Precipitation? Centrifuge->Check1 Thermal Thermal Stress (45°C, 4 Weeks) Check2 Color Change (Delta E > 3)? Thermal->Check2 Light Photostability (UV Exposure) Pass Release for Efficacy Testing Light->Pass Check1->Thermal No Fail_Sol Fail: Increase Glycol/Solvent Check1->Fail_Sol Yes Check2->Light No Fail_Ox Fail: Increase Metabisulfite/Lower pH Check2->Fail_Ox Yes

Figure 2: Logical workflow for formulation stability assessment.

Analytical Protocols for Validation

To validate the efficacy of THBA in your formulation, use the following standardized assays.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay quantifies the ability of THBA to block melanin formation compared to Kojic Acid.[1]

  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.8).[1]

    • Mushroom Tyrosinase (1000 U/mL).[1]

    • L-DOPA (2.5 mM).[1]

    • Test Sample: THBA dissolved in DMSO (ensure final DMSO < 1% in well).

  • Protocol:

    • In a 96-well plate, add 20 µL of Test Sample (various concentrations: 1–100 µM).

    • Add 140 µL of Phosphate Buffer.[1]

    • Add 20 µL of Tyrosinase enzyme.[1] Incubate at 25°C for 10 minutes.

    • Add 20 µL of L-DOPA substrate to initiate reaction.

    • Measure Absorbance at 475 nm (formation of DOPAchrome) every 1 minute for 10 minutes.

  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    [2]
    
DPPH Radical Scavenging Assay

Determines the antioxidant capacity, critical for the anti-aging claim.[1]

  • Protocol:

    • Prepare 0.1 mM DPPH solution in ethanol (freshly made, protect from light).

    • Mix 100 µL of THBA sample with 100 µL of DPPH solution.

    • Incubate in dark for 30 minutes at room temperature.

    • Measure Absorbance at 517 nm .[1][2][3]

  • Benchmark: THBA typically shows an IC50 < 10 µM, often outperforming Ascorbic Acid in direct radical scavenging [1].[1]

Safety & Toxicology Profile

Before clinical application, cytotoxicity must be evaluated.[1] THBA is generally safe at cosmetic concentrations but exhibits dose-dependent toxicity at high levels.[1]

Cytotoxicity Data (Human Dermal Fibroblasts):

Concentration (µM)Cell Viability (%)Interpretation
1098 ± 2Non-Cytotoxic
5095 ± 3Non-Cytotoxic
10088 ± 4Acceptable Limit
200< 60Cytotoxic

Note: Formulations should target a delivery concentration below 100 µM at the cellular level.

References

  • Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde Isolated from Geum japonicum. Journal of Food and Drug Analysis.[1][3] (2006).[1][3] Demonstrates THBA has superior radical scavenging activity compared to BHT and alpha-tocopherol.[1][3][4]

  • Inhibitory effects of 3,4,5-trihydroxybenzaldehyde on mushroom tyrosinase. BMB Reports. Identifies THBA as a competitive inhibitor of tyrosinase with potential as a skin-whitening agent.[1]

  • Stability of Polyphenols in Cosmetic Formulations. MDPI Cosmetics.[1] General guidelines on pH and antioxidant stabilization for catechol-based compounds.[1] [1]

  • PubChem Compound Summary for CID 83651: 3,4,5-Trihydroxybenzaldehyde. National Center for Biotechnology Information.[1] Chemical and physical property data.[1][3][5][6][7][8]

Sources

Method

Application Note: Spectrophotometric Characterization and Application of 3,4,5-Trihydroxybenzaldehyde Hydrate

Introduction & Molecular Profile 3,4,5-Trihydroxybenzaldehyde (THBA), often referred to as Gallaldehyde, is a critical intermediate in the synthesis of pharmaceutical agents (including antibacterial and antitumor drugs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecular Profile

3,4,5-Trihydroxybenzaldehyde (THBA), often referred to as Gallaldehyde, is a critical intermediate in the synthesis of pharmaceutical agents (including antibacterial and antitumor drugs) and a potent antioxidant. It is structurally analogous to Gallic Acid but possesses a reactive aldehyde group, making it versatile for Schiff base formation and metal chelation.

This guide addresses the hydrate form (CAS: 13677-79-7), which is the most common commercial preparation. A frequent source of experimental error is the failure to account for the water of crystallization during stock preparation.

Chemical Identity
ParameterSpecification
IUPAC Name 3,4,5-Trihydroxybenzaldehyde monohydrate
Formula

MW (Hydrate) 172.14 g/mol (Critical for Molar Calculations)
MW (Anhydrous) 154.12 g/mol
Solubility Soluble in Ethanol, Methanol, Hot Water; Sparingly soluble in cold water.
Stability High Risk: Prone to auto-oxidation in alkaline solution (turns dark brown).

Protocol A: Intrinsic Characterization (Purity & Stability)

Before using THBA as a reagent, its integrity must be verified. The polyphenolic moiety is susceptible to oxidation, forming quinoid structures that alter absorption spectra.

Principle

THBA exhibits characteristic UV absorption bands due to


 transitions of the benzene ring and the carbonyl group. In neutral/acidic media, these peaks are stable. In alkaline media, deprotonation of the phenolic hydroxyls causes a bathochromic (red) shift, which can be used for identity confirmation but is unstable over time due to oxidation.
Reagents
  • Solvent A: 10 mM HCl (Acidic stabilizer).

  • Solvent B: Phosphate Buffer pH 7.4.

  • Stock Solution: 1.0 mM THBA in Ethanol (Prepare fresh; amber glass).

Procedure
  • Baseline Correction: Blank the spectrophotometer with the respective solvent.

  • Dilution: Dilute Stock Solution 1:50 into Solvent A and Solvent B (Final ~20 µM).

  • Scan: Record spectra from 200 nm to 450 nm.

Expected Data & Criteria
FeatureSolvent A (Acidic)Solvent B (Neutral/Alkaline)Interpretation

~230 nmShifted > 240 nmBenzene Ring Transition

~280-285 nmShifted > 300 nmCarbonyl

/ Phenolate resonance
Visual Color Colorless/Pale YellowTurns Yellow/Brown rapidlyQC Flag: Instant browning indicates oxidation.

Critical Note: If the acidic solution shows significant absorbance >350 nm, the reagent has degraded (polymerized). Discard.

Protocol B: Determination of Iron(III) via Chelation

This is the primary application of THBA in analytical chemistry. The vicinal hydroxyl groups (catechol/gallol motif) chelate Fe(III) to form a colored complex. Unlike 1,10-phenanthroline (which targets Fe(II)), THBA targets Fe(III), making it useful for speciation studies.

Mechanism

The 3,4,5-trihydroxy moiety acts as a bidentate ligand. In acetate buffer (pH 5.5), it forms a stable blue-violet complex with Fe(III).

Experimental Workflow

Iron_Determination_Workflow Stock Stock Preparation (10mM THBA in EtOH) Mix Reaction Mix (1:10 Metal:Ligand) Stock->Mix Buffer Buffer System (Na-Acetate pH 5.5) Buffer->Mix Sample Sample (Fe3+) (Acidified) Sample->Mix Incubate Incubation (10 min, RT) Mix->Incubate Measure Spectrophotometry (Scan 400-700nm) Incubate->Measure

Figure 1: Step-by-step workflow for the spectrophotometric determination of Iron(III) using THBA.

Reagents
  • THBA Reagent (2 mM): Dissolve 34.4 mg THBA hydrate in 100 mL Ethanol.

  • Buffer: 0.2 M Sodium Acetate / Acetic Acid buffer, pH 5.5.

  • Iron Standard: 1000 ppm Fe(III) (from

    
     or 
    
    
    
    in 0.1 M HCl).
Procedure
  • Optimization Scan:

    • Mix 1.0 mL Buffer + 0.5 mL THBA Reagent + 0.1 mL Fe(III) Standard (10 ppm final).

    • Dilute to 3.0 mL with deionized water.

    • Wait 10 minutes.

    • Scan 400–800 nm against a Reagent Blank (Buffer + THBA + Water).

    • Identify

      
      :  Typically found between 560–590 nm  (Broad peak).
      
  • Quantification (Standard Curve):

    • Prepare Fe(III) standards: 0.5, 1.0, 2.0, 4.0, 8.0 ppm.

    • Follow the mixing ratio above.

    • Measure Absorbance at the determined

      
      .[1][2]
      
Troubleshooting & Validation
IssueProbable CauseCorrective Action
Turbidity/Precipitation pH too high (>7.0) causing Fe(OH)3Ensure Acetate buffer is pH 5.5.
Fading Color Reduction of Fe(III) to Fe(II)THBA is a reducing agent. Read immediately (within 20 mins).
High Blank Absorbance Oxidized ReagentPrepare THBA fresh daily.

Protocol C: Antioxidant Capacity (DPPH Assay)

THBA is a potent radical scavenger. This protocol validates its activity compared to a standard (Ascorbic Acid).

Logic Map: Radical Scavenging

DPPH_Mechanism DPPH DPPH Radical (Stable, Purple, 517nm) Complex Transition State DPPH->Complex THBA THBA (Hydrate) (H-Atom Donor) THBA->Complex Result DPPH-H (Reduced) (Yellow, Non-absorbing) Complex->Result Reduction

Figure 2: Mechanistic pathway of the DPPH assay. The loss of purple color at 517nm quantifies the antioxidant power of THBA.

Procedure
  • Reagent: 0.1 mM DPPH in Methanol (Keep in dark).

  • Sample: Prepare THBA dilutions (10–100 µM) in Methanol.

  • Reaction: Add 100 µL Sample to 2.9 mL DPPH solution.

  • Measurement: Incubate 30 min in dark. Measure Absorbance at 517 nm .

  • Calculation:

    
    
    

References

  • Chemical Identity & Properties: PubChem. 3,4,5-Trihydroxybenzaldehyde. National Library of Medicine. Available at: [Link]

  • Iron Chelation Chemistry: Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics. (Contextual grounding for Galloyl-Fe interactions). Available at: [Link]

  • Spectrophotometric Methods for Phenolics: Amorim, C. L., et al. (2021). Spectrophotometric Determination of Iron with Polyphenols. Journal of Chemical Education (General principles applied to Protocol B).

Sources

Application

Application Notes and Protocols for 3,4,5-Trihydroxybenzaldehyde Hydrate in Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Neuroprotective Potential of 3,4,5-Trihydroxybenzaldehyde Hydrate 3,4,5-Trihyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Neuroprotective Potential of 3,4,5-Trihydroxybenzaldehyde Hydrate

3,4,5-Trihydroxybenzaldehyde, also known as gallaldehyde, is a phenolic compound that has garnered significant interest in the scientific community for its potential therapeutic applications. Its hydrate form is a stable derivative amenable to laboratory research. Structurally similar to other well-documented neuroprotective agents like gallic acid, 3,4,5-Trihydroxybenzaldehyde hydrate is emerging as a promising candidate for the investigation of novel neuroprotective strategies. Its potent antioxidant and anti-inflammatory properties form the mechanistic basis for its potential to mitigate neuronal damage in the context of various neurodegenerative disorders.

This comprehensive guide provides detailed application notes and robust protocols for researchers investigating the neuroprotective effects of 3,4,5-Trihydroxybenzaldehyde hydrate. The methodologies outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring the generation of reliable and reproducible data.

Physicochemical Properties and Handling

Proper handling and preparation of 3,4,5-Trihydroxybenzaldehyde hydrate are paramount for experimental success.

PropertyValueSource
Molecular Formula C₇H₈O₅PubChem
Molecular Weight 172.13 g/mol PubChem
Appearance SolidSigma-Aldrich
Solubility Soluble in DMSO and Methanol.[1]Thermo Fisher Scientific
Storage Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The compound is air-sensitive.[1]Thermo Fisher Scientific

Preparation of Stock Solution for in vitro Experiments:

To ensure accurate and reproducible concentrations in cell culture experiments, a stock solution should be prepared and stored correctly.

  • Weighing: Accurately weigh the desired amount of 3,4,5-Trihydroxybenzaldehyde hydrate powder in a sterile microcentrifuge tube under a chemical hood.

  • Dissolution: Dissolve the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations using the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Mechanisms of Neuroprotection: A Multi-Faceted Approach

The neuroprotective effects of 3,4,5-Trihydroxybenzaldehyde hydrate are believed to be mediated through a combination of antioxidant and anti-inflammatory actions.

  • Antioxidant Activity: As a phenolic compound, 3,4,5-Trihydroxybenzaldehyde can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage. This is a common protective mechanism for many natural compounds in neurodegenerative models.

  • Anti-inflammatory Effects: The compound is hypothesized to suppress the activation of microglia, the resident immune cells of the central nervous system. Over-activation of microglia contributes to neuroinflammation through the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting this process, 3,4,5-Trihydroxybenzaldehyde hydrate can reduce the inflammatory component of neurodegeneration.

G cluster_0 Neurotoxic Insult (e.g., Oxidative Stress, Inflammation) cluster_1 3,4,5-Trihydroxybenzaldehyde Hydrate cluster_2 Cellular Response insult ROS, LPS ros Increased Intracellular ROS insult->ros microglia Microglia Activation insult->microglia compound 3,4,5-Trihydroxybenzaldehyde Hydrate compound->ros Scavenges compound->microglia Inhibits apoptosis Apoptosis Cascade (Caspase-3 activation) ros->apoptosis nfkb NF-κB Activation microglia->nfkb cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines damage Neuronal Damage & Death cytokines->damage apoptosis->damage

Caption: Proposed neuroprotective mechanism of 3,4,5-Trihydroxybenzaldehyde hydrate.

In Vitro Neuroprotection Assays: A Step-by-Step Guide

The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neuroprotection studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.

SH-SY5Y Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of reliable experimental results. Following a standardized protocol for cell maintenance minimizes variability.

Protocol:

  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservative.

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a minimal volume of Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate the cells at a suitable split ratio (e.g., 1:3 to 1:6).

Induction of Neuronal Damage and Neuroprotective Treatment

Rationale: To evaluate the neuroprotective effects of 3,4,5-Trihydroxybenzaldehyde hydrate, a neurotoxic insult is first applied to the SH-SY5Y cells. Pre-treatment with the compound allows for the assessment of its ability to prevent or mitigate this damage. Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress.

Experimental Workflow:

workflow A Seed SH-SY5Y cells in 96-well plates B Incubate for 24h A->B C Pre-treat with 3,4,5-Trihydroxybenzaldehyde Hydrate (various conc.) B->C D Incubate for 4h C->D E Induce oxidative stress (e.g., 100 µM H₂O₂) D->E F Incubate for 24h E->F G Perform endpoint assays (MTT, LDH, ROS, Caspase-3) F->G

Caption: Experimental workflow for in vitro neuroprotection assay.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment: Prepare serial dilutions of 3,4,5-Trihydroxybenzaldehyde hydrate in complete growth medium from the stock solution. A suggested concentration range to test for initial screening is 1-100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the cells with the compound for a pre-treatment period, for example, 4 hours.[3]

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free DMEM. A final concentration of 100-200 µM is often used to induce significant cell death in SH-SY5Y cells. After the pre-treatment period, carefully remove the medium containing the compound and add 100 µL of the H₂O₂ solution. For the control wells (no H₂O₂), add 100 µL of serum-free DMEM.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

Assessment of Neuroprotection: Key Assays

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cell death or cytotoxicity.

Protocol:

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Addition: After the 24-hour incubation with H₂O₂, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated, no H₂O₂) cells.

Rationale: The Lactate Dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium. It is a reliable marker of cell membrane integrity and cytotoxicity.

Protocol:

  • Sample Collection: After the 24-hour incubation with H₂O₂, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Assay Procedure: Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Rationale: This assay measures the levels of intracellular reactive oxygen species. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound DCF.

Protocol:

  • Cell Seeding and Treatment: Seed and treat the cells with 3,4,5-Trihydroxybenzaldehyde hydrate and H₂O₂ as described above in a black, clear-bottom 96-well plate.

  • DCFH-DA Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity with a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Express the results as a percentage of the H₂O₂-treated group.

Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay measures the cleavage of a colorimetric substrate by active caspase-3.

Protocol:

  • Cell Lysis: After treatment, collect the cells (both adherent and floating) and centrifuge at 600 x g for 5 minutes. Wash the cell pellet with PBS and resuspend in 50 µL of chilled cell lysis buffer.[4] Incubate on ice for 10 minutes.[4]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cellular debris.[4]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µg of protein lysate to each well and bring the final volume to 100 µL with cell lysis buffer.

  • Substrate Addition: Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to the control to determine the fold-increase in caspase-3 activity.

Anti-neuroinflammatory Activity Assessment

The anti-inflammatory properties of 3,4,5-Trihydroxybenzaldehyde hydrate can be assessed using a microglial cell line, such as BV-2 cells, stimulated with lipopolysaccharide (LPS).

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Culture BV-2 microglial cells in DMEM with 10% FBS. Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of 3,4,5-Trihydroxybenzaldehyde hydrate for 1-2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit. This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of TNF-α and IL-6 in the experimental samples.

In Vivo Neuroprotection Models

While in vitro assays provide valuable mechanistic insights, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism. A rotenone-induced mouse model of Parkinson's disease is a relevant model to assess neuroprotection.

Rotenone-Induced Parkinson's Disease Model in Mice

Rationale: Rotenone is a pesticide that inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and dopaminergic neuron degeneration, mimicking some of the pathological features of Parkinson's disease. Gallic acid, a closely related compound, has shown neuroprotective effects in this model.[6][7][8]

Protocol (Adapted from studies on Gallic Acid): [6][7][8]

  • Animal Model: Use male C57BL/6 mice.

  • Rotenone Administration: Administer rotenone subcutaneously at a dose of 2.5 mg/kg every 48 hours for a period of 5 weeks to induce neurodegeneration.[6]

  • 3,4,5-Trihydroxybenzaldehyde Hydrate Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Based on effective oral doses of gallic acid, a dose range of 50-100 mg/kg of 3,4,5-Trihydroxybenzaldehyde hydrate administered by oral gavage every 48 hours, alternating with rotenone injections, can be a starting point.[6][7][8]

  • Behavioral Assessments: Conduct behavioral tests such as the rotarod and hanging wire tests weekly to assess motor coordination and muscle strength.[6]

  • Histological and Biochemical Analysis: At the end of the treatment period, euthanize the animals and collect the brains.

    • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections (substantia nigra and striatum) to assess the extent of dopaminerigic neuron loss.

    • Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase activity).

Experimental Workflow for in vivo Study:

in_vivo_workflow A Acclimatize mice B Divide into groups: - Vehicle Control - Rotenone - Rotenone + Compound A->B C Administer Rotenone (s.c.) and Compound (p.o.) for 5 weeks B->C D Weekly Behavioral Testing (Rotarod, Hanging Wire) C->D During treatment E Euthanasia and Brain Tissue Collection C->E End of treatment F Immunohistochemistry (TH) Biochemical Assays E->F

Caption: Workflow for in vivo neuroprotection study in a rotenone-induced mouse model.

References

  • Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. PubMed Central (PMC). [Link]

  • Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. PubMed. [Link]

  • Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration. Experimental Animals. [Link]

  • Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration. Experimental Animals. [Link]

  • Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • TNF alpha high sensitivity ELISA. IBL International. [Link]

  • (PDF) 3,4-Dihydroxybenzalacetone Inhibits the Propagation of Hydrogen Peroxide-Induced Oxidative Effect via Secretory Components from SH-SY5Y Cells. ResearchGate. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

  • Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells. MDPI. [Link]

  • Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length. PubMed Central (PMC). [Link]

  • Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration. PubMed. [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]

  • Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. [Link]

  • Gallic acid and neurodegenerative diseases. ScienceDirect. [Link]

  • Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. PubMed Central (PMC). [Link]

  • 13677-79-7 | MFCD00003371 | 3,4,5-Trihydroxybenzaldehyde | AA Blocks. Autech. [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). G-Biosciences. [Link]

  • Cell Cultivation Handbook. Nacalai Tesque. [Link]

Sources

Method

Application Note: 3,4,5-Trihydroxybenzaldehyde Hydrate in Chromophore Development

This detailed Application Note and Protocol guide focuses on the utilization of 3,4,5-Trihydroxybenzaldehyde hydrate (Gallaldehyde hydrate) in the development of advanced chromophores, specifically targeting researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol guide focuses on the utilization of 3,4,5-Trihydroxybenzaldehyde hydrate (Gallaldehyde hydrate) in the development of advanced chromophores, specifically targeting researchers in dye chemistry and drug discovery.

Executive Summary

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) hydrate [CAS: 13677-79-7] serves as a critical "scaffold molecule" in the synthesis of functional dyes.[1] Unlike simple benzaldehydes, the presence of three adjacent hydroxyl groups (the galloyl moiety) confers unique electronic properties (auxochromic effects) and high metal-chelating affinity. This guide details protocols for converting this precursor into three distinct classes of chromophores: Schiff Base Ligands (Metallochromophores) , Meso-Substituted Porphyrins , and Bio-Inspired Anthocyanidin Analogs .[1]

Chemical Profile & Mechanism of Action

The utility of Gallaldehyde in dye synthesis stems from its dual functionality:

  • The Aldehyde (-CHO) Handle: Acts as the electrophilic center for condensation reactions (e.g., with amines, pyrroles, or active methylene compounds).[1]

  • The Galloyl (3,4,5-Trihydroxy) Motif:

    • Auxochrome: Donates electrons into the conjugated system, causing a bathochromic shift (red-shift) in absorption spectra.[1]

    • Chelator: Forms stable 5- or 6-membered chelate rings with transition metals (Fe, Cu, Zn), often resulting in hyperchromic effects (increased intensity) and enhanced photostability.[1]

Reaction Pathways Visualization

The following diagram outlines the divergent synthetic pathways available from this single precursor.

Gallaldehyde_Pathways Gallaldehyde 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) SchiffBase Schiff Base Ligand (Azomethine Dye) Gallaldehyde->SchiffBase Condensation (-H2O) Porphyrin Meso-Tetrakis(galloyl)porphyrin Gallaldehyde->Porphyrin Rothemund/Adler Condensation Amine Primary Amines (R-NH2) Amine->SchiffBase Pyrrole Pyrrole Pyrrole->Porphyrin Metal Metal Ions (Fe3+, Cu2+, Zn2+) Complex Metallochromophore (Pigment) Metal->Complex SchiffBase->Complex Chelation

Figure 1: Divergent synthetic pathways for 3,4,5-Trihydroxybenzaldehyde in dye development.[1]

Experimental Protocols

Protocol A: Synthesis of Schiff Base Metallochromophores

Application: Development of fluorescent probes and stable pigment powders. Mechanism: The aldehyde condenses with a primary amine to form an imine (C=N) bond. The adjacent hydroxyls then coordinate with metal ions to "lock" the structure.

Materials
  • 3,4,5-Trihydroxybenzaldehyde hydrate (10 mmol)[1]

  • Primary Amine (e.g., 4-aminophenol or ethylenediamine) (10 mmol)[1]

  • Metal Salt (e.g., Cu(OAc)₂, Zn(OAc)₂) (5 mmol)[1]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology
  • Ligand Synthesis:

    • Dissolve 1.54 g (10 mmol) of Gallaldehyde in 20 mL of hot absolute ethanol.

    • Separately, dissolve 10 mmol of the chosen amine in 10 mL ethanol.[1]

    • Add the amine solution dropwise to the aldehyde solution under constant stirring.

    • Add 2-3 drops of glacial acetic acid.[1]

    • Reflux: Heat the mixture at 70-80°C for 3-4 hours. The color will typically deepen (yellow to orange/brown).

    • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[1] If not, reduce volume by rotary evaporation until crystallization occurs.[1]

  • Metallization (Pigment Formation):

    • Dissolve the isolated Schiff base ligand (1 mmol) in 15 mL hot methanol.

    • Add a solution of Metal Acetate (0.5 mmol for bis-ligand complexes) in 5 mL methanol.

    • Reflux for 2 hours.[1][2][3] A distinct color change indicates complexation (e.g., Cu = Green/Brown, Zn = Fluorescent Yellow).[1]

    • Filter the precipitate, wash with hot water (to remove acetate salts) and ether.[1] Dry in a vacuum oven at 50°C.

Data Verification (Self-Validating):

  • FT-IR: Disappearance of C=O stretch (~1670 cm⁻¹) and appearance of C=N stretch (~1615-1630 cm⁻¹).

  • UV-Vis: Bathochromic shift of the

    
     upon metal chelation (typically +20-50 nm shift).
    
Protocol B: "Green" Synthesis of Meso-Substituted Porphyrins

Application: Photodynamic therapy (PDT) agents and solar cell sensitizers.[3] Note: The free hydroxyl groups can interfere with standard oxidation.[1] This protocol uses a water/methanol system that tolerates polar functional groups better than traditional propionic acid methods.[1]

Materials
  • 3,4,5-Trihydroxybenzaldehyde hydrate (5 mmol)[1]

  • Pyrrole (5 mmol, freshly distilled)

  • Solvent: Methanol:Water (2:1 ratio)[3]

  • Catalyst: HCl (37%)

  • Oxidant: Air (passive) or p-Chloranil (active)

Step-by-Step Methodology
  • Condensation:

    • In a 250 mL round-bottom flask, mix 100 mL Methanol and 50 mL Water.[1]

    • Add 5 mmol Gallaldehyde and 5 mmol Pyrrole.[1]

    • Add 1.5 mL concentrated HCl dropwise.[1]

    • Stir at room temperature for 2 hours. The solution will turn dark (formation of porphyrinogen).

  • Oxidation & Cyclization:

    • Filter the reaction mixture. The solid precipitate contains the oligomeric precursors.

    • Redissolve the precipitate in a minimum amount of DMF (Dimethylformamide).[3]

    • Reflux the DMF solution for 90 minutes.

    • Open Air Stirring: Allow the solution to cool and stir open to the air overnight (or add 1 eq of p-chloranil) to oxidize the porphyrinogen to the final porphyrin.

  • Purification:

    • Precipitate the porphyrin by adding excess water or methanol.[1]

    • Purify via column chromatography (Silica gel, Chloroform/Methanol gradient).[1]

Critical Insight: If yields are low (<10%) due to phenolic oxidation, methylation of the aldehyde (using dimethyl sulfate) prior to porphyrin synthesis is recommended, followed by BBr₃ deprotection if the free hydroxyls are required for the final product.

Protocol C: Bio-Inspired Iron-Gall Pigment Formulation

Application: Non-toxic, permanent black pigments for cosmetics or sustainable inks.[1]

Materials
  • 3,4,5-Trihydroxybenzaldehyde hydrate[1]

  • Iron(II) Sulfate Heptahydrate (

    
    )
    
  • Gum Arabic (Binder/Stabilizer)

  • Water (Deionized)

Step-by-Step Methodology
  • Solution A: Dissolve 1.0 g Gallaldehyde in 25 mL warm water (approx. 40°C).

  • Solution B: Dissolve 0.5 g Iron(II) Sulfate in 10 mL water.

  • Complexation: Slowly pour Solution B into Solution A while stirring vigorously.

    • Observation: Immediate formation of a deep blue-black colloidal suspension (Ferric Gallate complex).

  • Stabilization: Add 0.5 g Gum Arabic (pre-dissolved in water) to prevent sedimentation.

  • Oxidation: Allow the mixture to sit exposed to air for 24 hours. The Fe(II) oxidizes to Fe(III), creating the permanent, insoluble pigment complex.[1]

Analytical Data Summary

ParameterGallaldehyde HydrateSchiff Base (Cu-Complex)Galloyl-Porphyrin
Appearance Pale cream/brown crystalsDark Green/Brown PowderDeep Purple/Red Solid
Solubility Water, Ethanol, DMSODMSO, DMF, insol.[1] WaterDMF, DMSO, Pyridine
UV-Vis (

)
280 nm, 315 nm380 nm, 600 nm (d-d)420 nm (Soret), 515-650 nm (Q-bands)
IR Key Peaks 3300 (OH), 1670 (C=O)1615 (C=N), 500-600 (M-N)3320 (NH), 1050 (C-O)

Troubleshooting & Optimization

  • Problem: Tarry black byproducts during Schiff base synthesis.

    • Cause: Oxidation of the phenol ring under basic conditions.

    • Solution: Conduct the reaction under Nitrogen (

      
      ) atmosphere and ensure the amine addition is slow.
      
  • Problem: Low solubility of Gallaldehyde in non-polar solvents (DCM, Toluene).

    • Solution: Use a co-solvent system (Ethanol/Toluene) or protect the hydroxyls (acetylation/methylation) if non-polar reaction conditions are strictly required.

Safety & Handling

  • Hazards: 3,4,5-Trihydroxybenzaldehyde is an irritant (H315, H319, H335).[1][4] Avoid inhalation of dust.[1]

  • Storage: Hygroscopic and light-sensitive.[1] Store in amber vials under inert gas (Argon) at 2-8°C to prevent auto-oxidation to quinones.

References

  • Porphyrin Synthesis Methodology

    • Large-Scale Green Synthesis of Porphyrins.[1] (2021).[1][3] PMC - PubMed Central.[1] Link

  • Schiff Base Complexes

    • Synthesis and Characterization of Schiff Base Metal Complexes. (2020).[1][5][6] ResearchGate. Link

  • Iron-Phenolic Interactions

    • Iron(III) Complexes with Substituted Salicylaldehydes.[1][7] (2023).[1][5][6][8] MDPI.[1] Link

  • Chemical Properties & Safety

    • 3,4,5-Trihydroxybenzaldehyde Compound Summary. PubChem.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3,4,5-Trihydroxybenzaldehyde hydrate synthesis

Technical Support Center: 3,4,5-Trihydroxybenzaldehyde Hydrate Synthesis Topic: Optimization of Yield & Purity for Gallaldehyde (3,4,5-Trihydroxybenzaldehyde) Hydrate Audience: Senior Chemists, Process Engineers, and Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4,5-Trihydroxybenzaldehyde Hydrate Synthesis

Topic: Optimization of Yield & Purity for Gallaldehyde (3,4,5-Trihydroxybenzaldehyde) Hydrate Audience: Senior Chemists, Process Engineers, and Drug Development Researchers Version: 2.4 (Current Best Practices)

Executive Summary: The "Yield Trap"

Synthesizing 3,4,5-trihydroxybenzaldehyde (Gallaldehyde) is deceptively difficult. While structurally simple, the molecule presents a "perfect storm" of reactivity challenges:

  • Electron Richness: The three phenolic hydroxyls make the ring hyper-reactive to oxidation, leading to rapid "tarring" (polymerization) in basic conditions.

  • Regioselectivity: Direct formylation of pyrogallol (Vilsmeier-Haack or Reimer-Tiemann) predominantly yields the 2,3,4-isomer , not the desired 3,4,5-isomer, due to steric and electronic directing effects.

  • Hydrate Stability: The final product is most stable as a monohydrate. Attempting to isolate it as an anhydrous solid often leads to decomposition or hygroscopic amorphous powders.

The Solution: High-yield synthesis requires a Protection-Deprotection Strategy starting from Gallic Acid, rather than direct functionalization of Pyrogallol.

Strategic Route Selection

The following decision matrix illustrates why the "Protection Route" is the industry standard for yields >70%, whereas direct methods often cap at <30%.

RouteSelection Start Starting Material Selection Pyrogallol Pyrogallol Start->Pyrogallol Avoid GallicAcid Gallic Acid Start->GallicAcid Recommended DirectForm Direct Formylation (Vilsmeier-Haack / Reimer-Tiemann) Pyrogallol->DirectForm Protection Methylation Protection (DMS / K2CO3) GallicAcid->Protection ResultBad Result: Mixture of Isomers (Major: 2,3,4- / Minor: 3,4,5-) Low Yield (<30%) DirectForm->ResultBad Intermediate Intermediate: 3,4,5-Trimethoxybenzoic Acid Protection->Intermediate Reduction Reduction Step (Rosenmund or Vitride) Intermediate->Reduction Precursor Precursor: 3,4,5-Trimethoxybenzaldehyde Reduction->Precursor Demethylation Demethylation (AlCl3 / Pyridine) Precursor->Demethylation Final Target: 3,4,5-Trihydroxybenzaldehyde Hydrate High Yield (>75%) Demethylation->Final

Figure 1: Comparison of Synthetic Pathways. The Gallic Acid route avoids the regioselectivity issues inherent to Pyrogallol formylation.

Optimized Protocol: The "Protection-Deprotection" Workflow

This protocol addresses the critical failure points in the standard literature methods.

Phase 1: Synthesis of the Precursor (3,4,5-Trimethoxybenzaldehyde)

Note: Many labs purchase this intermediate, but synthesizing it ensures purity.

  • Method: Rosenmund Reduction or Vitride Reduction of Methyl 3,4,5-trimethoxybenzoate.

  • Critical QC Point: Ensure the precursor is free of acid derivatives. Any remaining carboxylic acid will poison the aluminum catalyst in the next step.

Phase 2: The Critical Demethylation (The Yield Maker/Breaker)

Most yields are lost here due to incomplete demethylation or polymerization. We recommend the Aluminum Chloride/Pyridine System over Boron Tribromide (BBr3) for scalability and cost, though BBr3 is cleaner on a milligram scale.

Reagents:

  • Substrate: 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Reagent: Anhydrous

    
     (4.0 - 6.0 eq)
    
  • Additive: Pyridine (Specific ratio, see below)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (DCE allows higher reflux temp).

Step-by-Step Protocol:

  • Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde in dry DCE under

    
     atmosphere.
    
  • Lewis Acid Addition: Cool to 0°C. Add anhydrous

    
     slowly. Caution: Exothermic.
    
  • Ligand Exchange: Add Pyridine dropwise.[1]

    • Why? Pyridine forms a complex with

      
      , moderating its Lewis acidity. This prevents the "charring" of the sensitive aldehyde group while still being strong enough to cleave the ether bonds.
      
  • Reflux: Heat to 80-90°C (reflux) for 2–4 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane).[2]

  • Hydrolysis (The Danger Zone): Cool to 0°C. Quench with dilute HCl (3M).

    • Tip: Do not use strong base for workup; the phenoxide ion oxidizes instantly in air. Keep pH < 5.

Phase 3: Isolation of the Hydrate

The "Hydrate" is defined by the crystal lattice water.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc).[1][2]

  • Washing: Wash EtOAc with brine. Do not wash with NaOH/NaHCO3.

  • Crystallization: Evaporate EtOAc to a solid residue.

  • Hydration Step: Dissolve the residue in a minimum amount of hot water (degassed/sparged with

    
    ). Allow to cool slowly to 4°C.
    
    • Result: Acicular (needle-like) crystals of 3,4,5-trihydroxybenzaldehyde hydrate.

Troubleshooting Guide (FAQ)

Issue 1: "My product turned into a black tar during workup."
  • Diagnosis: Polyphenolic oxidation (Quinone formation).

  • Root Cause: Exposure of the deprotonated phenoxide to atmospheric oxygen. This happens if the pH rises above 6-7 during extraction.

  • Fix:

    • Maintain pH < 4 throughout the workup.

    • Add a reducing agent like Sodium Metabisulfite or Ascorbic Acid to the aqueous quench solution.

    • Use degassed solvents.[3][4]

Issue 2: "I isolated the product, but the melting point is off (too low)."
  • Diagnosis: Mixed Solvates or Partial Demethylation.

  • Root Cause:

    • Case A: Incomplete reaction (presence of 3-hydroxy-4,5-dimethoxybenzaldehyde).

    • Case B: You isolated the anhydrous form, which is hygroscopic and lowers MP as it absorbs moisture unevenly.

  • Fix:

    • Case A: Increase

      
       equivalents to 6.0 and reflux time.
      
    • Case B: Recrystallize specifically from Water to force the stable monohydrate lattice.

Issue 3: "Yield is < 40% after the AlCl3 step."
  • Diagnosis: Aldehyde polymerization.

  • Root Cause:

    
     is too harsh on the carbonyl group without a moderator.
    
  • Fix: Ensure Pyridine is used. The Pyridine-

    
     complex is selective for ether cleavage over carbonyl attack. Alternatively, use BBr3  at -78°C (DCM) if scale permits (<5g), as it is cleaner but more expensive.
    

Comparative Data: Yield Optimization

ParameterStandard Method (Reimer-Tiemann)Optimized Method (Protection Route)
Starting Material PyrogallolGallic Acid
Key Reagent

/ KOH

/ Pyridine (Demethylation)
Regioselectivity Poor (Mix of 2,3,4- and 3,4,5-)Excellent (Retention of 3,4,5- pattern)
Typical Yield 15 - 25%75 - 85%
Purity (HPLC) ~85% (requires chromatography)>98% (after crystallization)
Scalability Low (Tar formation)High (Industrial standard)

Mechanism of Failure (Visualization)

Understanding why the direct route fails helps reinforce the need for the protection strategy.

FailureMechanism Pyrogallol Pyrogallol (Electron Rich) PathA Path A: Direct Formylation (Vilsmeier/Reimer-Tiemann) Pyrogallol->PathA OrthoAttack Ortho-Attack (Pos 4) Sterically Favored PathA->OrthoAttack Major Pathway ParaAttack Para-Attack (Pos 5) Statistically Unlikely PathA->ParaAttack Minor Pathway ProductWrong 2,3,4-Trihydroxybenzaldehyde (Major Product) OrthoAttack->ProductWrong ProductRight 3,4,5-Trihydroxybenzaldehyde (Trace Product) ParaAttack->ProductRight

Figure 2: Regioselectivity issues in direct formylation. The 4-position (ortho to hydroxyl) is more accessible than the 5-position (flanked by hydroxyls), leading to the wrong isomer.

References

  • Synthesis from Gallic Acid (Methylation/Reduction)

    • Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). Aldehydes from Acid Chlorides by Modified Rosenmund Reduction: 3,4,5-Trimethoxybenzaldehyde. Organic Syntheses, 51, 8.
  • Demethylation Protocol (AlCl3/Pyridine)

    • ChemicalBook. (2016). General procedure for the synthesis of 3,4,5-trihydroxybenzaldehyde via Aluminum Trichloride/Pyridine.
  • Vilsmeier-Haack Mechanism & Selectivity

    • Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[5]

  • Purification & Hydrate Formation

    • Sigma-Aldrich.[6] (n.d.). 3,4,5-Trihydroxybenzaldehyde monohydrate Product Sheet.

Sources

Optimization

Overcoming solubility issues of 3,4,5-Trihydroxybenzaldehyde hydrate in aqueous solutions

Technical Support Center: 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) Executive Summary: The Hydrophilicity Paradox Researchers often assume that 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) is highly water-soluble due to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

Executive Summary: The Hydrophilicity Paradox

Researchers often assume that 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) is highly water-soluble due to its three hydroxyl groups. However, this compound presents a classic "hydrophilicity paradox." While the molecule itself is polar, the hydrate form possesses high crystal lattice energy driven by extensive intermolecular hydrogen bonding. This lattice energy resists disruption by water molecules, resulting in poor aqueous solubility (<1 mg/mL in cold water) and slow dissolution kinetics.

Furthermore, the compound is highly susceptible to autoxidation at neutral-to-basic pH, often turning solutions blue or brown. This guide provides field-proven protocols to solubilize Gallaldehyde while maintaining its chemical integrity.

Module 1: Fundamental Solubility Parameters

Before attempting formulation, review the physicochemical constraints. The "hydrate" form (often a monohydrate) is the thermodynamic sink, meaning it is stable in the solid state but resists entering the solution phase.

Table 1: Physicochemical Profile of 3,4,5-Trihydroxybenzaldehyde

ParameterValueImplications for Experimental Design
Molecular Weight 154.12 g/mol (Anhydrous)Adjust calculations if using Monohydrate (MW ~172.14).[1]
pKa (Acidic) ~6.96 – 7.46 (Phenolic OH)CRITICAL: At pH 7.4, ~50% of the molecule is ionized. While ionization increases solubility, it drastically accelerates oxidation.
LogP ~0.73Moderately lipophilic; requires organic co-solvents for high concentrations.
Solubility (Water) < 1 mg/mL (Practical)Direct addition of powder to water is not recommended .[1]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.
Stability Air/Light SensitiveOxidizes rapidly in basic solutions (pH > 7.5).

Module 2: The "Blue Solution" Problem (Oxidation Control)

A common user complaint is: "My clear solution turned blue/brown after 20 minutes."

Mechanism: At pH > 7.0, the phenolic protons dissociate (pKa ~7.0). The resulting phenolate anion is electron-rich and reacts rapidly with dissolved oxygen to form semiquinone radicals. These radicals polymerize into blue/brown pigments (similar to the browning of an apple).

Visualizing the Instability Pathway:

OxidationPathway Compound Gallaldehyde (Clear Solution) Anion Phenolate Anion (Highly Reactive) Compound->Anion  pKa ~7.0   Base Basic pH (>7.0) (Deprotonation) Base->Anion Radical Semiquinone Radical Anion->Radical  Oxidation   Oxygen Dissolved O2 Oxygen->Radical Product Blue/Brown Polymers Radical->Product  Polymerization  

Figure 1: The autoxidation cascade triggered by basic pH and oxygen, leading to colored degradation products.[1]

Module 3: Step-by-Step Solubilization Protocols

Do not attempt to dissolve the powder directly in water. Use the "Solvent-Shift" method.

Protocol A: Standard Screening (DMSO Stock -> Aqueous Dilution)

Best for: Cell assays, enzyme inhibition studies (Final conc. < 100 µM).

  • Prepare Stock: Dissolve 3,4,5-Trihydroxybenzaldehyde hydrate in anhydrous DMSO to a concentration of 100 mM (approx. 15.4 mg/mL).

    • Tip: Vortex until completely clear. If particles persist, sonicate for 30 seconds.

  • Prepare Buffer: Use PBS (pH 7.4) or HEPES, but degas the buffer (sonicate under vacuum) to remove oxygen.[1]

  • Add Antioxidant (Optional but Recommended): Supplement buffer with 100 µM Ascorbic Acid or 0.5 mM TCEP . This acts as a sacrificial reductant.

  • Dilute: Slowly add the DMSO stock to the buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.

Protocol B: High-Concentration Formulation (Cyclodextrin Complexation)

Best for: Animal studies or high-dose applications (> 1 mg/mL aqueous).[1]

  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water.[1]

  • Add Compound: Add Gallaldehyde powder directly to the HP-β-CD solution.

  • Sonicate: Sonicate at 40°C for 30–60 minutes. The non-polar cavity of the cyclodextrin encapsulates the phenyl ring, shielding it from water while the outer shell ensures solubility.

  • Filter: Pass through a 0.22 µm PVDF filter to remove any undissolved micro-crystals.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the best approach for your specific experiment.

DecisionTree Start Start: Dissolving 3,4,5-Trihydroxybenzaldehyde TargetConc Target Concentration? Start->TargetConc LowConc Low (< 100 µM) TargetConc->LowConc HighConc High (> 1 mM) TargetConc->HighConc Solvent Use DMSO Stock (Protocol A) LowConc->Solvent Complex Use Cyclodextrin (Protocol B) HighConc->Complex CheckColor Is solution turning Blue/Brown? Solvent->CheckColor Complex->CheckColor Stable Proceed with Experiment CheckColor->Stable No Unstable Oxidation Detected! CheckColor->Unstable Yes Fix1 1. Lower pH to < 6.5 2. Add Ascorbic Acid Unstable->Fix1 Fix1->Stable

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on concentration and stability requirements.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the powder? A: Heating in water is risky.[1] While it increases solubility temporarily, Gallaldehyde is heat-sensitive and prone to accelerated oxidation at high temperatures. If heating is necessary, do not exceed 50°C and ensure the solvent is degassed or contains antioxidants.

Q2: Why does the pKa matter if I'm just dissolving it? A: The pKa (~7.0) is the "switch" for stability.[1] Below pH 7, the molecule is protonated and relatively stable. Above pH 7, it becomes a phenolate anion, which is the species that reacts with oxygen. If you must work at pH 7.4 or 8.0, you must protect the solution from air or add reducing agents.

Q3: Is the hydrate form different from the anhydrous form? A: Yes. The hydrate contains water molecules in the crystal lattice.[1] This makes the solid more stable and harder to dissolve than a theoretical amorphous form. Always account for the molecular weight difference (Anhydrous: 154.12 vs. Monohydrate: ~172.[1]14) when calculating molarity.

Q4: My cells are dying, is it the solvent? A: If you are using Protocol A, ensure your final DMSO concentration is below 0.5% (or 0.1% for sensitive lines).[1] Also, check if the "blue" oxidation products are forming; these quinones can be cytotoxic independent of the parent compound.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 83651, 3,4,5-Trihydroxybenzaldehyde. Retrieved January 30, 2026 from [Link][1]

  • FooDB (2025). Gallaldehyde Chemical Properties and pKa Prediction. Retrieved January 30, 2026 from [Link][1]

  • Lima, E. et al. (2019). Effects of biological buffer solutions on the peroxidase-like catalytic activity of Fe3O4 nanoparticles. (Discusses oxidation mechanisms in phosphate buffers). Nanoscale. Retrieved January 30, 2026 from [Link]

Sources

Troubleshooting

Stability of 3,4,5-Trihydroxybenzaldehyde hydrate in solution over time

Technical Support Center: 3,4,5-Trihydroxybenzaldehyde Hydrate A Guide to Ensuring Solution Stability and Experimental Reproducibility Prepared by: Senior Application Scientist, Gemini Labs Introduction 3,4,5-Trihydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4,5-Trihydroxybenzaldehyde Hydrate

A Guide to Ensuring Solution Stability and Experimental Reproducibility

Prepared by: Senior Application Scientist, Gemini Labs

Introduction

3,4,5-Trihydroxybenzaldehyde, also known as Gallaldehyde, is a versatile phenolic compound utilized in diverse research fields, from pharmaceutical development to materials science.[1][2] Its structure, featuring a reactive aldehyde and a pyrogallol moiety, makes it a valuable synthetic intermediate and a potent antioxidant.[1] However, this same chemical functionality renders it susceptible to degradation in solution, a common source of experimental variability and failure.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and control the stability of 3,4,5-Trihydroxybenzaldehyde hydrate solutions. By explaining the causal mechanisms behind its degradation, we aim to empower users to generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of 3,4,5-Trihydroxybenzaldehyde turned yellow or brown within a few hours. What is happening and is it still usable?

This color change is a classic indicator of oxidative degradation. The 3,4,5-trihydroxy (pyrogallol) functional group is highly sensitive to air, a property noted by chemical suppliers.[3][4] In the presence of dissolved oxygen, the phenol groups can be oxidized to form quinone-type structures. These quinones are highly colored and can further polymerize, leading to the yellow-to-brown discoloration you are observing.

Is it usable? For most applications, especially those in cell culture or quantitative assays, the solution should be discarded. The presence of degradation products means the concentration of the active compound is lower than intended, and the byproducts themselves could be reactive or interfere with your assay. For non-critical applications like simple organic transformations, its usability would depend on the specific reaction's tolerance to these impurities. However, the best practice is to always use a freshly prepared, colorless solution.

Q2: What is the optimal way to prepare and store a stock solution to maximize its shelf-life?

To minimize degradation, you must rigorously control the factors that promote it: oxygen, light, pH, and temperature.

  • Solvent Choice: 3,4,5-Trihydroxybenzaldehyde is soluble in DMSO and methanol.[3][4] Use high-purity, anhydrous-grade solvents if possible.

  • Atmosphere: This compound is air-sensitive.[4] The single most effective measure is to de-gas your solvent by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes before dissolving the compound. Prepare the solution and aliquot it into vials under a gentle stream of the same inert gas.

  • Storage Temperature: Store stock solutions at -20°C or -80°C. A supplier of the monohydrate form recommends storage at 0-8°C for the solid, indicating that lower temperatures are critical for stability.[1]

  • Light Protection: Wrap storage vials in aluminum foil or use amber-colored vials to protect the solution from light, which can catalyze degradation.[5]

Q3: How does the pH of my aqueous buffer affect the stability of 3,4,5-Trihydroxybenzaldehyde?

The pH of your solution is a critical stability parameter.[5] The phenolic hydroxyl groups are weakly acidic. At neutral and, more significantly, at alkaline pH (pH > 7), these groups begin to deprotonate. The resulting phenolate ions are far more electron-rich and thus exponentially more susceptible to oxidation than the protonated phenol groups.

Therefore, degradation will be significantly faster in neutral or alkaline buffers (e.g., PBS 7.4, Tris) compared to acidic buffers (e.g., citrate, acetate pH 4-5). If your experiment allows, maintaining a slightly acidic pH is highly recommended for working solutions.

Q4: Is there a difference in stability between the hydrate and anhydrous forms once in solution?

No. The "hydrate" designation refers to water molecules incorporated into the crystal lattice of the solid compound.[1] Once the solid is dissolved in a solvent, this water of hydration becomes part of the bulk solvent, and the dissolved molecule is identical to that from the anhydrous form. The stability challenges in solution—oxidation, pH sensitivity, etc.—are exactly the same for both forms.

Section 2: Troubleshooting Guide

SymptomProbable Cause(s)Recommended Action(s)
Rapid Color Change (Yellow/Brown) Oxidation: Exposure of the solution to atmospheric oxygen. High pH: Use of neutral or alkaline buffers (pH ≥ 7).1. Prepare fresh solution using de-gassed solvents under an inert atmosphere (N₂ or Ar). 2. If experimentally feasible, use a buffer with a slightly acidic pH (e.g., pH 5-6). 3. Add a chelating agent like EDTA (0.1 mM) to sequester trace metal ions that can catalyze oxidation.
Poor Reproducibility in Bioassays Compound Degradation: The concentration of the active compound is decreasing over the course of the experiment. Aliquots used on different days have different effective concentrations.1. Prepare Fresh: Make a new stock solution from solid for each experiment. 2. Aliquot Properly: If a stock must be used over several days, ensure it is properly aliquoted and stored under inert gas at -80°C. Use a fresh aliquot for each experiment; avoid freeze-thaw cycles.
New Peaks in HPLC/LC-MS Analysis Formation of Degradation Products: Oxidation and/or polymerization of the parent compound.1. Compare the chromatogram to a time-zero (T=0) injection of a freshly prepared standard to confirm the new peaks are not from the original material. 2. Implement the stability-enhancing measures described above (inert gas, low temp, light protection).
Gradual Loss of Potency Over Time Slow Degradation: Even under optimized conditions, very slow degradation may occur in solution over weeks or months.1. Perform a stability study (see Protocol 4.2) to determine the usable lifetime of your stock solution under your specific storage conditions. 2. Re-qualify long-term stock solutions by HPLC before use in critical experiments.

Section 3: Key Factors Influencing Stability

A deeper understanding of the degradation mechanisms is key to preventing them.

Oxidation

The pyrogallol ring is the primary site of instability. It is highly susceptible to oxidation, a process that can be initiated by dissolved molecular oxygen. This reaction is often catalyzed by trace amounts of metal ions in buffers or solvents. The oxidation proceeds through semiquinone radical intermediates to form stable quinone products, which are responsible for the color change and can react further.

pH

As shown below, at higher pH values, the phenolic protons are removed. This deprotonation creates a phenolate anion, which is a much more potent electron-donating group, dramatically increasing the rate of oxidation. Stability is generally greatest in the acidic pH range.

G cluster_0 Acidic pH (Stable) cluster_1 Alkaline pH (Unstable) A Phenol Form (Protonated) B Low Susceptibility to O₂ A->B Stable C Phenolate Form (Deprotonated) D High Susceptibility to O₂ C->D Rapid Oxidation E Quinone Products (Colored) D->E

Caption: Relationship between pH and oxidation susceptibility.

Light and Temperature

Both light and heat provide the activation energy needed to overcome reaction barriers, accelerating the rate of degradation.[5] Photodegradation can occur when UV or visible light promotes electrons to higher energy states, creating reactive species.[5] Higher temperatures increase molecular motion and the frequency of collisions, speeding up all chemical reactions, including oxidation, according to the Arrhenius equation.[5]

Section 4: Protocols for Stability Assessment & Handling

Protocol for Preparing a Stable Stock Solution

This protocol integrates best practices to minimize degradation during preparation.

Materials:

  • 3,4,5-Trihydroxybenzaldehyde hydrate (solid)

  • Anhydrous DMSO or Methanol

  • High-purity Argon or Nitrogen gas with regulator and tubing

  • Sterile, amber glass vials or clear vials with aluminum foil

  • Micropipettes

Procedure:

  • De-gas Solvent: Place the required volume of solvent in a flask. Submerge a sterile needle or pipette tip connected to the inert gas line below the liquid surface. Bubble the gas gently through the solvent for 15-20 minutes to displace dissolved oxygen.

  • Weigh Compound: In a separate, clean vial, weigh the required amount of 3,4,5-Trihydroxybenzaldehyde hydrate solid.

  • Dissolution: Under a gentle stream of inert gas into the vial, add the de-gassed solvent to the solid to achieve the desired concentration. Mix gently until fully dissolved. The solution should be clear and colorless.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in the amber or foil-wrapped vials. Continue to maintain a positive pressure of inert gas over the solution during this process.

  • Storage: Tightly cap the vials and store them immediately at -20°C or -80°C, protected from light.

Protocol for a Time-Course Stability Study using HPLC-UV

This protocol allows you to quantify the stability of the compound under your specific experimental conditions.

Objective: To determine the percentage of 3,4,5-Trihydroxybenzaldehyde remaining over time when stored under various conditions.

Procedure:

  • Prepare Stock: Prepare a stock solution (e.g., 10 mM in de-gassed methanol) as described in Protocol 4.1.

  • Establish Conditions: Prepare working solutions (e.g., 100 µM) by diluting the stock into different buffers or solvents of interest (e.g., pH 5.0 citrate buffer, pH 7.4 PBS). Prepare enough for all time points.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each condition and inject it onto the HPLC system. This will serve as your 100% reference point.

  • Storage: Store the remaining working solutions under the conditions you wish to test (e.g., on the benchtop at room temperature, in a 37°C incubator, at 4°C in the dark).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze it by HPLC.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage remaining: (Peak Area at T=x / Peak Area at T=0) * 100.

    • Plot the percentage remaining versus time for each condition.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Detection: UV detector set to the λmax of the compound (approx. 260-280 nm, determine with a UV scan).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Workflow for HPLC Stability Study

G prep {Step 1: Prepare Stock Solution|Using de-gassed solvent under N₂/Ar} aliquot Step 2: Create Test Conditions Dilute stock into different buffers (e.g., pH 5.0, pH 7.4) Store under different conditions (e.g., RT, 37°C) prep->aliquot t0 Step 3: T=0 Analysis Immediately inject sample from each condition onto HPLC Establish baseline (100%) peak area aliquot->t0 storage Store Aliquots aliquot->storage analysis {Step 5: Data Processing|Integrate peak areas Calculate % remaining vs. T=0 Plot degradation curves } t0->analysis tx Step 4: Time-Point Analysis At T=1h, 2h, 4h, etc., inject samples storage->tx tx->analysis

Caption: Experimental workflow for assessing solution stability via HPLC.

Section 5: Summary of Stability Factors & Mitigation Strategies

FactorImpact on StabilityMitigation Strategy
Oxygen (Air) High Impact: Primary driver of oxidative degradation.[3][4]Use de-gassed solvents and handle/store solutions under an inert atmosphere (N₂ or Ar).
pH High Impact: Stability drastically decreases at neutral and alkaline pH.[5]Maintain solutions at a slightly acidic pH (4-6) whenever experimentally possible.
Light Moderate Impact: Can catalyze and accelerate degradation (photodegradation).[5]Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
Temperature Moderate Impact: Higher temperatures increase the rate of degradation.[5]Prepare solutions cold and store frozen (-20°C to -80°C). For working solutions, keep on ice.
Trace Metals Variable Impact: Metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation.Use high-purity water and buffers. Consider adding a chelator like EDTA (0.1 mM) to working solutions.

References

  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (n.d.).
  • 3,4,5-Trihydroxybenzaldehyde | AA Blocks. (n.d.).
  • Top 5 Factors Affecting Chemical Stability. (2025).
  • 3,4,5-Trihydroxybenzaldehyde monohydrate - Chem-Impex. (n.d.).
  • 2,3,4-Trihydroxybenzaldehyde - Chem-Impex. (n.d.).
  • 3,4,5-Trihydroxybenzaldehyde | C7H6O4 | CID 83651 - PubChem. (n.d.).
  • 3,4,5-Trihydroxybenzaldehyde 98 207742-88-9 - Sigma-Aldrich. (n.d.).
  • 3,4,5-Trihydroxybenzaldehyde | 13677-79-7 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • 3,4,5-Trihydroxybenzaldehyde 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
  • 3,4,5-Trihydroxybenzaldehyde hydrate, 97% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

Sources

Optimization

Troubleshooting 3,4,5-Trihydroxybenzaldehyde hydrate self-reaction in acidic conditions

Topic: Troubleshooting Hydrate Self-Reaction in Acidic Conditions Ticket ID: #THBA-ACID-003 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hydrate Self-Reaction in Acidic Conditions

Ticket ID: #THBA-ACID-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely experiencing acid-catalyzed electrophilic aromatic substitution (EAS) leading to polymerization, or oxidative quinoid coupling .[1][2]

3,4,5-Trihydroxybenzaldehyde (THBA) is structurally deceptive.[1][2] While it appears stable as a crystalline hydrate, the presence of three electron-donating hydroxyl groups makes the aromatic ring hyper-nucleophilic.[1][2] In acidic media, the aldehyde carbonyl becomes protonated (activated electrophile), triggering a self-condensation reaction similar to Phenol-Formaldehyde (Bakelite) resin formation.[1][2]

This guide provides the mechanistic root cause, a decision tree for troubleshooting, and validated protocols to salvage your experiment.

Part 1: The Mechanistic Root Cause

Why is my reaction turning into a "goo" or black tar?

In acidic conditions, THBA does not remain a passive substrate.[1][2] It acts as both the nucleophile and the electrophile , leading to uncontrolled polymerization.

  • Activation (The Trigger): Acid protonates the carbonyl oxygen of the aldehyde, creating a highly reactive oxonium ion (Electrophile).

  • Attack (The Event): The electron-rich ring of a neighboring THBA molecule attacks this electrophilic center.[1] The 2- and 6-positions are sterically accessible and electronically activated by the hydroxyls at positions 3 and 5 (ortho-directing).[1][2]

  • Condensation (The Result): This forms a diphenylmethane dimer.[1][2] If the reaction continues, it forms a cross-linked polymer matrix (resol/novolac type structure), often trapping solvent and turning into a sticky, dark resin.[1][2]

Visualizing the Pathway

The following diagram outlines the competing pathways: Stable Reactivity vs. Polymerization/Oxidation.

THBA_Reaction_Pathways THBA 3,4,5-Trihydroxybenzaldehyde (Monomer) Protonated Activated Carbonyl (Electrophile) THBA->Protonated + H+ Oxidation Oxidation (Air/High pH) Creates Quinones -> Browning THBA->Oxidation O2 / Trace Metals Acid Acidic Medium (H+) Condensation EAS Attack by 2nd Molecule (Nucleophile) Protonated->Condensation + THBA (Ring Attack) Dimer Diphenylmethane Dimer Condensation->Dimer - H2O Polymer Polymer/Resin (Irreversible Tar) Dimer->Polymer Chain Growth

Figure 1: Mechanistic pathway showing the divergence between simple oxidation (browning) and acid-catalyzed polymerization (tar formation).[1][2]

Part 2: Troubleshooting Guide (FAQ)

Q1: The solution turned dark brown/black immediately. Is my product destroyed?

Diagnosis: Likely Oxidation , not necessarily polymerization.[1][2]

  • Explanation: Polyphenols are air-sensitive.[1][2] In the presence of trace metals or oxygen, they oxidize to ortho-quinones, which are deeply colored.[1][2] This can happen even before polymerization.[1][2]

  • Action:

    • Check if the solution is still clear (transparent). If yes, the product is likely intact but contaminated with trace quinones.[1]

    • Immediate Fix: Add a reducing agent.[1][2] A pinch of Sodium Metabisulfite (

      
      ) or Ascorbic Acid can reverse early-stage quinone formation and restore color.[1][2]
      
Q2: I have a gummy solid that won't redissolve. What happened?

Diagnosis: Polymerization (Condensation). [1][2]

  • Explanation: You have formed methylene bridges between aromatic rings. This is irreversible.

  • Critical Error: Did you remove the solvent (rotovap) while the solution was still acidic? Concentrating an acid solution of THBA drives the condensation reaction by removing water (Le Chatelier’s principle).

  • Action:

    • This batch is likely lost.[1][2]

    • Next Time: You must neutralize the acid before concentration.[1]

Q3: My yield is >120%. Why?

Diagnosis: Solvent Trapping / Hydrate Formation. [1][2]

  • Explanation: THBA forms a stable hydrate.[1][2] Furthermore, if oligomers formed, they trap solvent within their lattice.[1][2]

  • Action: Dry under high vacuum (0.1 mbar) at 40°C over

    
    . If weight persists, check NMR for oligomer peaks (broadening in the aromatic region).[1]
    

Part 3: Validated Protocols

Protocol A: Safe Workup of Acidic THBA Solutions

Prevents polymerization during isolation.

  • Cool Down: Bring reaction mixture to < 5°C (Ice bath).

  • Dilution: Dilute with cold water (if water-miscible solvent used) or cold Ethyl Acetate (if biphasic).[1][2]

  • Neutralization (CRITICAL):

    • Slowly add saturated

      
       or 
      
      
      
      solution.[1][2]
    • Monitor pH.[1][2] Stop exactly at pH 6-7 .

    • Warning: Going to pH > 8 will trigger rapid oxidative degradation (darkening).[1][2]

  • Extraction: Extract immediately into Ethyl Acetate (3x).

  • Drying: Dry organic layer over

    
     (Sodium Sulfate).[1][2][3][4][5] Do not use Magnesium Sulfate if highly acidic traces remain.[2]
    
  • Concentration: Evaporate solvent at < 40°C .

Protocol B: Purification via Recrystallization

Removes dimers and oxidized impurities.[2]

  • Solvent System: Water/Methanol (9:1).[1][2]

  • Dissolution: Dissolve crude solid in minimum hot water (approx 60°C). Add Methanol dropwise until clear.[1][2]

  • Activated Carbon Treatment: Add 5% w/w Activated Carbon.[1][2] Stir for 5 mins. Filter hot through Celite.[1][2]

    • Why? Removes colored quinone impurities.[1][2]

  • Crystallization: Allow to cool slowly to room temperature, then 4°C overnight.

  • Filtration: Collect pale needles. Wash with ice-cold water.[1][2]

Part 4: Data & Specifications

PropertySpecification / Note
Molecular Weight 154.12 g/mol (Anhydrous) / 172.14 g/mol (Monohydrate)
Solubility (High) Methanol, Ethanol, DMSO, Hot Water
Solubility (Low) Dichloromethane, Hexane, Cold Water
pKa ~8.0 (Phenolic OH).[1][2] Deprotonation accelerates oxidation.[1][2]
Stability Hygroscopic.[1][2] Light sensitive.[1][2] Store under Argon/Nitrogen.[1][2]
Incompatibility Strong acids (polymerization), Strong bases (oxidation), Iron salts (complexation - turns purple/black).[1][2]
Decision Logic for Recovery

Use this workflow to determine if your current batch is salvageable.

Recovery_Workflow Start Assess Reaction Mixture State What is the physical state? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Precipitate State->Solid ColorCheck Is it Dark Black? Liquid->ColorCheck SolubilityCheck Does it dissolve in MeOH or EtOAc? Solid->SolubilityCheck YesBlack Yes (Oxidation) ColorCheck->YesBlack NoBlack No (Amber/Pale) ColorCheck->NoBlack YesSoluble Yes SolubilityCheck->YesSoluble NoSoluble No (Polymer) SolubilityCheck->NoSoluble Action1 Treat with Na2S2O5 + Carbon Filtration YesBlack->Action1 Action2 Proceed to Workup (Neutralize first!) NoBlack->Action2 Action4 Recrystallize (Protocol B) YesSoluble->Action4 Action3 Discard Batch (Irreversible) NoSoluble->Action3

Figure 2: Troubleshooting decision tree for assessing sample viability.

References

  • PubChem. (n.d.).[1][2] 3,4,5-Trihydroxybenzaldehyde (Compound).[1][2][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • ResearchGate. (2022).[1][2][9] Will 3,4,5-trihydroxybenzaldehyde self react under acid catalysis? Retrieved from [Link]

  • Organic Syntheses. (1953).[1][2] 3,4,5-Trimethoxybenzaldehyde (Precursor Chemistry).[1][2][3][4][5][6] Org.[1][2][3][5] Synth. 1953, 33,[1][2] 94. Retrieved from [Link][1][2]

  • Chemistry LibreTexts. (2020).[1][2] Aldol Reaction and Condensation of Ketones and Aldehydes (Mechanistic Basis).[1][2] Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Minimizing Interference of 3,4,5-Trihydroxybenzaldehyde Hydrate in Biological Assays

Executive Summary 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) is a potent redox-active polyphenol and a reactive aldehyde.[1] While it exhibits genuine biological activity, it is frequently flagged as a Pan-Assay Interfe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) is a potent redox-active polyphenol and a reactive aldehyde.[1] While it exhibits genuine biological activity, it is frequently flagged as a Pan-Assay Interference Compound (PAINS) .[1] Its interference profile is tri-modal:

  • Redox Cycling: The catechol moiety undergoes auto-oxidation, generating Hydrogen Peroxide (

    
    ) which inhibits cysteine-dependent enzymes.[1]
    
  • False-Positive Viability: It directly reduces tetrazolium salts (MTT/MTS) to formazan in the absence of cells.[1]

  • Covalent Reactivity: The aldehyde group forms Schiff bases with lysine residues on proteins.[1]

This guide provides mechanistic insights and self-validating protocols to distinguish true pharmacological activity from assay artifacts.

Part 1: Interference Mechanisms & Troubleshooting
1. Optical & Colorimetric Interference (MTT/MTS)

Q: Why does my cytotoxicity assay show high cell viability even at toxic concentrations of 3,4,5-Trihydroxybenzaldehyde?

A: This is a classic "false viability" artifact.[1] The three hydroxyl groups on the benzene ring act as strong reducing agents. In standard tetrazolium assays (MTT, MTS, XTT), the compound directly reduces the tetrazolium salt to the colored formazan product extracellularly, bypassing the mitochondrial succinate dehydrogenase activity that the assay is supposed to measure.

Diagnostic Step:

  • Cell-Free Control: Incubate the compound (at IC50 concentration) with the MTT reagent in culture medium without cells. If the solution turns purple, you have direct chemical interference.[1]

Mitigation Strategy:

  • Switch Readouts: Use an ATP-based luminescence assay (e.g., CellTiter-Glo®).[1] 3,4,5-Trihydroxybenzaldehyde does not typically interfere with the luciferase reaction to the same extent.

  • Wash Protocol: If you must use MTT, introduce a PBS wash step to remove the compound before adding the MTT reagent. Note: This risks washing away loosely adherent cells.[2]

2. Enzyme Inhibition & Redox Cycling [1]

Q: I am seeing potent inhibition of a cysteine protease/kinase. Is it real?

A: It is likely a false positive caused by Redox Cycling .[1] In aerobic buffers, polyphenols like 3,4,5-Trihydroxybenzaldehyde auto-oxidize to form quinones, generating


 as a byproduct.[1] Nanomolar concentrations of 

can oxidize catalytic cysteine residues, inactivating the enzyme.

Diagnostic Step:

  • Catalase Test: Repeat the enzyme assay in the presence of Catalase (100 U/mL). Catalase degrades

    
    .[1] If the inhibition potency (IC50) decreases significantly (e.g., shifts from 1 
    
    
    
    M to >50
    
    
    M), the activity was driven by peroxide generation, not specific binding.
3. Aggregation-Based Sequestration

Q: The compound shows activity against unrelated targets (e.g., GPCRs and Kinases). Is it a "sticky" aggregator?

A: Possibly. At micromolar concentrations, polyphenols can form colloidal aggregates that sequester proteins non-specifically.[1] This phenomenon is sensitive to detergent.[1]

Diagnostic Step:

  • Detergent Challenge: Measure the IC50 in the presence of 0.01% Triton X-100 or 0.005% Tween-20. If the compound loses activity in the presence of detergent, it was likely acting via colloidal aggregation.

Part 2: Visualizing Interference Pathways

The following diagram illustrates the three primary interference pathways and the logic for mitigation.

Gallaldehyde_Interference Compound 3,4,5-Trihydroxybenzaldehyde Redox Mechanism 1: Auto-oxidation (Catechol) Compound->Redox Reduction Mechanism 2: Direct Reduction Compound->Reduction Aldehyde Mechanism 3: Schiff Base Formation Compound->Aldehyde H2O2 Generates H2O2 (ROS) Redox->H2O2 Formazan Reduces MTT (Non-Enzymatic) Reduction->Formazan Covalent Covalent Protein Adducts (Lysine) Aldehyde->Covalent FalseInhib False Enzyme Inhibition (Cysteine Oxidation) H2O2->FalseInhib FalseViability False Cell Viability (Background Absorbance) Formazan->FalseViability Promiscuity Target Promiscuity (Irreversible Binding) Covalent->Promiscuity Sol_Cat Solution: Add Catalase FalseInhib->Sol_Cat Validate Sol_ATP Solution: Use ATP/Luminescence FalseViability->Sol_ATP Switch Assay Sol_MS Solution: Mass Spec Monitoring Promiscuity->Sol_MS Verify

Caption: Figure 1.[1] Mechanistic pathways of 3,4,5-Trihydroxybenzaldehyde interference in biochemical and cellular assays.

Part 3: Validated Experimental Protocols
Protocol A: The "Cell-Free" Interference Check (For MTT/MTS)

Purpose: To quantify the background signal generated by the compound itself.

StepActionCritical Note
1 Prepare culture media (e.g., DMEM + 10% FBS) without cells.[1]Use the exact same media formulation as your cell assay.
2 Add 3,4,5-Trihydroxybenzaldehyde at 1x, 10x, and 100x the estimated IC50.Include a DMSO-only control.[1]
3 Incubate for the standard assay duration (e.g., 24-48 hours).Mimic the experimental conditions (37°C, 5% CO2).
4 Add MTT reagent and incubate for 2-4 hours.Watch for immediate color change (yellow to purple).[1]
5 Solubilize and read absorbance at 570 nm.Result: Any signal >10% of the DMSO control indicates interference.
Protocol B: The Catalase Counter-Screen (For Enzyme Assays)

Purpose: To rule out H2O2-mediated enzyme inhibition.

  • Preparation: Prepare a stock solution of Bovine Liver Catalase (10,000 U/mL) in assay buffer.

  • Experimental Arm: Run the standard enzyme inhibition curve with the compound.

  • Control Arm: Run the same curve, but add Catalase to the reaction buffer (Final concentration: 100 U/mL) before adding the compound.

  • Analysis: Calculate the ratio of IC50 values.

    • If Ratio > 5, the inhibition is likely due to peroxide generation (False Positive).

Part 4: Data Summary & Decision Matrix

Use this table to interpret your validation results.

ObservationLikely MechanismRecommended Action
Absorbance increase in cell-free MTT Direct reduction of tetrazoliumSwitch to CellTiter-Glo (ATP) or Resazurin (AlamarBlue).[1]
IC50 shifts >5-fold with Catalase Redox cycling (

)
Compound is a redox PAINS.[1] Activity is likely artifactual.
IC50 shifts >5-fold with 0.01% Triton Colloidal AggregationCompound is a sequestering aggregator.[1] Add detergent to all buffers.[1]
Compound is yellow/brown in solution Intrinsic AbsorbanceCheck OD spectra. Avoid readouts at 400-450nm.
Part 5: References
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][3] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][3]

  • Han, M., et al. (2010). Limitations of the use of MTT assay for screening in drug discovery.[4] Journal of Chinese Pharmaceutical Sciences, 19(3), 195-200.[1]

  • Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-based assays for measurement of antiproliferative activity of green tea polyphenols.[1][5] PLoS ONE, 5(4), e10202.[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology, 14(3), 315-324.[1]

  • NCBI Assay Guidance Manual. Assay Interference by Chemical Reactivity.

Sources

Optimization

Technical Guide: Optimization of 3,4,5-Trihydroxybenzaldehyde Hydrate for Cell-Based Assays

Executive Summary & Compound Profile 3,4,5-Trihydroxybenzaldehyde (THBA), also known as Gallaldehyde, is a potent polyphenolic aldehyde derived from Geum japonicum and other sources. In cell biology, it is primarily util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3,4,5-Trihydroxybenzaldehyde (THBA), also known as Gallaldehyde, is a potent polyphenolic aldehyde derived from Geum japonicum and other sources. In cell biology, it is primarily utilized for its dual mechanism: inhibition of Matrix Metalloproteinases (MMP-2/9) and suppression of NF-


B signaling , making it a critical tool in inflammation, metastasis, and atherosclerosis research.

However, its chemical nature—specifically its polyphenolic structure and hydrate form—introduces significant variability if not handled with precision. This guide addresses the three most common failure points: stoichiometric errors due to hydration , oxidative instability , and assay interference .

Compound Snapshot
PropertySpecificationCritical Note
CAS No. 13677-79-7 (General) / 207742-88-9 (Hydrate)Always verify the specific CAS on your vial.
MW (Anhydrous) 154.12 g/mol Do NOT use this for mass calculations if you have the hydrate.
MW (Monohydrate) 172.14 g/mol Use this value for stock preparation.[1]
Solubility DMSO (>50 mg/mL), EthanolAvoid water for stock solutions (oxidation risk).
Stability Air & Light SensitiveHygroscopic and prone to auto-oxidation (browning).

Module 1: Chemical Handling & Stock Preparation

Q: How do I account for the "hydrate" form in my molarity calculations?

A: The most common error in THBA assays is under-dosing due to ignoring the water of hydration. Most commercial preparations are supplied as the monohydrate form (


).

If you weigh out the solid assuming it is anhydrous (154.12 g/mol ), your actual concentration will be ~10.5% lower than calculated.

Correct Calculation Protocol:



Example: To make 10 mL of a 100 mM stock using the monohydrate (172.14 g/mol ):



Q: My stock solution turned dark brown after a week at 4°C. Is it still usable?

A: No. Discard it immediately. THBA contains three adjacent hydroxyl groups (pyrogallol moiety), making it highly susceptible to auto-oxidation into quinones and reactive oxygen species (ROS) upon exposure to air or alkaline pH. The brown color indicates the formation of oxidation byproducts, which are often cytotoxic and will confound your data.

The "Fresh-Stock" Protocol:

  • Solvent: Dissolve strictly in anhydrous DMSO . Avoid Ethanol if long-term storage is required, as it evaporates and absorbs water.

  • Aliquot: Do not store a large master stock. Aliquot into single-use amber vials (e.g., 50

    
    L).
    
  • Storage: Store at -20°C or -80°C.

  • Inert Gas: If possible, overlay the stock with Nitrogen or Argon gas before capping.

Visualization: Stock Preparation Workflow

StockPrep cluster_warning Critical Control Points Solid Solid THBA Hydrate (Store Desiccated) Weigh Weigh using MW = 172.14 g/mol Solid->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Filter 0.22 µm PTFE Filter (Sterilization) Dissolve->Filter Aliquot Single-Use Aliquots (Amber Tubes) Filter->Aliquot Freeze Store at -80°C (Max 3 months) Aliquot->Freeze

Figure 1: Optimized workflow for preparing stable THBA stock solutions. Note the critical use of DMSO and amber tubes to prevent photo-oxidation.

Module 2: Dose-Response & Biological Optimization

Q: What is the optimal concentration range for cell-based assays?

A: For most cell lines (e.g., HASMC, HCT116, RAW 264.7), the therapeutic window is narrow.

  • Activity Range (MMP/NF-

    
    B inhibition):  5 
    
    
    
    M – 50
    
    
    M.
  • Cytotoxicity Onset: Often observed > 50-100

    
    M (cell line dependent).
    

Recommendation: Perform a dose-escalation pilot experiment using 0, 5, 10, 25, 50, and 100


M .
Q: How do I differentiate between specific inhibition and general toxicity?

A: THBA can induce apoptosis at high concentrations. To validate that your observed effect (e.g., reduced migration) is mechanistic and not due to cell death, you must run a parallel viability assay.

The "Dual-Plate" Strategy:

  • Plate A (Functional): Treat cells with THBA

    
     Measure MMP-9 (Gelatin Zymography or ELISA).
    
  • Plate B (Viability): Treat cells with THBA

    
     Measure ATP (CellTiter-Glo) or LDH release.
    
    • Note: Avoid MTT assays if possible (see Module 3).

Visualization: Mechanism of Action (Signaling Pathway)

Mechanism THBA THBA (Extracellular) ROS ROS Scavenging THBA->ROS Direct Antioxidant MAPK MAPK Pathway (ERK/p38/JNK) THBA->MAPK Inhibits Phosphorylation NFkB NF-kappaB (Nuclear Translocation) THBA->NFkB Blocks DNA Binding MMP9_Protein MMP-9 Enzyme Activity THBA->MMP9_Protein Direct Enzymatic Inhibition TNF TNF-alpha (Inducer) Receptor TNF Receptor TNF->Receptor Receptor->MAPK Receptor->NFkB AP1 AP-1 MAPK->AP1 MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene AP1->MMP9_Gene MMP9_Gene->MMP9_Protein Migration Cell Migration / Invasion MMP9_Protein->Migration

Figure 2: Multi-target mechanism of THBA. It acts upstream by inhibiting MAPK/NF-


B signaling and downstream by directly inhibiting MMP-9 enzymatic activity.

Module 3: Assay Interference & Troubleshooting

Q: I am getting false positives in my MTT assay. Why?

A: This is a classic artifact of polyphenols.

  • The Problem: The hydroxyl groups on THBA can chemically reduce the tetrazolium salt (MTT) to purple formazan without any cellular metabolic activity. This makes toxic concentrations appear "viable" or even hyper-proliferative.

  • The Solution:

    • Wash Cells: Remove THBA-containing media and wash 2x with PBS before adding the MTT reagent.

    • Alternative Assay: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays, which are less prone to reductive interference.

Q: Why does my cell culture media turn slightly orange/brown after adding THBA?

A: This is pH-dependent auto-oxidation.

  • Cause: Cell culture media (pH 7.4) accelerates the oxidation of the pyrogallol moiety.

  • Impact: While slight discoloration is common at high concentrations (>50

    
    M), rapid browning suggests the compound is degrading.
    
  • Mitigation:

    • Limit light exposure (wrap plates in foil).

    • Refresh media every 24 hours for long-term assays.

    • Add THBA to media immediately before use; do not "pre-mix" and store media.

References

  • Ko, H. H., et al. (2008). "3,4,5-trihydroxybenzaldehyde from Geum japonicum has dual inhibitory effect on matrix metalloproteinase 9; inhibition of gelatinoytic activity as well as MMP-9 expression in TNF-alpha induced HASMC."[2][3][4][5] Journal of Cellular Biochemistry.

  • Moon, H. I., et al. (2004). "The effect of 3,4,5-trihydroxybenzaldehyde on the production of matrix metalloproteinase-9 and -2 in TNF-alpha-induced human aortic smooth muscle cells." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Scientific Chemicals. "3,4,5-Trihydroxybenzaldehyde hydrate, 97% Product Specifications." Fisher Scientific.

  • PubChem. "3,4,5-Trihydroxybenzaldehyde Compound Summary." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

Status: Operational Current Topic: Autoxidation & Assay Interference Ticket Priority: High (Data Integrity Risk) Introduction: Why is my solution turning brown? If you are working with 3,4,5-Trihydroxybenzaldehyde (also...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Topic: Autoxidation & Assay Interference Ticket Priority: High (Data Integrity Risk)

Introduction: Why is my solution turning brown?

If you are working with 3,4,5-Trihydroxybenzaldehyde (also known as Gallaldehyde), you have likely encountered its most frustrating characteristic: aqueous solutions rapidly turn from pale cream to dark brown.

This is not a contamination issue. It is a chemical feature of the pyrogallol moiety (the three adjacent hydroxyl groups). At neutral or alkaline pH (pH > 7.0), this molecule undergoes rapid autoxidation , generating reactive quinones and hydrogen peroxide (


).

This guide provides the mechanistic understanding and the specific protocols required to stabilize this compound and validate your biological data.

Module 1: The Mechanism of Instability

To stabilize the molecule, you must interrupt the oxidation cascade. 3,4,5-Trihydroxybenzaldehyde suffers from two distinct oxidation pathways:

  • Phenolic Autoxidation ( Rapid/Visible ): The primary cause of "browning." The deprotonated phenolate ion loses an electron to oxygen, forming a semiquinone radical, then a quinone. These quinones polymerize into dark pigments (similar to melanin formation).

  • Aldehyde Autoxidation (Slow): The aldehyde group can oxidize to a carboxylic acid (Gallic Acid) via a radical chain mechanism, though this is usually slower than the phenolic degradation in biological buffers.

Visualization: The Autoxidation Cascade

Gallaldehyde_Oxidation Figure 1: Autoxidation pathway of Gallaldehyde in buffered solution. Gallaldehyde 3,4,5-Trihydroxybenzaldehyde (Reduced Form) Phenolate Phenolate Anion (pH dependent) Gallaldehyde->Phenolate Deprotonation (pH > 7.0) Radical Semiquinone Radical (Reactive Intermediate) Phenolate->Radical Autoxidation (+O2) ROS Superoxide / H2O2 (Assay Interference) Phenolate->ROS Generates ROS Quinone Ortho-Quinone (Toxic Electrophile) Radical->Quinone -e-, -H+ Radical->ROS Generates ROS Polymer Brown Polymers (Insoluble/Colored) Quinone->Polymer Polymerization

Figure 1: The transition from stable aldehyde to reactive quinone and brown polymer is driven by pH and oxygen availability.

Module 2: Stabilization Protocols

Do not treat 3,4,5-Trihydroxybenzaldehyde like a standard small molecule. Use the "Acidified Anaerobic" protocol for stock preparation.

Protocol A: The "Gold Standard" Stock Solution
ParameterSpecificationReason
Solvent Anhydrous DMSOPrevents hydrolysis; high solubility.
Acidification 0.01% - 0.1% HCl or Acetic AcidKeeps phenols protonated (inactive).
Storage -20°C or -80°CSlows kinetic degradation.
Container Amber Glass (Gas-tight)Blocks light (photo-oxidation) and

.

Step-by-Step:

  • Weigh the powder in a low-humidity environment.

  • Dissolve in anhydrous DMSO containing 1 mM HCl (or 0.1% acetic acid).

  • Aliquot immediately into small, amber glass vials (avoid plastic if possible to prevent O2 permeation).

  • Flush the headspace with Argon or Nitrogen gas before sealing.

  • Store at -80°C. Do not freeze-thaw more than once.

Protocol B: Working Buffer Preparation (For Assays)

When moving from stock to aqueous buffer (e.g., PBS or DMEM), you have a "stability window" of roughly 30–60 minutes before significant oxidation occurs at pH 7.4.

  • Degas your buffer: Sonicate the buffer under vacuum or bubble nitrogen through it for 15 minutes prior to adding the compound.

  • Add Chelators: Add 100 µM EDTA or DTPA to the buffer.

    • Why? Transition metals (Iron, Copper) present in trace amounts in salts act as catalysts for autoxidation. Chelation stops this.

  • Add SOD/Catalase (Optional but Recommended): If your assay allows, add Superoxide Dismutase (SOD) and Catalase. This does not stop the drug from oxidizing, but it removes the toxic

    
     byproduct, preventing false positives (see Module 3).
    

Module 3: Troubleshooting Assay Interference (PAINS)

Researchers often find that 3,4,5-Trihydroxybenzaldehyde shows potent activity in screening assays (IC50 < 1 µM). Warning: This is often an artifact caused by Hydrogen Peroxide (


) generation, not specific binding. This class of molecules is often flagged as PAINS  (Pan-Assay Interference Compounds).
The "Catalase Validation" Test

Before publishing data, you must run this control experiment to prove your activity is real.

Workflow:

  • Control Arm: Run your standard dose-response curve.

  • Validation Arm: Run the same curve in the presence of Catalase (50–100 U/mL) .

  • Analysis:

    • If potency (IC50) shifts significantly (e.g., from 1 µM to >50 µM) with Catalase -> The activity was an artifact of

      
      . 
      
    • If potency remains unchanged -> The activity is likely intrinsic to the molecule.

Visualization: Assay Validation Logic

Validation_Workflow Figure 2: Decision tree for validating bioactivity against H2O2 artifacts. Start Observed High Potency (IC50 < 10 µM) AddCat Repeat Assay + Catalase (100 U/mL) Start->AddCat Result Compare IC50 Values AddCat->Result Artifact Artifact Confirmed (Activity lost) Result->Artifact IC50 Increases (>5-fold) Real Valid Hit (Activity retained) Result->Real IC50 Unchanged

Figure 2: Use this workflow to distinguish specific drug-target engagement from non-specific oxidative stress.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DTT (Dithiothreitol) to prevent oxidation? A: NO. Do not use DTT or Beta-mercaptoethanol.

  • Reason 1: 3,4,5-Trihydroxybenzaldehyde contains an aldehyde group.[1][2] Strong reducing agents can reduce this to an alcohol, changing the chemical structure entirely.

  • Reason 2: If any quinones form, thiols like DTT will react with them (Michael Addition), forming covalent adducts and altering your compound. Use Ascorbic Acid (Vitamin C) or TCEP (carefully) if a reducing environment is absolutely required, but pH control is safer.

Q2: My cell culture media turned orange/brown overnight. Is the data valid? A: Likely not. The color change indicates the formation of quinones and polymers. The cells were likely subjected to oxidative stress (


) rather than the parent drug. For long incubations (>2 hours), you must replenish the media with fresh compound frequently or use a lower pH media if the cells tolerate it.

Q3: What is the pKa of the phenolic groups? A: The first pKa of the pyrogallol moiety is typically around 8.0 – 8.5 . However, the aldehyde group is electron-withdrawing, which can slightly lower the pKa of the para-hydroxyl group, making it easier to deprotonate (and oxidize) even at pH 7.4.

Q4: Can I store the stock in ethanol? A: DMSO is preferred. Ethanol is hygroscopic (absorbs water from air). Water promotes the ionization of the phenol, accelerating oxidation. If you must use ethanol, use absolute ethanol, seal under argon, and use immediately.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.

  • Long, L. H., et al. (2000). Addition of catalase to culture media prevents artifacts in cell culture experiments with polyphenols. Biochemical and Biophysical Research Communications.

  • Baell, J., & Walters, M. (2014). Chemistry: Chemical con artists foil drug discovery (PAINS). Nature.[3]

  • Halliwell, B. (2008). Are polyphenols antioxidants or pro-oxidants? What do we learn from cell culture and in vivo studies? Archives of Biochemistry and Biophysics.

  • Thermo Fisher Scientific. (n.d.). 3,4,5-Trihydroxybenzaldehyde hydrate Product Specifications.

Sources

Optimization

Common pitfalls in handling air-sensitive 3,4,5-Trihydroxybenzaldehyde hydrate

The following technical guide is structured as a specialized support center resource. It prioritizes field-proven troubleshooting, mechanistic understanding, and self-validating protocols for researchers handling 3,4,5-T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes field-proven troubleshooting, mechanistic understanding, and self-validating protocols for researchers handling 3,4,5-Trihydroxybenzaldehyde hydrate (Gallaldehyde) .[1]

Status: Active | Topic: Handling, Stability, and Troubleshooting | Audience: R&D Chemists, Process Engineers[1]

Chemical Profile & Critical Sensitivities

3,4,5-Trihydroxybenzaldehyde is a polyphenol derivative structurally related to Gallic Acid.[1] Its handling is complicated by two primary factors: redox instability (air sensitivity) and hydration state variability .[1]

  • CAS: 13677-79-7 (Hydrate) / 83-65-8 (Anhydrous)[1]

  • Molecular Weight: 154.12 g/mol (Anhydrous) vs. ~172.14 g/mol (Monohydrate)[1]

  • Appearance: White to pale beige needles (Pure)

    
     Dark brown/black (Oxidized).[1]
    
The "Browning" Mechanism (Why it degrades)

The primary pitfall is the oxidation of the phenolic hydroxyl groups into ortho-quinones , which subsequently polymerize into dark melanoidin-like pigments. This process is accelerated by:

  • High pH (Basic conditions): Deprotonation increases electron density, facilitating electron loss.[1]

  • Trace Metals:

    
     or 
    
    
    
    act as catalysts for radical generation.[1]
  • Oxygen: Direct oxidant.[1]

OxidationPathway Start 3,4,5-Trihydroxybenzaldehyde (White/Beige) Step1 Semiquinone Radical (Reactive Intermediate) Start->Step1 -e-, -H+ (O2/Base/Metals) Step2 Ortho-Quinone (Unstable Electrophile) Step1->Step2 -e-, -H+ End Polymerized Pigments (Dark Brown/Black) Step2->End Michael Addition / Polymerization

Figure 1: Oxidative degradation pathway of Gallaldehyde. Note that the transition to the quinone form initiates irreversible polymerization (browning).

Troubleshooting Guide (Q&A)

Q1: My sample turned dark brown in storage. Is it usable?

Diagnosis: The compound has undergone surface oxidation.[1] Resolution:

  • If the core is crystalline/light: You can purify it via recrystallization (See Protocol B).[1]

  • If it is a sticky black tar: Discard.[1] The aldehyde group may have also disproportionated or oxidized to gallic acid.

  • Prevention: Store under Argon/Nitrogen at 2–8°C. Taping the cap with Parafilm is insufficient; use a desiccator or glovebox for long-term storage.[1]

Q2: I calculated my stoichiometry perfectly, but my yield is consistently 10% low.

Diagnosis: You likely ignored the hydration water .[1] Technical Insight: Most commercial sources supply the monohydrate (


) or a non-stoichiometric hydrate.[1] Using the anhydrous MW (154.[1][2]12) results in under-loading the reagent by ~11%.[1]
Action:  Always verify water content via Karl Fischer titration or thermogravimetric analysis (TGA) if precise stoichiometry is critical.[1] If unavailable, assume Monohydrate for commercial "hydrates."[1]
Q3: The compound turns black immediately upon dissolving in my buffer.

Diagnosis: Your buffer pH is likely


 or contains trace metals.[1]
Mechanism:  At neutral to basic pH, the phenolic protons (

) dissociate.[1] The resulting phenolate anion oxidizes rapidly in air. Action:
  • Degas buffers thoroughly (sparge with

    
     for 20 mins).
    
  • Add Antioxidants: Use 1–5 mM Sodium Ascorbate or Sodium Metabisulfite to scavenge oxygen.[1]

  • Lower pH: Maintain pH < 6.5 during handling if possible.

Q4: It won't dissolve in Dichloromethane (DCM) or Toluene.[1]

Diagnosis: Incorrect solvent choice for a poly-hydroxylated species. Action: Refer to the Solubility Matrix below. This compound requires polar solvents capable of hydrogen bonding.[1]

Data Matrix: Solubility & Stability
SolventSolubilityStability (Air Exposed)Recommendation
Water Moderate (Hot) / Low (Cold)Poor (Rapid oxidation at pH > 7)Use degassed water + antioxidant.[1]
DMSO HighModerateGood for stock solutions; freeze to store.[1]
Methanol/Ethanol HighModeratePreferred for reactions.[1]
DCM / Hexane NegligibleN/AAnti-solvents for precipitation.[1]
Acetone HighGoodAvoid if Schiff base formation is possible.[1]

Validated Protocols

Protocol A: Inert Handling Workflow

Use this decision tree to determine the necessary rigor for your experiment.

HandlingWorkflow Start Start: Handling 3,4,5-Trihydroxybenzaldehyde CheckState Check Physical State Start->CheckState IsSolid Solid Weighing CheckState->IsSolid IsSoln Solution Preparation CheckState->IsSoln QuickWeigh Quick Weighing (<5 min) Standard Balance IsSolid->QuickWeigh Routine Use Glovebox Glovebox / N2 Bag (Long exposure) IsSolid->Glovebox High Purity/Storage SolventChoice Degas Solvents? (Freeze-Pump-Thaw) IsSoln->SolventChoice AddAcid Add 0.1% Acetic Acid or Ascorbate SolventChoice->AddAcid Aqueous/Buffer

Figure 2: Decision logic for handling air-sensitive polyphenols.[1]

Protocol B: Purification via Recrystallization

Use this protocol if your material has browned but is not fully degraded.

Reagents:

  • Degassed Water (sparged with

    
    )[1]
    
  • Activated Charcoal (Decolorizing carbon)[1]

  • Sodium Metabisulfite (Optional antioxidant)[1]

Steps:

  • Dissolution: Suspend the crude solid in the minimum amount of hot degassed water (approx. 80°C).[1]

    • Note: If solubility is poor, add small amounts of Ethanol (up to 20% v/v).[1]

  • Decolorization: Add Activated Charcoal (5% by weight of crude mass).[1] Stir at 80°C for 5–10 minutes under

    
     flow.
    
    • Critical: Do not boil excessively; prolonged heat promotes oxidation.[1]

  • Filtration: Filter hot through a pre-warmed Celite pad or sintered glass funnel.

    • Tip: The filtrate should be pale yellow or clear.[1] If dark, repeat charcoal treatment.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C (fridge) overnight.

    • Inert Atmosphere:[1][3][4] Cover the flask with a septum and a balloon of Nitrogen during cooling.

  • Collection: Filter the white/beige needles, wash with ice-cold degassed water, and dry under high vacuum in the dark.[1]

Common Synthetic Pitfalls (Reaction Specific)

Schiff Base Formation vs. Oxidation

When reacting 3,4,5-Trihydroxybenzaldehyde with amines (e.g., to form imines/hydrazones):

  • Pitfall: The reaction mixture turns black.[1]

  • Cause: Amines are basic.[1] They catalyze the oxidation of the phenol ring before the aldehyde reacts.

  • Fix: Perform the reaction in slightly acidic media (Acetic acid catalysis) or strictly anaerobic conditions.

Cannizzaro Reaction
  • Pitfall: Loss of aldehyde peak in NMR; appearance of alcohol and acid peaks.

  • Cause: In strong base (NaOH/KOH), the aldehyde disproportionates.[1]

  • Fix: Avoid strong bases. Use mild bases like Pyridine or Sodium Bicarbonate if necessary, or protect the hydroxyl groups (e.g., acetylation) before subjecting the aldehyde to harsh conditions.

References

  • Thermo Fisher Scientific. Safety Data Sheet: 3,4,5-Trihydroxybenzaldehyde hydrate.[1] Retrieved from [1]

  • PubChem. Compound Summary: 3,4,5-Trihydroxybenzaldehyde.[1][5] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. Product Specification: 3,4,5-Trihydroxybenzaldehyde monohydrate.[1] Retrieved from [1]

  • Mota, M. I., et al. (2017).[1][6] Recovery of Vanillin and Syringaldehyde from Lignin Oxidation.[1][6] Environmental Science & Technology.[1] (Context on phenolic aldehyde stability). Retrieved from [1]

  • Sugumaran, M. (1995).[1] Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate.[1][7] Pigment Cell Research.[1] (Mechanistic insight on polyphenol oxidation). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 3,4,5-Trihydroxybenzaldehyde Hydrate

Introduction: 3,4,5-Trihydroxybenzaldehyde, also known as gallaldehyde, is a valuable aromatic aldehyde derived from gallic acid. Its structure, featuring a reactive aldehyde and three phenolic hydroxyl groups, makes it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3,4,5-Trihydroxybenzaldehyde, also known as gallaldehyde, is a valuable aromatic aldehyde derived from gallic acid. Its structure, featuring a reactive aldehyde and three phenolic hydroxyl groups, makes it a critical building block in the synthesis of pharmaceuticals, antioxidants, and other high-value organic compounds[1]. However, the multiple reactive sites on the gallaldehyde scaffold present significant challenges for chemists, often leading to issues with selectivity, yield, and purification.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of gallaldehyde derivatization. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the derivatization of 3,4,5-Trihydroxybenzaldehyde. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: Low or No Product Yield

You've run your reaction, but the TLC plate is discouraging, and the isolated yield is minimal. What went wrong?

Possible Cause Scientific Rationale & Recommended Solution
Inadequate Base Strength or Stoichiometry The phenolic hydroxyl groups of gallaldehyde require a base for deprotonation before they can react with an electrophile (e.g., in an O-alkylation or O-acylation). If the base is too weak (e.g., NaHCO₃ for a less reactive alkyl halide) or used in insufficient quantity, the starting material will not be fully activated, leading to an incomplete or stalled reaction. Solution: Switch to a stronger base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Ensure at least one equivalent of base is used per hydroxyl group you intend to derivatize. For selective reactions, carefully control the stoichiometry.
Poor Solvent Choice The choice of solvent is critical for dissolving reagents and facilitating the reaction. Gallaldehyde is polar, and if the solvent cannot adequately dissolve it and the other reagents, the reaction will be slow or will not occur. Solution: For O-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective[2]. For reactions sensitive to protic solvents (e.g., involving organometallics), anhydrous THF is a better choice[3]. Ensure your solvent is anhydrous, as water can quench strong bases and hydrolyze sensitive reagents.
Reaction Temperature is Too Low Many derivatization reactions, especially etherifications with less reactive alkyl halides, require significant thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature. For a typical alkylation with an alkyl bromide, temperatures between 60-100 °C are common. Use a reflux condenser to prevent solvent loss. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
Degradation of Starting Material 3,4,5-Trihydroxybenzaldehyde is sensitive to air and can oxidize, especially under basic conditions, leading to the formation of colored impurities and a lower effective concentration of your starting material[4]. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly purchased or purified starting material. Consider adding an antioxidant like sodium sulfite in trace amounts if compatible with your reaction chemistry.
Problem 2: Poor Selectivity and Formation of Multiple Products

Your reaction works, but you're getting a mixture of mono-, di-, and tri-substituted products, making purification a nightmare.

Scientific Insight: The three hydroxyl groups on gallaldehyde have slightly different acidities and steric environments. The 4-OH group is generally the most acidic and reactive due to resonance stabilization of the corresponding phenoxide. This can be exploited to achieve selectivity.

Possible Cause Scientific Rationale & Recommended Solution
Overly Harsh Reaction Conditions Using a large excess of a strong base and a reactive electrophile at high temperatures will often lead to the derivatization of all available hydroxyl groups. Solution: To favor mono-derivatization (typically at the 4-position), use a milder base (e.g., K₂CO₃ or even NaHCO₃) and a stoichiometric amount (1.0-1.2 equivalents) of your electrophile at a lower temperature (e.g., 40-60 °C)[2]. Follow the reaction closely by TLC and stop it once the desired product is the major spot.
Lack of a Protecting Group Strategy For complex syntheses requiring derivatization at a specific hydroxyl group (other than the 4-position) or on the aldehyde, a protecting group strategy is essential. Solution: Protect the more reactive hydroxyl groups first. For example, the adjacent 3- and 4-hydroxyls can be protected as an acetonide or a benzylidene acetal[5]. This allows for selective reaction at the 5-OH position. Subsequently, the protecting group can be removed under specific conditions (e.g., mild acid for acetonides) to reveal the original hydroxyls[6].

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to use the hydrate form of 3,4,5-Trihydroxybenzaldehyde, and should I dry it before my reaction?

A1: The commercially available form is often the monohydrate. For many reactions, especially those run in aqueous or protic solvents, using the hydrate form directly is acceptable. However, for reactions that are sensitive to water, such as those using strong bases like NaH or organometallic reagents, it is crucial to use the anhydrous form. You can dry the hydrate by heating it under a vacuum or by azeotropic distillation with toluene.

Q2: How can I achieve selective derivatization of the aldehyde group without affecting the hydroxyl groups?

A2: This is a common challenge. The best approach is to react the aldehyde under conditions that are mild enough not to affect the phenolic hydroxyls.

  • Schiff Base Formation: This can often be achieved by reacting the gallaldehyde with a primary amine in a solvent like ethanol or methanol at room temperature or with gentle heating. The reaction is typically fast and selective for the aldehyde[7][8].

  • Wittig Reaction: The Wittig reaction is highly selective for aldehydes and ketones and will not react with the phenolic hydroxyls.

  • Protection-Deprotection: An alternative is to first protect the hydroxyl groups (e.g., as methyl ethers or acetates), perform the reaction on the aldehyde, and then deprotect the hydroxyls.

Q3: What are the best analytical techniques to monitor the progress of my derivatization reaction?

A3:

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method. Use a solvent system that gives good separation between your starting material, product(s), and any byproducts. A typical mobile phase for these polar compounds is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve spot shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for precise tracking of product formation, LC-MS is ideal. It provides separation and gives the molecular weight of the components, confirming the identity of your desired product(s). Derivatization is sometimes used specifically to improve LC-MS analysis of aldehydes[9].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, but the phenolic hydroxyl groups make gallaldehyde and its derivatives non-volatile. Therefore, a derivatization step (silylation) is typically required to make the analytes suitable for GC analysis[10][11].

Q4: My final product is a polar, colored solid that is difficult to purify. What purification strategies do you recommend?

A4: Purifying polar phenolic compounds can be challenging due to their tendency to streak on silica gel and their solubility in polar solvents.

  • Column Chromatography: Use silica gel chromatography, but consider adding 0.5-1% acetic acid or triethylamine to the eluent to suppress ionization and reduce tailing. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar one (e.g., methanol) can be effective.

  • Recrystallization: If your product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent way to achieve high purity.

  • Solid-Phase Extraction (SPE): For cleaning up crude reaction mixtures, C18 or other polymeric reverse-phase SPE cartridges can be very effective at separating polar compounds from non-polar impurities[12].

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is excellent for separating polyphenolic compounds based on their size and aromatic character and can be a good alternative to silica gel[13].

Section 3: Experimental Protocols & Visualizations

Protocol 1: Selective Mono-O-Benzylation at the 4-Position

This protocol is adapted from methodologies for selective alkylation of similar dihydroxybenzaldehydes[2].

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-Trihydroxybenzaldehyde hydrate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup: After the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into cold water and acidify with 1M HCl to pH ~3-4.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 4-O-benzyl derivative.

Protocol 2: Formation of a Schiff Base

This protocol is based on general procedures for Schiff base synthesis with phenolic aldehydes[7].

  • Dissolution: Dissolve 3,4,5-Trihydroxybenzaldehyde hydrate (1.0 eq) in methanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (e.g., aniline, 1.05 eq) to the solution. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the imine product can often be observed by a color change or the precipitation of a solid.

  • Isolation: If a precipitate forms, collect the product by vacuum filtration and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material (Gallaldehyde Hydrate) Dry Drying (if needed) Start->Dry Inert Inert Atmosphere (N2 / Ar) Dry->Inert Reagents Add Solvent, Base, Electrophile Inert->Reagents Heat Heat & Stir (Monitor by TLC/LC-MS) Reagents->Heat Quench Quench Reaction (e.g., add H2O) Heat->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify End Pure Derivative Purify->End

Troubleshooting_Selectivity Start Problem: Poor Selectivity (Mixture of Products) Cause1 Conditions Too Harsh? Start->Cause1 Cause2 Wrong Stoichiometry? Start->Cause2 Cause3 Need Specific Isomer? Start->Cause3 Solution1a Decrease Temperature Cause1->Solution1a Solution1b Use Milder Base (e.g., K2CO3) Cause1->Solution1b Solution2 Use 1.0-1.2 eq. of Electrophile Cause2->Solution2 Solution3 Implement Protecting Group Strategy Cause3->Solution3

References

  • Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. National Institutes of Health (NIH). [Link]

  • Preparation and Characterization of Di-, Tri-, and Tetranuclear Schiff Base Complexes Derived from Diamines and 3,4-Dihydroxybenzaldehyde. PubMed Central (PMC). [Link]

  • Optimization of the alkylation reaction. ResearchGate. [Link]

  • 3,4,5-Trihydroxybenzaldehyde PubChem Entry. PubChem. [Link]

  • 2,3,4-Trihydroxybenzaldehyde. ResearchGate. [Link]

  • Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • 3,4,5-Trihydroxybenzaldehyde Product Page. AA Blocks. [Link]

  • Aldehydes from Acid Chlorides by Modified Rosenmund Reduction. Organic Syntheses. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health (NIH). [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central (PMC). [Link]

  • Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. ResearchGate. [Link]

  • 4-Hydroxybenzaldehyde derived Schiff base gelators. Royal Society of Chemistry. [Link]

  • The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry. MDPI. [Link]

  • Derivatization of aldehyde and ketone derivatives of phenolics compounds for GC_MS analysis? ResearchGate. [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. [Link]

  • Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler. Taylor & Francis Online. [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • What is the steps sequence in the purification of polyphenols from plant roots? ResearchGate. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health (NIH). [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE... Semantic Scholar. [Link]

  • Automated derivatization and analysis of malondialdehyde... PubMed. [Link]

  • Separation and identification of polar polyphenols in oily formulation... OCL Journal. [Link]

  • Protecting Groups. University of Wisconsin-Madison Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing antioxidant activity of 3,4,5-Trihydroxybenzaldehyde hydrate vs. gallic acid

Executive Summary This guide provides a technical comparison between 3,4,5-Trihydroxybenzaldehyde (THBA) and its structural analog, Gallic Acid (GA) . While Gallic Acid is the industry "Gold Standard" for phenolic antiox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3,4,5-Trihydroxybenzaldehyde (THBA) and its structural analog, Gallic Acid (GA) . While Gallic Acid is the industry "Gold Standard" for phenolic antioxidant assays, THBA represents a highly potent, albeit less ubiquitous, alternative with distinct lipophilicity and cytotoxic profiles.

Key Verdict:

  • Radical Scavenging: THBA exhibits radical scavenging capacity (RSC) comparable to, and in specific organic matrices, superior to Gallic Acid.

  • Structural Advantage: The aldehyde moiety in THBA increases lipophilicity compared to the carboxylic acid in GA, potentially enhancing membrane permeability in cell-based models.

  • Cytotoxicity: THBA shows specific cytotoxicity against HL-60 leukemia cells, distinct from the broader apoptotic mechanisms of GA.

Chemical Architecture & Structure-Activity Relationship (SAR)

The antioxidant potency of both compounds is driven by the pyrogallol moiety (three adjacent hydroxyl groups on the benzene ring). The divergence in activity stems from the functional group at the C1 position: the Aldehyde (-CHO) in THBA versus the Carboxylic Acid (-COOH) in GA.

Comparative Properties[1][2][3]
Feature3,4,5-Trihydroxybenzaldehyde HydrateGallic Acid (Anhydrous)
CAS Number 13677-79-7 (Hydrate)149-91-7
Formula


Mol. Weight 172.14 g/mol 170.12 g/mol
C1 Group Aldehyde (Strong EWG, Non-ionizable at neutral pH)Carboxylic Acid (Ionizable, pKa ~4.4)
Solubility Soluble in Ethanol, Methanol, Ether; Mod. WaterHighly Soluble in Hot Water, Alcohols
Lipophilicity Higher (

)
Lower (

)
Mechanistic Insight: The Pyrogallol Engine

Both compounds function primarily via Hydrogen Atom Transfer (HAT) . The bond dissociation energy (BDE) of the para-hydroxyl group is critical.

  • Gallic Acid: The carboxyl group is electron-withdrawing (EWG), which destabilizes the O-H bond, facilitating H-release. However, in aqueous buffers (pH > 4.4), ionization to carboxylate (

    
    ) makes the ring electron-rich, altering reactivity.
    
  • THBA: The aldehyde group is a strong EWG but does not ionize. This maintains a consistent electronic environment across a wider pH range, potentially stabilizing the phenoxy radical via resonance more effectively in non-polar environments.

Visualizing the Mechanism

RadicalScavenging cluster_resonance Stabilization Factors THBA 3,4,5-THBA (Substrate) Complex Transition State [Ph-O---H---Rad] THBA->Complex HAT Mechanism Radical Free Radical (DPPH• / ROO•) Radical->Complex Product1 Stable Quinone Intermediate Complex->Product1 e- Delocalization Product2 Neutralized Radical (H-Rad) Complex->Product2 Res1 Ortho-OH H-Bonding Res1->THBA Res2 Para-CHO Resonance Res2->THBA

Figure 1: Mechanism of Radical Scavenging via Hydrogen Atom Transfer (HAT). The para-aldehyde group aids in delocalizing the unpaired electron in the resulting phenoxy radical.

Quantitative Performance Analysis

The following data synthesizes comparative studies on radical scavenging activity (RSA). Lower


 indicates higher potency.
DPPH Radical Scavenging Activity[3]
Compound

(µg/mL)*
Relative Potency vs. BHTPrimary Mechanism
3,4,5-THBA 1.8 - 2.5 3.5x More PotentFast Kinetic HAT
Gallic Acid 2.0 - 3.0 3.0x More PotentHAT + SET (pH dependent)
BHT (Control)18.0 - 20.0ReferenceSterically Hindered HAT

*Values are approximate ranges derived from methanolic DPPH assays. Specific values vary by protocol concentration.

Experimental Insight: In a direct comparison using Geum japonicum isolates, THBA demonstrated significantly higher radical scavenging activity than standard synthetic antioxidants (BHT, BHA) and was comparable to Gallic Acid. The aldehyde's lack of ionization in methanol often results in cleaner kinetic data compared to GA, which can suffer from solvent-dependent dissociation effects.

Cytotoxicity Profile (HL-60 & Caco-2)

While GA is generally cytostatic, THBA exhibits specific cytotoxicity:

  • THBA: Significant cytotoxicity against HL-60 (Leukemia) cells.[1][2] The aldehyde group is implicated in forming Schiff bases with membrane proteins, a mechanism unavailable to GA.

  • Gallic Acid: Induces apoptosis in Caco-2 (Colon Cancer) cells primarily via intracellular ROS generation and cell cycle arrest at G2/M.

Experimental Protocol: Comparative DPPH Assay

To objectively compare THBA and GA, use the following standardized protocol. This workflow minimizes solvent interference and accounts for the hydration state of THBA.

Reagent Preparation
  • Stock Solution A (THBA): Dissolve 1.72 mg of 3,4,5-Trihydroxybenzaldehyde hydrate in 10 mL Methanol (1 mM).

  • Stock Solution B (GA): Dissolve 1.70 mg of Gallic Acid (anhydrous) in 10 mL Methanol (1 mM).

  • DPPH Solution: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Keep in amber bottle (light sensitive).

Assay Workflow

DPPH_Protocol cluster_ctrl Controls Start Start: Reagent Prep Dilution Serial Dilution (10 - 100 µM) Start->Dilution Mixing Add 100µL Sample to 100µL DPPH (0.1mM) Dilution->Mixing 96-well plate Incubation Incubate 30 min Dark / RT Mixing->Incubation Measure Measure Absorbance @ 517 nm Incubation->Measure Calc Calculate % Inhibition & IC50 Measure->Calc Ctrl1 Blank: MeOH only Ctrl2 Neg Ctrl: DPPH + MeOH Ctrl2->Measure

Figure 2: High-Throughput Microplate DPPH Assay Workflow.

Calculation


  • Note: Plot % Inhibition (y-axis) vs. Concentration (x-axis). Use non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    

Application Suitability Guide

Application ScenarioRecommended CompoundRationale
Standard Antioxidant Assay Gallic Acid Universal reference standard; vast literature data for benchmarking.
Lipophilic Emulsions 3,4,5-THBA Better partition coefficient in oil/water interfaces due to aldehyde group.
Leukemia Research (HL-60) 3,4,5-THBA Demonstrates specific cytotoxic efficacy superior to simple acid analogs.
Food Preservation Gallic Acid Regulatory approval status (GRAS) is generally more established for acid derivatives.

References

  • Kim, J. B., et al. (2006).[3] "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from Geum japonicum." Journal of Food and Drug Analysis, 14(2), 190-193.[3]

  • Forrester, S. J., et al. (2012). "The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability."[2] Nutrition and Cancer.

  • Moon, D. O., et al. (2007). "2,4,5-Trihydroxybenzaldehyde inhibits tumor growth...[1] via induction of apoptosis."[4] Basic & Clinical Pharmacology & Toxicology.

  • Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[3] LWT - Food Science and Technology.

  • Isamura, B. K., et al. (2020).[5] "Computational study on the antioxidant activity of five plant food benzoic acid derivatives." South African Journal of Chemistry.

Sources

Comparative

A Comparative Analysis for Drug Development Professionals: 3,4,5-Trihydroxybenzaldehyde vs. Protocatechuic Aldehyde

In the landscape of phenolic compounds with therapeutic potential, 3,4,5-Trihydroxybenzaldehyde (also known as Gallaldehyde) and Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) emerge as compelling candidates for dru...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of phenolic compounds with therapeutic potential, 3,4,5-Trihydroxybenzaldehyde (also known as Gallaldehyde) and Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) emerge as compelling candidates for drug development. Both are naturally occurring phenolic aldehydes found in a variety of plants and fruits, recognized for their significant biological activities.[1][2] This guide provides an in-depth, objective comparison of these two molecules, supported by experimental data, to assist researchers in making informed decisions for their discovery and development pipelines.

Structural and Physicochemical Distinctions: The Significance of a Hydroxyl Group

At a fundamental level, the key differentiator between 3,4,5-Trihydroxybenzaldehyde and Protocatechuic Aldehyde is the presence of an additional hydroxyl (-OH) group on the benzene ring of the former. 3,4,5-Trihydroxybenzaldehyde, a derivative of gallic acid, possesses a pyrogallol moiety (three adjacent hydroxyl groups), while Protocatechuic Aldehyde features a catechol moiety (two adjacent hydroxyl groups).[3][4] This seemingly minor structural variance has profound implications for their physicochemical properties and, consequently, their biological activities.

The additional hydroxyl group in 3,4,5-Trihydroxybenzaldehyde enhances its polarity and capacity for hydrogen bonding, which can influence its solubility in polar solvents.[3] This structural feature is also central to its potent antioxidant activity, a topic we will explore in detail.

Structural_Comparison cluster_0 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) cluster_1 Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) 345THBA PCA

Caption: Chemical structures of 3,4,5-Trihydroxybenzaldehyde and Protocatechuic Aldehyde.

Property3,4,5-TrihydroxybenzaldehydeProtocatechuic AldehydeReference(s)
Molecular Formula C7H6O4C7H6O3[5],[4]
Molar Mass 154.12 g/mol 138.12 g/mol [6],[4]
Synonyms Gallaldehyde, Gallic AldehydeProtocatechualdehyde, PCA[3],[4]
Key Functional Group PyrogallolCatechol[3],[7]
Natural Sources Geum japonicum, Lens culinarisSalvia miltiorrhiza, various fruits and herbs[6][8],[1][2]

Comparative Biological Activities: A Deeper Dive

Both compounds exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][9] However, the potency and mechanisms of these actions can differ significantly.

Antioxidant and Radical Scavenging Capacity

The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[10] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method to evaluate this free-radical scavenging ability.[11]

Experimental data suggests that 3,4,5-Trihydroxybenzaldehyde exhibits superior radical scavenging activity compared to many other antioxidants.[8] A study on the methanol extract of Geum japonicum identified 3,4,5-Trihydroxybenzaldehyde as the primary active component, demonstrating significantly higher activity in the DPPH assay than butylatedhydroxytoluene (BHT), butylatedhydroxyanisole (BHA), α-tocopherol, and rosmarinic acid.[8] This enhanced activity can be attributed to the three hydroxyl groups, which increase the molecule's capacity to donate hydrogen atoms and stabilize the resulting phenoxyl radical.

Protocatechuic aldehyde also possesses potent antioxidant properties due to its catechol structure.[2][7] It effectively scavenges free radicals and can up-regulate endogenous antioxidant systems.[7] However, direct comparative studies using standardized assays are necessary to definitively quantify the difference in potency between the two aldehydes.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. A critical mediator of inflammation is nitric oxide (NO), produced by nitric oxide synthase (NOS).[12] The Griess assay is a common method to indirectly measure NO production by quantifying its stable breakdown products, nitrite and nitrate.[13]

Protocatechuic aldehyde has demonstrated notable anti-inflammatory properties.[14][15] It can inhibit the production of pro-inflammatory mediators, making it a compound of interest for inflammatory conditions.[15] 3,4,5-Trihydroxybenzaldehyde is also recognized for its anti-inflammatory potential, often linked to its strong antioxidant effects which can mitigate oxidative stress-induced inflammation.[9]

To illustrate a potential mechanism, both compounds may influence the NF-κB signaling pathway, a central regulator of inflammation.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK NFkB_Activation NF-κB Activation & Translocation IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_Activation->Gene_Expression Inhibition Inhibition Inhibition->NFkB_Activation Compounds 3,4,5-THBA Protocatechuic Aldehyde Compounds->Inhibition

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Cytotoxicity and Anti-Cancer Potential

The cytotoxic effects of these aldehydes against various cancer cell lines have been a subject of investigation. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

A study comparing 2,4,5-trihydroxybenzaldehyde with 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and 2,5-dihydroxybenzaldehyde demonstrated that the trihydroxybenzaldehyde derivative exhibited significant cytotoxicity against human leukemia HL-60 cells.[18] While this study did not include the 3,4,5-isomer, it highlights the potential of the trihydroxylated scaffold in cancer therapy. Protocatechuic aldehyde has also been shown to synergistically enhance the cytotoxicity of chemotherapeutic agents like dacarbazine in melanoma cells.[19]

Further research is required to directly compare the cytotoxic profiles of 3,4,5-Trihydroxybenzaldehyde and Protocatechuic Aldehyde across a panel of cancer cell lines to determine their relative therapeutic indices.

Experimental Protocols for Comparative Evaluation

To facilitate further research, this section provides standardized, step-by-step methodologies for the key assays discussed.

DPPH Radical Scavenging Assay

This protocol is designed to assess the free-radical scavenging capacity of the test compounds.[11][20][21]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically.[11] The decrease in absorbance is proportional to the antioxidant activity.[11]

DPPH_Workflow Start Prepare serial dilutions of test compounds and Trolox standard Add_Sample Add 20 µL of each sample/standard to microplate wells Start->Add_Sample Add_Buffer Add 80 µL of Assay Buffer Add_Sample->Add_Buffer Add_DPPH Add 100 µL of DPPH working solution Add_Buffer->Add_DPPH Incubate Incubate for 30 min at 25°C in the dark Add_DPPH->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Analyze Calculate % inhibition and determine IC50 values Measure->Analyze

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare stock solutions of 3,4,5-Trihydroxybenzaldehyde, Protocatechuic Aldehyde, and a positive control (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure (96-well plate format):

    • To respective wells, add 100 µL of various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to all wells.

    • Include a blank (solvent + DPPH) and a control (solvent without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the percentage of scavenging against the concentration of the compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Nitric Oxide Inhibition (Griess) Assay

This protocol is for evaluating the anti-inflammatory potential by measuring the inhibition of nitric oxide production in stimulated macrophage cells (e.g., RAW 264.7).[12][22]

Principle: In cell culture, nitric oxide is rapidly oxidized to nitrite. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured to quantify nitrite levels.[13]

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 3,4,5-Trihydroxybenzaldehyde or Protocatechuic Aldehyde for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated and LPS-only controls.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of nitric oxide production by the test compounds compared to the LPS-only control.

MTT Cytotoxicity Assay

This protocol assesses the effect of the compounds on cell viability.[16][23][24]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan is proportional to the number of living cells.[16]

Procedure:

  • Cell Seeding and Treatment:

    • Seed a chosen cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow for attachment.

    • Treat the cells with a range of concentrations of 3,4,5-Trihydroxybenzaldehyde or Protocatechuic Aldehyde for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Assay:

    • Remove the treatment media and add 100 µL of fresh media and 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the MTT solution.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

Both 3,4,5-Trihydroxybenzaldehyde and Protocatechuic Aldehyde are phenolic compounds with significant therapeutic promise. The available evidence suggests that the additional hydroxyl group in 3,4,5-Trihydroxybenzaldehyde may confer superior antioxidant activity. However, a comprehensive head-to-head comparison across multiple biological assays is crucial to fully elucidate their relative strengths and weaknesses.

For researchers in drug development, the choice between these two molecules will depend on the specific therapeutic target and desired biological effect. For applications where potent antioxidant activity is paramount, 3,4,5-Trihydroxybenzaldehyde may be the more promising starting point. For indications where anti-inflammatory or specific anti-cancer mechanisms are key, further comparative studies are warranted.

Future research should focus on:

  • Direct, quantitative comparisons of their IC50 values in antioxidant, anti-inflammatory, and cytotoxicity assays.

  • Elucidation of their mechanisms of action on key signaling pathways.

  • In vivo studies to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically evaluating these promising natural compounds, the scientific community can unlock their full potential in the development of novel therapeutics.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • NAMSA. (n.d.). MTT Cytotoxicity Study.
  • Journal of Contemporary Issues in Business and Government. (2019). Protocatechuic acid and aldehyde's antioxidant properties are like "new wine in old bottles.".
  • MDPI. (2025, January 5). Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde.
  • ResearchGate. (2026, January 24). Protocatechualdehyde in Medicine: What We Know and What Lies Ahead.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • Journal of Medicinal Plants Research. (2022, July 9). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants.
  • PMC. (n.d.). Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson's Disease.
  • PMC. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Chem-Impex. (n.d.). 3,4,5-Trihydroxybenzaldehyde monohydrate.
  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit.
  • Scilit. (2025, January 4). Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde.
  • ResearchGate. (2015, April 24). Does anybody have the original protocol for NO estimation by Griess method?.
  • CymitQuimica. (n.d.). CAS 13677-79-7: 3,4,5-Trihydroxybenzaldehyde.
  • Thermo Scientific Chemicals. (n.d.). 3,4,5-Trihydroxybenzaldehyde hydrate, 97% 5 g | Buy Online.
  • MDPI. (2003, August 22). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • National Center for Biotechnology Information. (2020, September). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • PubMed. (2001, March 28). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells.
  • PMC. (2021, November 8). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle.
  • PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trihydroxybenzaldehyde 98 207742-88-9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Harnessing Nature's Power: Protocatechualdehyde's Anti-Inflammatory and Beyond.
  • PLOS One. (2016, March 22). Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide.
  • Wikipedia. (n.d.). 3,4-Dihydroxybenzaldehyde.
  • SciSpace. (n.d.). Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in.
  • Journal of Food and Drug Analysis. (n.d.). Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum.
  • PubMed. (2021, November 8). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3,4,5-Trihydroxybenzaldehyde Hydrate in Plant Extracts

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in complex matrices like plant extracts is paramount. This guide provides an in-depth, objective comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in complex matrices like plant extracts is paramount. This guide provides an in-depth, objective comparison of validated analytical methods for the determination of 3,4,5-Trihydroxybenzaldehyde hydrate, a phenolic aldehyde with significant therapeutic potential.[1] We will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC), offering a comprehensive analysis grounded in scientific principles and experimental data.

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose.[2][3] This involves a thorough evaluation of various parameters to guarantee reliable and reproducible results. This guide adheres to the globally recognized standards set by the International Council for Harmonisation (ICH) to ensure the trustworthiness and scientific integrity of the presented methodologies.[4][5]

Section 1: Understanding 3,4,5-Trihydroxybenzaldehyde Hydrate

3,4,5-Trihydroxybenzaldehyde, also known as gallaldehyde, is a naturally occurring phenolic compound found in various plants. Its hydrated form is often the subject of phytochemical analysis due to its antioxidant, anti-inflammatory, and potential anticancer properties. The presence of three hydroxyl groups on the benzene ring makes it a highly polar molecule, a key consideration in the development of chromatographic methods. The aldehyde functional group provides a chromophore, allowing for detection using UV-Vis spectrophotometry.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Detailed Protocol and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phytochemicals due to its high resolution and sensitivity.[6][7] When coupled with a UV detector, it provides a robust method for analyzing compounds with UV-absorbing properties like 3,4,5-Trihydroxybenzaldehyde hydrate.

Causality Behind Experimental Choices

The selection of a reversed-phase (RP) HPLC method is a logical starting point for polar analytes. An RP-C18 column, with its nonpolar stationary phase, allows for the retention of polar compounds when used with a highly aqueous mobile phase. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is critical. It serves to suppress the ionization of the phenolic hydroxyl groups of the analyte, leading to sharper peaks and improved retention.[8] The choice of methanol or acetonitrile as the organic modifier is based on achieving the optimal balance between resolution and analysis time. Detection at a specific UV wavelength corresponding to the analyte's maximum absorbance (λmax) ensures the highest sensitivity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Validation Sample Plant Extract Extraction Solid-Phase Extraction (SPE) Sample->Extraction Standard 3,4,5-THB Hydrate Standard Dilution Serial Dilutions Standard->Dilution Injection Autosampler Injection Extraction->Injection Dilution->Injection Column RP-C18 Column Injection->Column Detection UV Detector Column->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Validation Validation Parameter Assessment Calibration->Validation HPTLC_Workflow cluster_prep Sample & Standard Application cluster_chrom Chromatographic Development cluster_detect Densitometric Analysis Plate HPTLC Silica Gel Plate Application Automated Band-wise Application Plate->Application Chamber Twin-Trough Chamber Application->Chamber Development Mobile Phase Development Chamber->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Peak Area Quantification Scanning->Quantification Validation Validation Parameter Assessment Quantification->Validation

Sources

Comparative

Efficacy of 3,4,5-Trihydroxybenzaldehyde hydrate versus other natural antioxidants

Topic: Executive Summary This technical guide evaluates the efficacy of 3,4,5-Trihydroxybenzaldehyde hydrate (THBA) , a polyphenol derivative predominantly isolated from Geum japonicum. While structurally related to Gall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary

This technical guide evaluates the efficacy of 3,4,5-Trihydroxybenzaldehyde hydrate (THBA) , a polyphenol derivative predominantly isolated from Geum japonicum. While structurally related to Gallic Acid, THBA exhibits distinct physicochemical properties and biological activities due to its aldehyde functional group. This guide compares THBA against industry-standard antioxidants (Gallic Acid, BHT,


-Tocopherol) and details its unique dual-mechanism capability: potent radical scavenging combined with specific Matrix Metalloproteinase-9 (MMP-9)  inhibition.

Chemical Identity & Structural Significance

To understand the efficacy of THBA, one must analyze its pharmacophore relative to its analogs.

  • Compound: 3,4,5-Trihydroxybenzaldehyde monohydrate[1]

  • CAS: 13677-79-7 (Anhydrous), 207742-88-9 (Hydrate)

  • Active Moiety: The "Pyrogallol" ring (3,4,5-trihydroxy benzene).[2]

Structure-Activity Relationship (SAR)

The efficacy of THBA stems from two structural domains:

  • The Pyrogallol Core (Antioxidant Engine): The three adjacent hydroxyl groups facilitate rapid Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), allowing the molecule to stabilize free radicals via resonance delocalization (quinone formation).

  • The Aldehyde Group (Bioactivity Modulator): Unlike the carboxylic acid in Gallic Acid (which ionizes at physiological pH, limiting membrane permeability), the aldehyde group in THBA remains non-ionic and moderately lipophilic. This structural nuance enhances cellular uptake and facilitates interaction with hydrophobic enzyme pockets, such as the catalytic domain of MMP-9.

SAR_Comparison cluster_0 Common Core: Pyrogallol Moiety Core 3,4,5-Trihydroxy Ring (Radical Scavenging) THBA 3,4,5-Trihydroxybenzaldehyde (-CHO Group) Core->THBA Aldehyde Modification Gallic Gallic Acid (-COOH Group) Core->Gallic Carboxyl Modification Permeability Membrane Permeability THBA->Permeability Higher Lipophilicity (Cellular Uptake) Target Biological Efficacy THBA->Target Dual Action: ROS + MMP-9 Inhibition Gallic->Permeability High Polarity (Limited Uptake) Gallic->Target Primary Action: ROS Scavenging

Figure 1: Structural divergence between THBA and Gallic Acid affecting bioavailability and target specificity.

Comparative Efficacy Analysis

The following data synthesizes head-to-head performance metrics from in vitro assays. THBA demonstrates superior efficacy against synthetic lipophilic antioxidants (BHT) and comparable potency to Gallic Acid in aqueous radical scavenging.

Table 1: Antioxidant & Biological Activity Profile
CompoundClassDPPH IC50 (

M)
ABTS TEAC ValueMMP-9 InhibitionPrimary Mechanism
3,4,5-THBA Natural Aldehyde12.4 ± 0.8 HighPotent (Dual) H-Atom Donor + Enzyme Binding
Gallic Acid Natural Acid10.1 ± 0.5HighLow/IndirectH-Atom Donor (Rapid)

-Tocopherol
Vitamin E25.6 ± 1.2ModerateNoneChain Breaking (Lipid)
BHT Synthetic> 50.0ModerateNoneSteric Radical Trapping
Rosmarinic Acid Natural Phenolic18.2 ± 1.5ModerateModerateH-Atom Donor

Data synthesized from comparative studies involving Geum japonicum extracts and standard assays [1, 2]. Note: Lower IC50 indicates higher potency.

Key Performance Insights:
  • Radical Scavenging: THBA is significantly more active than BHT and

    
    -Tocopherol. While Gallic Acid is slightly more potent in simple aqueous DPPH assays due to rapid kinetics, THBA's activity is sustained and robust.
    
  • Enzyme Inhibition (The Differentiator): Unlike Gallic Acid, THBA specifically inhibits Matrix Metalloproteinase-9 (MMP-9) . It inhibits both the expression (via TNF-

    
     downregulation) and the gelatinolytic activity (direct enzymatic inhibition) of MMP-9. This makes THBA a superior candidate for anti-inflammatory and anti-metastatic applications where tissue remodeling is a factor [3].
    

Mechanism of Action: The Dual Pathway

THBA operates via a unique "Dual-Lock" mechanism, simultaneously neutralizing oxidative stress triggers and blocking downstream inflammatory tissue damage.

Mechanism Stimulus Oxidative Stress / TNF-α ROS Intracellular ROS Stimulus->ROS NFkB NF-κB Pathway Activation Stimulus->NFkB ROS->NFkB Amplification MMP9_Gene MMP-9 Gene Expression NFkB->MMP9_Gene MMP9_Protein Active MMP-9 Enzyme (Tissue Degradation) MMP9_Gene->MMP9_Protein THBA 3,4,5-THBA (Therapeutic Agent) THBA->ROS Direct Scavenging (Pyrogallol) THBA->NFkB Downregulation THBA->MMP9_Protein Direct Inhibition (Aldehyde Binding)

Figure 2: The Dual-Lock mechanism of THBA attenuating ROS-driven inflammation and MMP-9 mediated tissue damage.

Experimental Protocols

To validate the efficacy of THBA in your laboratory, use the following standardized protocols. These methods are designed to be self-validating with positive controls.

Protocol A: DPPH Radical Scavenging Assay (Standardized)

Objective: Quantify the molar efficacy of THBA vs. Gallic Acid.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade methanol (Freshly prepared, protect from light).

  • THBA Stock: 1 mg/mL in methanol (Note: Use MW 172.14 for monohydrate calculations).

  • Control: Gallic Acid (1 mg/mL).

Procedure:

  • Dilution: Prepare serial dilutions of THBA and Gallic Acid (e.g., 5, 10, 20, 40, 80

    
    g/mL).
    
  • Reaction: In a 96-well plate, mix 100

    
    L of sample dilution with 100 
    
    
    
    L of DPPH stock.
  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Validation: The control (methanol + DPPH) must have an absorbance of ~0.7-0.9.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
Protocol B: Gelatin Zymography for MMP-9 Inhibition

Objective: Confirm the direct inhibitory effect of THBA on MMP-9 activity.

Procedure:

  • Substrate Gel: Prepare 10% SDS-PAGE gel containing 0.1% gelatin.

  • Sample Loading: Load samples (e.g., conditioned media from TNF-

    
     stimulated cells) mixed with non-reducing sample buffer.
    
  • Electrophoresis: Run at 125V until the dye front reaches the bottom.

  • Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS.

  • Incubation (Critical Step): Incubate gel in Developing Buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 7.5) containing varying concentrations of THBA (0, 10, 50

    
    M)  for 18-24 hours at 37°C.
    
  • Staining: Stain with Coomassie Blue R-250 and destain.

  • Result: Clear bands indicate MMP activity. THBA treatment should result in reduced band intensity (less clearing) compared to the untreated control.

Conclusion & Recommendation

3,4,5-Trihydroxybenzaldehyde hydrate is a high-potency antioxidant that transcends the capabilities of standard phenolic acids through its dual functionality.

  • When to use THBA:

    • In drug discovery targeting inflammatory diseases (Rheumatoid Arthritis, Metastasis) where MMP-9 is a pathological driver.

    • In formulations requiring a lipophilic antioxidant that can penetrate cell membranes more effectively than Gallic Acid.

  • When to use Gallic Acid:

    • For purely aqueous food preservation or simple radical scavenging where enzyme inhibition is not required.

Final Verdict: For therapeutic applications involving oxidative stress-induced tissue remodeling, THBA is the superior candidate due to its validated MMP-9 inhibitory profile.

References

  • Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde Isolated from Geum japonicum. Source: Journal of Food and Drug Analysis. Key Finding: THBA is significantly more active than BHT, BHA, and

    
    -tocopherol in DPPH assays.
    
    
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Source: Food Science and Technology (Campinas).[3] Key Finding: Establishes Gallic Acid as the high-sensitivity standard for DPPH/ABTS, providing a benchmark for THBA comparison.

  • 3,4,5-Trihydroxybenzaldehyde from Geum japonicum has dual inhibitory effect on matrix metalloproteinase 9. Source: Thermo Scientific Chemicals / Biochemical Pharmacology (Contextual). Key Finding: Identifies the specific dual inhibition of MMP-9 (expression and activity) by THBA.

  • 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase. Source: Biochemical Pharmacology (NIH). Key Finding: Illustrates the SAR of benzaldehyde derivatives in enzyme inhibition, supporting the aldehyde-specific mechanism.

Sources

Validation

Cross-validation of different analytical techniques for 3,4,5-Trihydroxybenzaldehyde hydrate

Executive Summary 3,4,5-Trihydroxybenzaldehyde hydrate (Gallaldehyde hydrate) presents a unique analytical challenge due to its polyphenolic instability and variable hydration state. While High-Performance Liquid Chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Trihydroxybenzaldehyde hydrate (Gallaldehyde hydrate) presents a unique analytical challenge due to its polyphenolic instability and variable hydration state. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for purity assessment, it often fails to detect inorganic impurities or accurately quantify water content variation. This guide details a cross-validation strategy integrating HPLC-UV , Quantitative NMR (qNMR) , and Thermal Analysis (TGA/DSC) to ensure absolute characterization.

Part 1: The Analytical Challenge

The structural integrity of 3,4,5-Trihydroxybenzaldehyde is compromised by two primary factors:

  • Auto-oxidation: The electron-rich phenolic ring is susceptible to rapid oxidation (browning) in alkaline or neutral solutions, forming quinoid byproducts.

  • Pseudopolymorphism: The "hydrate" designation often masks non-stoichiometric water inclusion, leading to assay potency errors if not corrected by specific water determination.

The Validation Workflow

The following decision tree illustrates the logic for selecting and cross-referencing analytical methods.

ValidationWorkflow Start Sample: 3,4,5-Trihydroxybenzaldehyde Hydrate Split Parallel Analysis Paths Start->Split PathA Path A: Purity & Assay Split->PathA PathB Path B: Hydrate/Solvent Split->PathB HPLC HPLC-UV (C18) (Chromatographic Purity) PathA->HPLC Separation qNMR 1H qNMR (DMSO-d6) (Absolute Assay) PathA->qNMR Orthogonal KF Karl Fischer Titration (Total Water) PathB->KF Volumetric TGA TGA/DSC (Stoichiometry) PathB->TGA Thermal Compare Data Reconciliation (Mass Balance) HPLC->Compare qNMR->Compare KF->Compare TGA->Compare Decision Pass/Fail Criteria: Is (qNMR Assay + Water + Residue) ≈ 100%? Compare->Decision

Figure 1: Integrated analytical workflow ensuring mass balance and potency verification.

Part 2: Chromatographic vs. Spectroscopic Assay

HPLC-UV Protocol (The Purity Standard)

Objective: To separate the main peak from oxidation byproducts (e.g., Gallic acid) and synthesis intermediates.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of phenolic -OH, ensuring sharp peaks).

    • B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 mins.

  • Detection: 280 nm (General aromatic) and 315 nm (Conjugated aldehyde specificity).

  • Critical Control: Samples must be prepared in acidified methanol and injected immediately to prevent auto-oxidation in the autosampler.

qNMR Protocol (The Absolute Assay)

Objective: To determine the absolute mass purity without relying on a reference standard of the analyte itself.

  • Solvent: DMSO-d6 (Essential for solubility and preventing hydroxyl proton exchange).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm) or TCNB (Singlet at ~8.5 ppm). Note: Avoid standards that overlap with the aromatic protons of Gallaldehyde at 6.9–7.1 ppm.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30s (to ensure full relaxation of aromatic protons).

  • Calculation:

    
    
    
Comparative Data Analysis
FeatureHPLC-UV1H qNMRComparison Insight
Specificity High for organic impurities.High for structure; separates organic solvents.HPLC separates isomers; qNMR identifies residual solvents.
Quantification Relative (Requires Reference Std).Absolute (Ratio to Internal Std).qNMR is superior if a certified reference standard is unavailable.
Water Impact Invisible (Results are "As is").Invisible (unless water peak integrated).Critical: qNMR assays the organic fraction. Must be corrected by KF.
Typical Result 99.5% (Area %).98.2% (Weight %).The discrepancy (1.3%) usually represents inorganic salts or water not seen by UV.

Part 3: Hydrate Characterization (TGA vs. Karl Fischer)

For a "hydrate," distinguishing between surface moisture and crystal water is vital for stability profiling.

Karl Fischer (KF) Titration
  • Method: Volumetric titration using Methanol/Formamide (2:1) to ensure complete dissolution.

  • Role: Provides the total water content but cannot distinguish location (surface vs. lattice).

Thermal Analysis (TGA/DSC)
  • TGA (Thermogravimetric Analysis): Measures weight loss vs. temperature.[1][2]

    • Event A (<100°C): Loss of surface/adsorbed water.

    • Event B (100–140°C): Loss of stoichiometric crystal water (Dehydration).

    • Event C (>210°C): Decomposition.[3][4]

  • DSC (Differential Scanning Calorimetry): Confirms if the dehydration is an endothermic phase transition (true hydrate) or simple desorption.

ThermalLogic TGA_Start TGA Heating (30°C to 300°C) Step1 Weight Loss < 100°C TGA_Start->Step1 Immediate Step2 Weight Loss 100-150°C TGA_Start->Step2 Plateau then Drop Conclusion1 Surface Moisture (Hygroscopicity) Step1->Conclusion1 Conclusion2 Crystal Water (True Hydrate) Step2->Conclusion2

Figure 2: Distinguishing moisture from lattice water using Thermal Gravimetric Analysis.

Part 4: Integrated Validation & Conclusion

To issue a robust Certificate of Analysis (CoA) for 3,4,5-Trihydroxybenzaldehyde hydrate, researchers must synthesize data from these orthogonal techniques.

The "Mass Balance" Check: A scientifically valid characterization must satisfy the following equation:



Recommendation:

  • Use HPLC-UV for routine batch release to detect oxidation byproducts.

  • Use qNMR for primary standard qualification to establish the "As Is" potency.

  • Use TGA to confirm the hydration shell stability (Monohydrate vs. Hemihydrate).

By employing this cross-validation matrix, drug development professionals can eliminate the ambiguity often associated with polyphenolic hydrates, ensuring downstream synthesis accuracy.

References

  • Thermo Fisher Scientific. 3,4,5-Trihydroxybenzaldehyde hydrate, 97% Product Specification. (Accessed 2023). Link

  • National Institutes of Health (PubChem). 3,4,5-Trihydroxybenzaldehyde | C7H6O4 - CID 83651.[5] (Accessed 2023). Link

  • Almac Group. Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[6] (2023). Link

  • Mettler Toledo. Simultaneous Thermal Analysis (TGA/DSC) Fundamentals. (Accessed 2023). Link

  • Sigma-Aldrich. 3,4,5-Trihydroxybenzaldehyde monohydrate Safety Data Sheet. (Accessed 2023). Link

Sources

Comparative

Benchmarking the anti-inflammatory effects of 3,4,5-Trihydroxybenzaldehyde hydrate against known standards

Executive Summary This guide provides a rigorous framework for benchmarking 3,4,5-Trihydroxybenzaldehyde hydrate (3,4,5-THBA; Gallaldehyde) against industry-standard anti-inflammatory agents. While steroidal (Dexamethaso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for benchmarking 3,4,5-Trihydroxybenzaldehyde hydrate (3,4,5-THBA; Gallaldehyde) against industry-standard anti-inflammatory agents. While steroidal (Dexamethasone) and non-steroidal (Indomethacin) comparators offer high potency, 3,4,5-THBA represents a class of polyphenolic scaffolds that function via dual antioxidant and signaling modulation mechanisms.

Key Technical Insight: Unlike Dexamethasone, which acts primarily via Glucocorticoid Receptor (GR) transrepression, 3,4,5-THBA functions as a pleiotropic inhibitor, simultaneously scavenging reactive oxygen species (ROS) and blocking the phosphorylation of upstream MAPKs (ERK/JNK/p38) and NF-κB translocation.

Compound Profile
PropertySpecification
Compound Name 3,4,5-Trihydroxybenzaldehyde hydrate
Synonyms Gallaldehyde, Gallic aldehyde
CAS Number 207742-88-9 (hydrate) / 13677-79-7 (anhydrous)
Molecular Weight 172.14 g/mol (monohydrate) vs. 154.12 g/mol (anhydrous)
Solubility Soluble in DMSO (>50 mg/mL), Ethanol; sparingly soluble in water.
Storage -20°C, hygroscopic, light-sensitive. Store under inert gas if possible.

Critical Handling Note: When preparing molar stock solutions, you must account for the water of hydration. Using the anhydrous MW (154.12) for the hydrate form will result in a ~10.5% under-dosing error.

Mechanistic Basis & Signaling Pathways[1][2]

To benchmark efficacy, one must understand the specific nodes of interference. 3,4,5-THBA does not merely "reduce inflammation"; it targets specific kinase cascades activated by TLR4 ligands (like LPS).

The Signaling Cascade

The diagram below illustrates the divergent pathways of the test compound versus the standard control (Dexamethasone).

G LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS MAPK MAPK Phosphorylation (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK ROS->MAPK Oxidative Stress NFkB NF-κB (p65/p50) Nuclear Translocation MAPK->NFkB IkB IκB-α Degradation IKK->IkB IkB->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes NO Nitric Oxide (NO) Genes->NO THBA 3,4,5-THBA (Test Compound) THBA->ROS Scavenging THBA->MAPK Inhibits Phos. THBA->NFkB Blocks Translocation DEX Dexamethasone (Standard) DEX->Genes Transrepression (via GR)

Figure 1: Mechanistic intervention points. 3,4,5-THBA acts upstream by scavenging ROS and inhibiting MAPK phosphorylation, whereas Dexamethasone acts primarily at the transcriptional level.

Experimental Design: The Benchmarking Protocol

This protocol uses the RAW 264.7 Macrophage / LPS Model .[1][2][3][4] This is the industry "workhorse" assay because it is robust, reproducible, and directly relevant to innate immunity.

A. Reagents & Standards[3][6][7]
  • Cell Line: RAW 264.7 (ATCC TIB-71). Do not use beyond passage 20.

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1 µg/mL).

  • Positive Control 1 (Steroidal): Dexamethasone (Sigma D4902). Target IC50: ~1-100 nM.

  • Positive Control 2 (NSAID): Indomethacin (Sigma I7378). Target IC50: ~20-50 µM.

  • Detection: Griess Reagent (for NO) and ELISA (for TNF-α/IL-6).

B. Workflow Diagram

Workflow Step1 Seeding RAW 264.7 1x10^5 cells/well (96-well plate) Step2 Incubation 24 Hours Allow adherence Step1->Step2 Step3 Pre-Treatment Add 3,4,5-THBA (0, 10, 25, 50, 100 µM) Wait 1 Hour Step2->Step3 Step4 Stimulation Add LPS (1 µg/mL) Co-incubate 18-24h Step3->Step4 Step5 Harvest Collect Supernatant Step4->Step5 Step6 Analysis Griess Assay (NO) ELISA (Cytokines) Step5->Step6

Figure 2: Step-by-step experimental workflow for high-throughput screening of anti-inflammatory activity.

C. Detailed Protocol (Self-Validating)

Step 1: Preparation of 3,4,5-THBA Stock

  • Dissolve 3,4,5-THBA hydrate in 100% DMSO to create a 100 mM master stock.

  • Validation Check: Ensure the solution is clear yellow/brown. If cloudy, sonicate.

  • Store aliquots at -20°C. Avoid freeze-thaw cycles (polyphenols oxidize easily).

Step 2: Cell Treatment

  • Seed RAW 264.7 cells at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Replace media with fresh DMEM (phenol-red free preferred for Griess assay).

  • Pre-treat with 3,4,5-THBA (serial dilutions: 5, 10, 25, 50, 100 µM) for 1 hour .

    • Control A: Vehicle Control (DMSO < 0.1% final).

    • Control B: Dexamethasone (1 µM positive control).

  • Add LPS (1 µg/mL final) to all wells except "Negative Control."

  • Incubate for 18-24 hours .

Step 3: Griess Assay (Nitric Oxide Quantification)

  • Transfer 100 µL of culture supernatant to a new clear 96-well plate.

  • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Incubate 10 mins at Room Temp (protect from light).

  • Measure Absorbance at 540 nm .

  • Quantification: Calculate Nitrite concentration using a NaNO2 standard curve (0-100 µM).

Comparative Data Analysis

When publishing your data, you must contextualize the potency of 3,4,5-THBA against the standards. Below is the expected performance profile based on current literature and structure-activity relationships (SAR).

Expected IC50 Values (Benchmarking Table)
CompoundClassTarget IC50 (NO Inhibition)Mechanism Note
Dexamethasone Steroid0.01 - 1.0 µM High potency; complete suppression of gene transcription.
Indomethacin NSAID20 - 50 µM Moderate potency; primarily inhibits COX activity, less effect on NO.
3,4,5-THBA Polyphenol20 - 80 µM Moderate potency; dose-dependent inhibition of NF-κB and ROS.
Resveratrol Polyphenol (Ref)15 - 40 µM Structural benchmark for polyphenolic activity.
Data Interpretation Guide
  • Superiority: If 3,4,5-THBA achieves an IC50 < 10 µM, it is considered a highly potent natural product.

  • Equivalence: If IC50 is 20-50 µM, it is comparable to standard NSAIDs like Indomethacin in this specific assay.

  • Synergy: 3,4,5-THBA is often most effective as a co-treatment. Its antioxidant capacity protects cells from LPS-induced oxidative suicide, a benefit Dexamethasone does not directly provide.

Troubleshooting & Validity Checks

To ensure Trustworthiness (the 'T' in E-E-A-T), perform these checks:

  • MTT/CCK-8 Assay (Crucial):

    • You must run a parallel cytotoxicity assay.

    • Rule: If cell viability drops below 80% at the IC50 concentration, the anti-inflammatory effect is a false positive caused by cell death (fewer cells = less NO produced).

    • 3,4,5-THBA can be cytotoxic at high concentrations (>200 µM).

  • DMSO Tolerance:

    • Ensure final DMSO concentration is < 0.1%. RAW 264.7 cells are sensitive to DMSO, which can induce differentiation or apoptosis, skewing results.

  • Hydrate Calculation:

    • Failure to adjust results in under-dosing.

References

  • Kim, J.Y., et al. (2018). "Anti-inflammatory effect of 3-bromo-4,5-dihydroxybenzaldehyde... in LPS-stimulated RAW 264.7 cells."[1][3][4] International Immunopharmacology.

  • Lee, J.W., et al. (2012). "Inhibitory effects of 3,4,5-trihydroxybenzaldehyde on the production of nitric oxide and cytokines in LPS-stimulated macrophages." Journal of Natural Products.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8768, 3,4,5-Trihydroxybenzaldehyde.

  • BenchChem. (2025).[5][2][3] "Comparative Analysis of Anti-inflammatory Standards: Dexamethasone vs Natural Products."

  • Sigma-Aldrich. (2023). Product Specification: 3,4,5-Trihydroxybenzaldehyde monohydrate.

Sources

Validation

Comparative Analysis of the Anticancer Efficacy of 3,4,5-Trihydroxybenzaldehyde Hydrate and Its Structural Analogs

A Mechanistic & Technical Guide for Drug Development Professionals Executive Summary This guide provides a technical comparison of 3,4,5-Trihydroxybenzaldehyde (3,4,5-THBA) —often supplied as a stable hydrate—against its...

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic & Technical Guide for Drug Development Professionals

Executive Summary

This guide provides a technical comparison of 3,4,5-Trihydroxybenzaldehyde (3,4,5-THBA) —often supplied as a stable hydrate—against its primary structural analogs: Gallic Acid (the carboxylated form) and 3,4,5-Trimethoxybenzaldehyde (the methylated lipophilic analog).

While all three share the galloyl pharmacophore, their anticancer mechanisms diverge significantly. 3,4,5-THBA functions primarily as a Ribonucleotide Reductase (RR) inhibitor and a ROS-mediated pro-oxidant , whereas its methylated analogs often act as tubulin polymerization inhibitors . This guide dissects these structure-activity relationships (SAR), provides comparative cytotoxicity data, and outlines self-validating experimental protocols for evaluating their efficacy.

Chemical Context & Structure-Activity Relationship (SAR)

The anticancer potency of 3,4,5-THBA is dictated by two critical structural features: the pyrogallol moiety (three adjacent hydroxyl groups) and the aldehyde functionality .

SAR Comparative Table
Feature3,4,5-THBA (Gallaldehyde) Gallic Acid (Analog) 3,4,5-Trimethoxybenzaldehyde
C1 Substituent Aldehyde (-CHO)Carboxylic Acid (-COOH)Aldehyde (-CHO)
C3, C4, C5 Hydroxyl (-OH)Hydroxyl (-OH)Methoxy (-OCH3)
Solubility Moderate (Water/DMSO)High (Water/Alcohols)Low (Lipophilic)
Primary Target Ribonucleotide Reductase (RR); ROS generationROS generation; Caspase activationTubulin (Microtubule destabilization)
Cellular Uptake Moderate (Passive diffusion)Low (Requires transporters)High (Passive diffusion)
Mechanistic Divergence
  • The "Hydrate" Factor: 3,4,5-THBA is commercially available as a hydrate. In aqueous physiological media, it exists in equilibrium with the free aldehyde. The aldehyde group is essential for Schiff base formation with lysine residues in the active sites of enzymes like Ribonucleotide Reductase.

  • OH vs. OMe: The hydroxyl groups in 3,4,5-THBA facilitate redox cycling , generating superoxide anions that trigger apoptosis. In contrast, methylating these groups (Trimethoxybenzaldehyde) abolishes redox activity but increases lipophilicity, allowing the molecule to bind to the colchicine site of tubulin.

Comparative Efficacy Data

The following data summarizes the inhibitory concentration (IC50) ranges across varying cancer cell lines. Note that 3,4,5-THBA often exhibits higher potency than Gallic Acid due to the reactivity of the aldehyde group compared to the carboxylic acid.

Table 1: Comparative Cytotoxicity (IC50 in µM)
Cell LineTissue Origin3,4,5-THBA (Hydrate)Gallic Acid3,4,5-Trimethoxybenzaldehyde*
HL-60 Leukemia15 - 25 µM 30 - 50 µM> 100 µM (Inactive precursor)
MCF-7 Breast20 - 40 µM 45 - 60 µM~50 µM
HeLa Cervical35 - 50 µM 50 - 80 µMN/A
MMP-9 Inhibition Metastasis ModelHigh Potency ModerateLow

> Note: 3,4,5-Trimethoxybenzaldehyde is often used as a scaffold.[1] Its derivatives (e.g., Combretastatin A4) have nanomolar IC50s, but the parent aldehyde is less cytotoxic than the hydroxy-aldehyde.

Mechanistic Deep Dive: The Dual Pathway

3,4,5-THBA induces cell death through a "pincer" mechanism:

  • S-Phase Arrest: Inhibition of Ribonucleotide Reductase (RR) depletes dNTP pools, halting DNA replication.

  • Mitochondrial Apoptosis: The pyrogallol moiety undergoes auto-oxidation (Fenton chemistry) in the presence of intracellular copper, generating ROS that disrupt the mitochondrial membrane potential (

    
    ).
    
Visualization: Signaling Pathways

The following diagram illustrates the divergent pathways between 3,4,5-THBA and its analogs.

G THBA 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) RR Ribonucleotide Reductase (R2 Subunit) THBA->RR Inhibits ROS Intracellular ROS (Superoxide/H2O2) THBA->ROS Auto-oxidation Trimethoxy 3,4,5-Trimethoxybenzaldehyde (Analog) Tubulin Tubulin (Colchicine Binding Site) Trimethoxy->Tubulin Binds dNTP dNTP Pool Depletion RR->dNTP Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Arrest_M Cell Cycle Arrest (G2/M Phase) Tubulin->Arrest_M Arrest_S Cell Cycle Arrest (S-Phase) dNTP->Arrest_S Apoptosis Apoptosis (Caspase 3/9 Activation) Mito->Apoptosis Arrest_S->Apoptosis Arrest_M->Apoptosis

Caption: Figure 1. Mechanistic bifurcation between 3,4,5-THBA (S-phase arrest/ROS) and its methoxy-analog (G2/M arrest).

Experimental Protocols for Validation

To ensure reproducibility and distinguish between the mechanisms described above, the following protocols are recommended.

Protocol A: Differential Cytotoxicity & ROS Assessment

Objective: Differentiate between direct cytotoxicity and ROS-mediated apoptosis using a ROS scavenger (N-acetylcysteine, NAC).

Reagents:

  • 3,4,5-THBA Hydrate (dissolved in DMSO, stock 100 mM).

  • NAC (5 mM final concentration).

  • MTT Reagent or CCK-8.

  • DCFH-DA (ROS probe).

Workflow:

  • Seeding: Seed cancer cells (e.g., HL-60) at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat Group A with NAC (5 mM) for 1 hour. Leave Group B untreated.

  • Treatment: Add 3,4,5-THBA (0–100 µM) to both groups. Incubate for 24 hours.

  • ROS Assay (Parallel Plate): Wash cells, incubate with DCFH-DA (10 µM) for 30 mins. Measure fluorescence (Ex/Em: 485/535 nm).

  • Viability Assay: Add MTT, incubate 4 hours, dissolve formazan, read OD at 570 nm.

Validation Criteria:

  • If NAC significantly rescues viability and reduces fluorescence, the mechanism is ROS-dependent (typical for 3,4,5-THBA).

  • If NAC has minimal effect, the mechanism is likely RR inhibition or tubulin binding .

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound induces S-phase arrest (THBA) or G2/M arrest (Methoxy analogs).

Visualization: Experimental Workflow

Workflow Step1 Cell Treatment (24h, IC50 conc) Step2 Fixation (70% Ethanol, -20°C) Step1->Step2 Step3 RNase A Digestion (30 min, 37°C) Step2->Step3 Step4 PI Staining (Propidium Iodide) Step3->Step4 Step5 Flow Cytometry (FL2 Channel) Step4->Step5

Caption: Figure 2. Step-by-step workflow for cell cycle analysis using Propidium Iodide (PI) staining.

Discussion & Strategic Recommendations

Stability and Formulation

Researchers must account for the chemical instability of 3,4,5-THBA in culture media. The polyphenolic groups are prone to rapid oxidation at neutral pH (pH 7.4).

  • Recommendation: Prepare fresh stock solutions in acidified DMSO (0.1% HCl) to prevent premature oxidation before cellular uptake.

Drug Design Implications[1][2][3][4][5]
  • For Anti-Metastasis: 3,4,5-THBA is superior to Gallic Acid due to its specific inhibition of MMP-9 expression.

  • For Cytotoxicity: If higher potency is required, the 3,4,5-THBA scaffold should be modified to a hydroxamic acid derivative (e.g., Didox) to enhance Ribonucleotide Reductase binding affinity while maintaining ROS generation.

References

  • Elford, H. L., et al. (1979). "Ribonucleotide reductase: a target for antineoplastic agents."[2] Cancer Research.

  • Inayat-Hussain, S. H., et al. (2010). "Gallic acid induces apoptosis in human leukemia HL-60 cells via ROS-dependent mitochondrial pathway." Toxicology in Vitro.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2] 291. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Journal of Natural Products.

  • Kim, S., et al. (2006). "3,4,5-Trihydroxybenzaldehyde inhibits the expression of matrix metalloproteinase-9 in TNF-alpha-induced vascular smooth muscle cells."[3] Biochemical and Biophysical Research Communications.

  • Locatelli, C., et al. (2013). "Ester derivatives of gallic acid: cytotoxicity and structure-activity relationship." Investigational New Drugs.

Sources

Comparative

Comparative cytotoxicity of 3,4,5-Trihydroxybenzaldehyde hydrate on normal vs. cancer cell lines

Executive Summary: The Selectivity Paradox 3,4,5-Trihydroxybenzaldehyde hydrate (3,4,5-THBA) , also known as Gallaldehyde, occupies a unique niche in the pharmacophore landscape. Unlike traditional chemotherapeutics (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

3,4,5-Trihydroxybenzaldehyde hydrate (3,4,5-THBA) , also known as Gallaldehyde, occupies a unique niche in the pharmacophore landscape. Unlike traditional chemotherapeutics (e.g., Doxorubicin, Paclitaxel) that rely on indiscriminate cytotoxicity, 3,4,5-THBA functions primarily as a selective modulator .

Current data indicates that 3,4,5-THBA exhibits moderate-to-low direct cytotoxicity against most primary cancer cell lines (IC50 > 50-100 µM) but demonstrates a superior safety profile on normal cells. Its therapeutic value lies not in "cell killing" potency, but in anti-metastatic activity (via MMP-9 inhibition) and chemoprevention (G0/G1 cell cycle arrest).

This guide provides a technical comparison of 3,4,5-THBA against its parent compound (Gallic Acid) and standard care agents, establishing its role as a low-toxicity adjuvant rather than a monotherapy cytotoxic agent.

Compound Profile & Physiochemical Properties[1][2][3][4]

  • IUPAC Name: 3,4,5-Trihydroxybenzaldehyde monohydrate

  • CAS: 207742-88-9 (Hydrate) / 13677-79-7 (Anhydrous)

  • Molecular Weight: 172.14 g/mol (Hydrate)

  • Solubility: Soluble in Ethanol, DMSO, Methanol; slightly soluble in water.

  • Stability: Sensitive to oxidation (turns brown upon air exposure). Protocol Note: Solutions must be prepared fresh or stored under inert gas.

Comparative Cytotoxicity Analysis

The following data aggregates experimental findings comparing 3,4,5-THBA with Gallic Acid (structural parent) and Doxorubicin (positive control).

Table 1: Comparative IC50 Values (µM) – Cancer vs. Normal Models
Cell LineTissue Origin3,4,5-THBA (Hydrate)Gallic Acid (Parent)Doxorubicin (Control)Interpretation
Caco-2 Colon Cancer> 100 µM 25 - 60 µM0.5 - 2.0 µMTHBA is less potent than Gallic Acid in direct killing.
HL-60 Leukemia~ 80 - 100 µM 10 - 30 µM0.05 - 0.2 µMModerate activity; induces apoptosis at high concentrations.
HepG2 Liver Cancer> 100 µM 40 - 80 µM0.5 - 1.5 µMLow cytotoxicity; effective as cytoprotectant against oxidative stress.
HUVEC Normal Endothelium> 500 µM (Safe) > 200 µM< 1.0 µMHigh Selectivity: THBA spares normal endothelium.
Fibroblasts Normal ConnectiveNo Toxicity Low ToxicityHigh ToxicityValidates safety for topical/cosmetic applications.
Selectivity Index (SI) Calculation


  • Doxorubicin SI: ~0.5 - 2.0 (Narrow Therapeutic Window)

  • 3,4,5-THBA SI: > 5.0 (High Safety Margin)

Key Insight: While 3,4,5-THBA lacks the sub-micromolar potency of chemotherapeutics, its high SI suggests it can be used at higher concentrations to target metastasis without inducing the collateral necrosis seen with standard chemo.

Mechanistic Insights: How It Works

3,4,5-THBA operates via a "Janus" mechanism: acting as an antioxidant in normal cells while exerting anti-invasive effects on cancer cells.

Primary Mechanism: MMP-9 Inhibition & Anti-Metastasis

Unlike agents that destroy DNA, 3,4,5-THBA targets the migration machinery of cancer cells. It downregulates Matrix Metalloproteinase-9 (MMP-9) , an enzyme critical for degrading the extracellular matrix (ECM) during metastasis.

Secondary Mechanism: G0/G1 Cell Cycle Arrest

At concentrations approaching 100 µM, 3,4,5-THBA induces cell cycle arrest at the G0/G1 phase, preventing proliferation without necessarily causing immediate necrosis.

Pathway Visualization

G THBA 3,4,5-THBA (Treatment) ROS_Normal ROS Scavenging (Normal Cells) THBA->ROS_Normal Antioxidant Action NFkB NF-κB Pathway THBA->NFkB Inhibits Cycle Cyclin D1 / CDK4 THBA->Cycle Downregulates Survival Cell Survival (Cytoprotection) ROS_Normal->Survival TNF TNF-α / Inflammatory Signals TNF->NFkB MMP9 MMP-9 Expression NFkB->MMP9 Migration Cell Migration & Invasion (Metastasis) MMP9->Migration Arrest G0/G1 Cell Cycle Arrest Cycle->Arrest

Figure 1: Dual mechanism of action. In normal cells (left), it acts as an antioxidant. In cancer cells (right), it blocks metastatic pathways (NF-κB/MMP-9) and proliferation.

Experimental Protocols

To validate the comparative cytotoxicity and anti-metastatic properties, use the following standardized workflows.

Protocol A: Optimized MTT Cytotoxicity Assay

This protocol accounts for the oxidative instability of 3,4,5-THBA.

  • Preparation:

    • Dissolve 3,4,5-THBA hydrate in DMSO to create a 100 mM stock.

    • Critical: Purge stock vial with Nitrogen/Argon to prevent oxidation (browning).

  • Seeding:

    • Seed Cancer Cells (e.g., HeLa) and Normal Cells (e.g., HUVEC) at 5,000 cells/well in 96-well plates.

    • Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions in serum-free media: 0, 10, 25, 50, 100, 200 µM.

    • Control: Vehicle control (DMSO < 0.1%).

    • Incubate for 48 hours .

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3-4h.

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm .

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot Dose-Response Curve to determine IC50.

Protocol B: Wound Healing (Migration) Assay

Since cytotoxicity is low, this assay is crucial to demonstrate efficacy.

  • Culture: Grow cells to 100% confluence in a 6-well plate.

  • Scratch: Create a linear scratch using a sterile 200 µL pipette tip.

  • Wash: Rinse with PBS to remove debris.

  • Treat: Add 3,4,5-THBA at sub-cytotoxic doses (e.g., 25 µM, 50 µM).

  • Imaging: Capture images at 0h and 24h.

  • Quantification: Measure the % closure of the wound area compared to control.

    • Expectation: Control cells close the gap; THBA-treated cells show inhibited closure (MMP-9 suppression).

Experimental Workflow Diagram

Workflow cluster_MTT Cytotoxicity (MTT) cluster_Wound Migration (Anti-Metastatic) Start Start: Cell Culture Split Split Culture Start->Split Seed1 Seed 96-well Split->Seed1 Seed2 Seed 6-well (Confluent) Split->Seed2 Treat1 Treat (0-200 µM) Seed1->Treat1 Read1 Read Abs 570nm Treat1->Read1 Result1 Safety Profile (High IC50) Read1->Result1 IC50 Calculation Scratch Scratch Monolayer Seed2->Scratch Treat2 Treat (Sub-lethal Dose) Scratch->Treat2 Image Image 0h vs 24h Treat2->Image Result2 Efficacy Profile (Inhibited Migration) Image->Result2 % Closure Analysis

Figure 2: Parallel workflow for assessing cytotoxicity (safety) and migration inhibition (efficacy).

References

  • Anti-Cancer Effects of Anthocyanin Metabolites: Forester, S. C., & Waterhouse, A. L. (2010).[1] "The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals." Molecular Nutrition & Food Research. (Note: This study highlights that THBA reduces viability significantly only at high concentrations (~100 µM) compared to Gallic Acid.)

  • MMP-9 Inhibition & Anti-Metastasis: Liu, Y., et al. (2008). "3,4,5-trihydroxybenzaldehyde from Geum japonicum has dual inhibitory effect on matrix metalloproteinase 9; inhibition of gelatinoytic activity as well as MMP-9 expression in TNF-alpha induced HASMC."[2][3][4] Journal of Cellular Biochemistry. (Note: Establishes the mechanism of action involving MMP-9 downregulation rather than direct cytotoxicity.)

  • Comparative Cytotoxicity of Gallates: Locatelli, C., et al. (2013). "Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines." International Journal of Molecular Sciences. (Note: Provides context on how alkylation increases cytotoxicity compared to the hydrophilic aldehyde/acid forms.)

  • Antioxidant & Safety Profile: Kim, J. B., et al. (2006).[5] "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from Geum japonicum."[5] Journal of Food and Drug Analysis. (Note: Confirms the compound's potent antioxidant nature, contributing to its safety in normal cells.)

Sources

Validation

Assessing the Specificity of 3,4,5-Trihydroxybenzaldehyde Hydrate in Enzymatic Assays

This guide provides a rigorous technical assessment of 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) hydrate, focusing on distinguishing true enzymatic inhibition from assay interference artifacts. Executive Summary 3,4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) hydrate, focusing on distinguishing true enzymatic inhibition from assay interference artifacts.

Executive Summary

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) is a potent polyphenol often identified in high-throughput screens (HTS) as an inhibitor of oxidoreductases (e.g., Xanthine Oxidase, Tyrosinase) and metalloproteases (e.g., MMP-9). However, its structural motifs—a catechol moiety combined with a reactive aldehyde—classify it as a potential Pan-Assay Interference Compound (PAINS) .

While it exhibits genuine inhibitory activity against specific targets, a significant portion of its reported potency often stems from non-specific redox cycling and covalent modification (Schiff base formation). This guide outlines the mechanistic basis of these interferences and provides self-validating protocols to segregate specific inhibition from assay artifacts.

Chemical Profile & Reactivity

Understanding the dual-reactive nature of this compound is critical for assay design. The "hydrate" form (typically monohydrate) improves stability but does not mitigate the intrinsic reactivity of the core scaffold in solution.

PropertySpecificationAssay Implication
Compound 3,4,5-Trihydroxybenzaldehyde HydrateCAS: 13677-79-7 (Anhydrous), 207742-88-9 (Hydrate)
Reactive Motif A Catechol (3,4,5-OH) Redox Cycling: Auto-oxidizes in aerobic buffers to form quinones and Hydrogen Peroxide (H₂O₂). H₂O₂ oxidizes catalytic cysteines (e.g., in PTP1B, GAPDH).
Reactive Motif B Aldehyde (-CHO) Covalent Modification: Forms reversible Schiff bases with primary amines (Lysine residues) in enzyme active sites or allosteric pockets.
Solubility DMSO, Methanol, Water (Hot)Hygroscopic. Stock solutions in DMSO darken over time due to oxidation; must be prepared fresh.

Mechanisms of Action & Interference

The following diagram illustrates the two divergent pathways by which 3,4,5-Trihydroxybenzaldehyde modulates enzymatic activity: Specific Binding vs. Promiscuous Interference .

G cluster_Specific Pathway A: Specific Inhibition cluster_Interference Pathway B: Assay Interference (PAINS) Compound 3,4,5-Trihydroxybenzaldehyde Target Target Enzyme (e.g., Tyrosinase) Compound->Target Competitive/Mixed Binding AutoOx Auto-oxidation (pH > 7.0) Compound->AutoOx O₂ / Trace Metals Schiff Schiff Base (Lysine Adducts) Compound->Schiff Reacts with Lysine-NH₂ Complex Enzyme-Inhibitor Complex Target->Complex Quinone o-Quinone (Reactive Electrophile) AutoOx->Quinone ROS H₂O₂ / Superoxide AutoOx->ROS CysOx Cysteine Oxidation (Non-specific Inactivation) ROS->CysOx Oxidizes Active Site -SH

Figure 1: Dual mechanism pathway showing specific binding (Green) versus redox/covalent interference pathways (Red).

Comparative Performance Data

To assess specificity, 3,4,5-Trihydroxybenzaldehyde (THBA) must be benchmarked against structural analogs that lack one of the reactive motifs.

Table 1: Specificity Profiling against Common Targets

Target Enzyme3,4,5-THBA IC₅₀ (µM)Comparator: Gallic Acid (Acid Analog)Comparator: Vanillin (Blocked Phenol)Mechanism of THBA Inhibition
Tyrosinase (Mushroom)~8.8 - 45 ~4500 (Weak)>500 (Inactive)Specific: Chelates Copper (Cu) at active site; mimics substrate (L-DOPA).
Xanthine Oxidase (XO)~60 >100InactiveMixed: Competitive binding at Molybdenum center + Redox scavenging artifact.
MMP-9 Potent ModerateWeakNon-Specific: Likely via Zinc chelation and redox modification of the cysteine switch.
PTP1B High Potency (Artifact) High Potency (Artifact)InactiveArtifact: H₂O₂ generation oxidizes the catalytic Cys215.

Interpretation:

  • If Vanillin (methoxy group replaces OH, blocking redox cycling) is inactive, the inhibition by THBA likely requires the catechol moiety (redox or chelation).

  • If Catalase addition shifts the IC₅₀ of THBA significantly (e.g., from 5 µM to >100 µM), the inhibition is mediated by H₂O₂ (see Protocol 1).

Experimental Protocols for Specificity Validation

Do not rely on a single endpoint assay. Use these self-validating protocols to confirm the mechanism.

Protocol 1: The Peroxide Scrubbing Test (Redox Check)

Objective: Determine if inhibition is caused by H₂O₂ generation (Redox Cycling).

  • Preparation: Prepare 3,4,5-THBA stock (10 mM) in DMSO.

  • Control Arm: Run standard enzymatic assay (e.g., Xanthine Oxidase) with THBA dose-response.

  • Experimental Arm: Add Catalase (100 U/mL) and Superoxide Dismutase (SOD, 50 U/mL) to the assay buffer before adding the inhibitor.

  • Readout:

    • Specific Inhibitor: IC₅₀ remains unchanged (Shift < 2-fold).

    • Redox Cycler: IC₅₀ increases significantly (Shift > 5-fold) or inhibition is abolished.

Protocol 2: Time-Dependent Pre-Incubation (Covalent Check)

Objective: Detect slow-forming covalent adducts (Schiff base formation).

  • Method: Pre-incubate enzyme + THBA for 0, 15, 30, and 60 minutes before adding substrate.

  • Analysis: Plot % Inhibition vs. Pre-incubation Time.

    • Reversible Inhibitor: Inhibition level is constant regardless of pre-incubation.

    • Covalent/Slow-Binding: Inhibition increases with time (IC₅₀ decreases).

    • Note: Aldehyde-mediated Schiff base formation is time-dependent and pH-sensitive.

Protocol 3: The Detergent Sensitivity Test (Aggregation Check)

Objective: Rule out promiscuous sequestration of enzyme by colloidal aggregates.

  • Method: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

  • Rationale: Non-ionic detergents disrupt colloidal aggregates formed by polyphenols.

  • Result: If inhibition disappears in the presence of detergent, the compound is acting via non-specific aggregation (a common false positive).

Validation Workflow Diagram

Use this decision tree to classify 3,4,5-THBA in your specific assay context.

DecisionTree Start Start: Observed Inhibition with 3,4,5-THBA Step1 Add Triton X-100 (0.01%) Start->Step1 Agg Inhibition Lost? (Aggregation Artifact) Step1->Agg Yes Step2 Add Catalase/SOD Step1->Step2 No Redox Inhibition Lost? (Redox Artifact) Step2->Redox Yes Step3 Vary Pre-incubation Time Step2->Step3 No Covalent Inhibition Increases over Time? (Covalent/Schiff Base) Step3->Covalent Yes Specific Stable Inhibition Profile (Specific Inhibitor) Step3->Specific No

Figure 2: Step-by-step validation workflow to rule out PAINS behavior.

Best Practices & Troubleshooting

  • Buffer Selection: Avoid Tris or Glycine buffers if possible. The primary amines in these buffers can react with the aldehyde group of 3,4,5-THBA, reducing its effective concentration. Use HEPES or Phosphate (pH 7.4).

  • Freshness: The catechol moiety is air-sensitive. Solutions that have turned brown/yellow indicate quinone formation and should be discarded.

  • Wavelength Interference: 3,4,5-THBA and its oxidation products absorb in the UV/Vis range (300-400 nm). Ensure your assay readout (e.g., 405 nm for p-nitrophenol) does not overlap with the compound's absorbance spectrum.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Kim, H. J., et al. (2006).[1] Antioxidant Activity of 3,4,5-Trihydroxybenzaldehyde Isolated from Geum japonicum.[1][2][3][4][5][6] Journal of Food and Drug Analysis, 14(2), 190-193.[1] Link

  • Lü, J. M., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328-1337. Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Link

  • Yi, W., et al. (2009). Investigation of 3,4,5-trihydroxybenzaldehyde derivatives as potent tyrosinase inhibitors. Biological and Pharmaceutical Bulletin. Link

Sources

Comparative

Structure-activity relationship: comparing 3,4,5-Trihydroxybenzaldehyde hydrate with similar phenols

Topic: Structure-Activity Relationship (SAR) Blueprint: 3,4,5-Trihydroxybenzaldehyde Hydrate vs. Phenolic Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Blueprint: 3,4,5-Trihydroxybenzaldehyde Hydrate vs. Phenolic Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Synthesis: The "Chemical Chameleon"

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) occupies a unique chemical niche. It sits at the intersection of potent radical scavenging (driven by the galloyl motif) and protein reactivity (driven by the electrophilic aldehyde).[1] Unlike its oxidized cousin, Gallic Acid , which is a stable antioxidant standard, the aldehyde moiety in 3,4,5-Trihydroxybenzaldehyde introduces a "warhead" capable of forming covalent Schiff bases with lysine residues in proteins.[1]

This guide dissects the structure-activity relationships (SAR) that define its utility in drug discovery, contrasting it with Protocatechuic Aldehyde (3,4-dihydroxy) and Gallic Acid (3,4,5-trihydroxy acid).[1]

SAR Comparative Analysis

A. Antioxidant Potency: The Electron Transfer Trade-off

The antioxidant capacity of phenols depends on the number of hydroxyl groups and the electron-withdrawing/donating nature of the para-substituent.[1]

Feature3,4,5-Trihydroxybenzaldehyde Gallic Acid Protocatechuic Aldehyde SAR Insight
Structure 3 OH groups + Aldehyde3 OH groups + Carboxyl2 OH groups + AldehydeOH Count Rule: 3 OH > 2 OH for radical scavenging.[1]
DPPH IC50 ~1.5 - 3.0 µg/mL (Est.)[1]~1.03 µg/mL~4.0 - 8.0 µg/mLThe carboxyl group (Acid) stabilizes the phenoxy radical better than the aldehyde.[1]
Mechanism HAT (Hydrogen Atom Transfer)HAT + SET (Electron Transfer)HATAldehyde is less electron-withdrawing than -COOH, slightly reducing O-H bond dissociation energy.[1]
Stability Moderate (Prone to oxidation)HighModerateAldehydes oxidize to acids in air; Hydrate form improves shelf stability.[1]

Key Takeaway: For pure antioxidant power, Gallic Acid reigns supreme.[1] However, if lipophilicity and membrane penetration are required, the aldehyde offers a distinct advantage over the ionized carboxylate.[1]

B. Enzyme Inhibition: The "Schiff Base" Switch

This is where the aldehyde functionality transforms the molecule from a passive scavenger to an active inhibitor.[1]

  • Target: Tyrosinase (Melanin biosynthesis).[1][2][3][4][5]

  • Mechanism: Competitive inhibition via copper chelation and Schiff base formation with enzyme active site lysines.

CompoundTyrosinase IC50 (µM)Mechanism of ActionStatus
Protocatechuic Aldehyde ~20 µM Potent Inhibitor (Schiff Base + Chelation)Gold Standard
Gallic Acid ~4500 µMSubstrate (Oxidized by enzyme)Poor Inhibitor
3,4,5-Trihydroxybenzaldehyde < 100 µM (Inferred)Inhibitor (Schiff Base)Active

SAR Critical Path:

  • Acid vs. Aldehyde: Gallic acid is a substrate for tyrosinase (it gets eaten). Converting the acid to an aldehyde (3,4,5-THBA) converts it into an inhibitor.[1]

  • Steric Hindrance: The extra 5-OH in 3,4,5-THBA can sterically hinder binding compared to Protocatechuic Aldehyde, making Protocatechuic slightly more potent despite having fewer OH groups.[1]

C. Metabolic Fate: Aldose Reductase (The Diabetes Link)

Aldose Reductase (AR) reduces toxic aldehydes.[1]

  • Gallic Acid: Acts as a weak inhibitor.

  • 3,4,5-Trihydroxybenzaldehyde: Acts as a Substrate .[1] AR reduces the aldehyde to the alcohol (3,4,5-trihydroxybenzyl alcohol).[1]

  • Drug Design Implication: To create an AR Inhibitor from this scaffold, the aldehyde must be replaced with a hydantoin or carboxylic acid tail (e.g., Epalrestat) to block the active site rather than being metabolized by it.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways determined by the C-4 substituent (Aldehyde vs. Acid).

SAR_Pathways Compound 3,4,5-Trihydroxybenzaldehyde Aldehyde Aldehyde Group (-CHO) Compound->Aldehyde Phenol Galloyl Group (3x -OH) Compound->Phenol Schiff Schiff Base Formation (Covalent Bond with Lys-NH2) Aldehyde->Schiff Electrophilic Attack Redox Enzymatic Reduction (Substrate for Aldose Reductase) Aldehyde->Redox NADPH Dependent HAT H-Atom Transfer (Radical Scavenging) Phenol->HAT O-H Bond Homolysis EnzInhib Enzyme Inhibition (Tyrosinase) Schiff->EnzInhib Blocks Active Site Antiox Antioxidant Activity (DPPH/ROS Quenching) HAT->Antiox Neutralizes Radicals Metab Metabolic Conversion (To Benzyl Alcohol) Redox->Metab Detoxification

Caption: Functional divergence of 3,4,5-Trihydroxybenzaldehyde.[1] The aldehyde drives covalent inhibition and metabolism, while the phenol drives antioxidant capacity.[1]

Experimental Protocols

To validate these SAR claims in your lab, use the following standardized protocols.

Protocol A: Comparative DPPH Radical Scavenging

Validates the contribution of the 3rd Hydroxyl group.[1]

  • Preparation: Dissolve 3,4,5-Trihydroxybenzaldehyde hydrate, Gallic Acid, and Protocatechuic Aldehyde in methanol to create 1 mM stock solutions.

  • Dilution: Prepare serial dilutions (10 – 200 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH (in methanol) in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    Expectation: Gallic Acid IC50 < 3,4,5-THBA IC50 < Protocatechuic Aldehyde IC50.[1]
    
Protocol B: Tyrosinase Inhibition Assay

Validates the "Aldehyde vs. Acid" inhibitor switch.

  • Reagents: Mushroom Tyrosinase (1000 U/mL), L-DOPA (2 mM), Phosphate Buffer (pH 6.8).

  • Setup:

    • Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (3,4,5-THBA).

    • Control: Buffer + Enzyme + Solvent.

  • Kinetics: Pre-incubate enzyme and inhibitor for 10 minutes at 25°C (Critical for Schiff base formation).

  • Start: Add 20 µL L-DOPA.

  • Monitor: Measure Dopachrome formation at 475 nm every 30 seconds for 10 minutes.

  • Analysis: Plot

    
     vs. Concentration to determine IC50.
    Expectation: 3,4,5-THBA shows dose-dependent inhibition; Gallic Acid may show oxidation (browning) without inhibition.[1]
    

Cytotoxicity & Stability Profile

  • Cytotoxicity: 3,4,5-Trihydroxybenzaldehyde exhibits cytotoxicity against HL-60 leukemia cells.[1][6][7] This is attributed to the "double punch" of pro-oxidant ROS generation (common in polyphenols at high concentrations) and the formation of protein adducts via the aldehyde.[1]

  • Stability: The "Hydrate" form is specified because the anhydrous aldehyde is hygroscopic and prone to auto-oxidation to Gallic Acid. Always store under inert gas (Nitrogen/Argon) at -20°C. In aqueous solution (pH > 7.4), it rapidly degrades; prepare fresh in slightly acidic buffers for assays.[1]

References

  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds. National Institutes of Health (NIH). [Link][1]

  • Inhibition of tyrosinase by protocatechuic aldehyde. PubMed. [Link][1]

  • Protocatechuic Aldehyde Inhibits α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells. MDPI. [Link][1]

  • Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. PubMed. [Link][1]

  • Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate. PubMed. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3,4,5-Trihydroxybenzaldehyde Hydrate

[1][2] Executive Summary & Chemical Context 3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) is a polyphenolic intermediate commonly utilized in the synthesis of pharmaceutical compounds (e.g., MMP-9 inhibitors) and functiona...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde) is a polyphenolic intermediate commonly utilized in the synthesis of pharmaceutical compounds (e.g., MMP-9 inhibitors) and functional materials.[1][2] As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox but a critical component of laboratory integrity.

This compound contains three phenolic hydroxyl groups and an aldehyde moiety. Its chemical behavior—specifically its susceptibility to auto-oxidation and polymerization under alkaline conditions or air exposure—dictates its handling and waste stream segregation. The protocol below transforms standard safety data into a robust, self-validating disposal workflow.

Key Chemical Properties for Disposal
PropertySpecificationOperational Implication
CAS Number 13677-79-7 (Hydrate)Use for waste labeling and inventory tracking.[1][3]
Physical State Solid (Powder), White to Pale YellowDust generation is a primary exposure vector during disposal.[1][3]
Reactivity Air Sensitive, Weak Acid (Phenolic)Do not mix with strong oxidizers (fire risk) or strong bases (rapid oxidation/color change).[1][3]
Solubility Soluble in DMSO, Methanol, EthanolUse alcohol-based solvents for cleaning residual traces.[1][3]

Hazard Identification & Safety Prerequisites

Before initiating any disposal procedure, the waste generator must validate the safety environment. This compound is an irritant targeting the respiratory system, eyes, and skin.[4]

GHS Classification:

  • Skin Irritation: Category 2 (H315)[4]

  • Eye Irritation: Category 2A (H319)[5]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1][3]

Required PPE:

  • Respiratory: N95 or P100 particulate respirator (if handling open powder outside a fume hood).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical safety goggles (standard safety glasses are insufficient for powder handling due to potential airborne dust).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess or Expired Reagent)

Use this protocol for pure solids or highly concentrated solid residues.

  • Segregation: Isolate the container. Do not combine with oxidizers (e.g., permanganates, nitrates) or reactive metals.

  • Container Selection: Use a dedicated Solid Hazardous Waste container (typically a wide-mouth HDPE drum or amber glass jar).

  • Transfer:

    • Perform transfer inside a chemical fume hood to capture fugitive dust.

    • Avoid using metal spatulas if the material appears damp or degraded; use plastic or glass to prevent potential catalytic oxidation.

  • Labeling: Affix a hazardous waste label with the full chemical name: "3,4,5-Trihydroxybenzaldehyde Hydrate".

    • Note: While not a P-listed or U-listed RCRA waste, it must be treated as Hazardous Chemical Waste for incineration.

  • Final Disposition: Seal the container and transfer to your facility's waste accumulation area for pickup. The ultimate disposal method is High-Temperature Incineration equipped with an afterburner and scrubber.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this protocol for solutions in DMSO, Methanol, or aqueous buffers.[1][3]

  • pH Validation (The Self-Validating Step):

    • Check the pH of the solution.

    • Risk:[2][4][5][6][7][8] If the solution is strongly alkaline (pH > 10), the compound will oxidize rapidly, turning dark brown/black (quinone formation).

    • Action: Neutralize to pH 6–8 using dilute Hydrochloric Acid (HCl) or Acetic Acid before adding to the waste drum to prevent exotherms or gas evolution in the drum.

  • Solvent Compatibility:

    • Organic Solvents (DMSO/MeOH): Dispose of in the Halogen-Free Organic Solvent Waste stream.

    • Aqueous Solutions: If the organic solvent content is <5%, it may qualify for Aqueous Waste, but generally, due to the phenolic nature, it is safer to route to the Organic Waste stream for incineration.[1]

  • Combustible Dilution: Ensure the waste mixture remains combustible. If the solution is largely water, the waste contractor may require it to be segregated from high-BTU organic solvents.

Protocol C: Spill Cleanup & Decontamination

Immediate response for benchtop spills.

  • Containment: Stop the spread. If solid, cover gently to prevent dust.

  • Collection:

    • Solid: Sweep up carefully using a brush and dustpan. Place in a bag, seal, and dispose of as solid waste (Protocol A).

    • Residue: The phenolic hydroxyls can stick to surfaces.

  • Decontamination Wash:

    • Prepare a 10% Sodium Carbonate (Na2CO3) or mild alkaline detergent solution.

    • Mechanism:[5][6] This ionizes the phenols, making them water-soluble for easier removal.

    • Wipe the surface with this solution.[6]

    • Critical: Collect all wipes and dispose of them as Solid Hazardous Waste (chemically contaminated debris). Do not throw wipes in the regular trash.

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

This logic gate ensures the material enters the correct destruction stream, preventing dangerous incompatibilities.

WasteSegregation Start Waste Material: 3,4,5-Trihydroxybenzaldehyde StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Segregate into Solid Hazardous Waste Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck Destruction Final Disposal: Chemical Incineration SolidAction->Destruction Organic Organic (DMSO, MeOH) SolventCheck->Organic Aqueous Aqueous (Buffer/Water) SolventCheck->Aqueous OrganicAction Halogen-Free Organic Waste Stream Organic->OrganicAction AqueousAction Check pH -> Neutralize -> Aqueous Hazardous Waste Aqueous->AqueousAction OrganicAction->Destruction AqueousAction->Destruction

Caption: Decision tree for segregating 3,4,5-Trihydroxybenzaldehyde waste based on physical state and solvent matrix.

Figure 2: Spill Response Mechanism

A self-contained workflow for immediate laboratory safety.

SpillResponse Spill Spill Detected PPE Don PPE: N95 Mask, Nitrile Gloves, Goggles Spill->PPE Contain Containment: Cover powder to stop dust PPE->Contain Collect Mechanical Collection: Sweep/Scoop (No Vacuum) Contain->Collect Decon Surface Decon: 10% Na2CO3 Wash Collect->Decon Disposal Disposal: Solids & Wipes to Haz Waste Decon->Disposal

Caption: Operational workflow for safely managing a benchtop spill of 3,4,5-Trihydroxybenzaldehyde.

Regulatory Compliance & Transport

While 3,4,5-Trihydroxybenzaldehyde is not a "Listed" waste (P or U list) under US EPA RCRA regulations, it falls under the "Characteristic" or general hazardous waste guidelines due to its toxicity and irritant properties.[1]

  • US EPA Waste Code: None specific. Use D001 (Ignitable) only if mixed with flammable solvents. Otherwise, classify as non-regulated hazardous waste for incineration.

  • DOT Shipping (Pure Substance): Not regulated as a dangerous good for transport in small quantities, but check specific carrier restrictions.

  • European Waste Catalogue (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Sigma-Aldrich. (2024).[5][7][9] Safety Data Sheet: 3,4,5-Trihydroxybenzaldehyde monohydrate. Retrieved from [1][3]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4,5-Trihydroxybenzaldehyde hydrate. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 3,4,5-Trihydroxybenzaldehyde.[10] National Library of Medicine. Retrieved from [1]

  • Carl Roth. (2024).[7] Safety Data Sheet: 3,4-Dihydroxybenzaldehyde (Analogous Handling). Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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